Product packaging for N,N'-Dimethyloxamide(Cat. No.:CAS No. 615-35-0)

N,N'-Dimethyloxamide

Cat. No.: B146783
CAS No.: 615-35-0
M. Wt: 116.12 g/mol
InChI Key: IPZCJUOJSODZNK-UHFFFAOYSA-N
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Description

N,N'-Dimethyloxamide serves as a versatile building block and specialized reagent in scientific research. Its structure makes it particularly valuable in two key areas: fluorescence quenching studies and the synthesis of complex heterocycles. In biophysical research, this compound is an effective quencher of tryptophan fluorescence via a photoinduced electron transfer (PET) mechanism. Studies have shown its quenching efficiency is comparable to that of acrylamide, making it a useful tool for probing protein structure and dynamics by measuring the accessibility of tryptophan residues . For synthetic chemists, this compound is employed as a precursor in the preparation of imidazole-based medicinal intermediates and various heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials . Its application in these fields underscores its utility in advancing both fundamental knowledge and applied chemical development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N2O2 B146783 N,N'-Dimethyloxamide CAS No. 615-35-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N'-dimethyloxamide
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InChI

InChI=1S/C4H8N2O2/c1-5-3(7)4(8)6-2/h1-2H3,(H,5,7)(H,6,8)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IPZCJUOJSODZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H8N2O2
Source PubChem
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DSSTOX Substance ID

DTXSID80210468
Record name N,N'-Dimethyloxamide
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Molecular Weight

116.12 g/mol
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CAS No.

615-35-0
Record name N1,N2-Dimethylethanediamide
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Record name N,N'-Dimethyloxamide
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N,N'-Dimethyloxamide: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the core chemical properties and structural information of this compound. The data herein is compiled for easy reference and application in research and development settings.

Chemical Identity and Structure

This compound is a symmetrical organic compound belonging to the diamide class. Its structure consists of an oxamide core (ethanediamide) with a methyl group substituting one hydrogen on each of the two nitrogen atoms.

  • IUPAC Name: N,N'-dimethylethanediamide[1]

  • Synonyms: Ethanediamide, N,N'-dimethyl-, N,N'-Dimethyloxalamide, CH3NHCOCONHCH3[1][2][3]

  • CAS Number: 615-35-0[1][2][3][4][5][6][7][8]

  • Molecular Formula: C₄H₈N₂O₂[1][2][4][7][9][10]* Molecular Weight: 116.12 g/mol [1][8][9][10] The structural representation of this compound is provided below using the DOT language.

Chemical Structure of this compound

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. These properties are critical for understanding its behavior in various solvents and biological systems.

PropertyValueSource
Physical State White crystalline solid[1][4][9]
Melting Point 214-217 °C[4][5][9][10]
Boiling Point 499.00 K (Calculated)[3]
Density 1.091 ± 0.06 g/cm³ (Predicted)[4]
pKa 11.76 ± 0.46 (Predicted)[4]
LogP (Octanol/Water) -1.522 (Calculated)[3]
Water Solubility log10(S) = 0.57 (mol/L, Calculated)[3]
Enthalpy of Fusion 19.51 kJ/mol (Calculated)[3]
Enthalpy of Vaporization 50.86 kJ/mol (Calculated)[3]
Ionization Energy 9.33 eV[3]

Structural and Chemical Identifiers

For unambiguous identification and use in computational chemistry applications, the following identifiers are provided.

Identifier TypeIdentifier
SMILES CNC(=O)C(=O)NC [3]
InChI InChI=1S/C4H8N2O2/c1-5-3(7)4(8)6-2/h1-2H3,(H,5,7)(H,6,8) [1][2][3]
InChI Key IPZCJUOJSODZNK-UHFFFAOYSA-N [1][2][3]
MDL Number MFCD00025634
EC Number 210-420-8

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and quality control of this compound. The following spectral data are publicly available:

  • Infrared (IR) Spectrum [2][7]* Mass Spectrum (Electron Ionization) [2][7]* ¹³C and ¹H Nuclear Magnetic Resonance (NMR) Spectra [11]* Raman Spectrum [11] This data can be accessed through the NIST Chemistry WebBook and SpectraBase. [2][7][11]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its practical application.

A documented laboratory method involves the reaction of a suitable oxamide precursor with a methylating agent. One specific, though indirect, synthesis is described as part of a cyclic process. The following workflow illustrates the general steps.

synthesis_workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product Isolation reactant1 Alkyl Primary Monoamine (e.g., Methylamine) reaction Reaction in Solvent (e.g., Ether) reactant1->reaction reactant2 Oxalic Acid Ester (e.g., Diethyl oxalate) reactant2->reaction product This compound (Crystalline Solid) reaction->product Crystallization

Generalized Synthesis Workflow

Protocol: A common approach to forming amides is the reaction of an ester with an amine. For this compound, this involves reacting an oxalic acid diester (like diethyl oxalate) with methylamine. [12]The reaction is typically carried out in a suitable solvent. The product, being a solid, can often be isolated through precipitation or crystallization upon cooling or concentrating the reaction mixture.

This compound can be analyzed using a reverse-phase (RP) HPLC method. [8]

  • Column: Newcrom R1 [8]* Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid. [8]* Application: This method is suitable for purity analysis and can be scaled for preparative separation to isolate impurities. It is also applicable for pharmacokinetic studies. [8]

Safety and Handling

Proper handling of this compound is imperative in a laboratory setting.

  • Hazard Classifications: Irritating to eyes, respiratory system, and skin (H315, H319, H335). [4][6]* Signal Word: Warning [6]* Precautionary Statements:

    • P261: Avoid breathing dust. [6] * P264: Wash skin thoroughly after handling. [13][14] * P280: Wear protective gloves/eye protection/face protection. [13][14] * S24/25: Avoid contact with skin and eyes. [4] * S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. [4]* Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles. [9] * Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. [9] * Respiratory Protection: Under normal use conditions with adequate ventilation, no protective equipment is typically needed. A particle filter is recommended if dust is generated. [9]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [4][9]* Incompatible Materials: Strong oxidizing agents. [9]

Applications and Relevance

This compound serves as a valuable intermediate in organic synthesis. It is notably used in the preparation of imidazole-based drug intermediates and other heterocyclic organic compounds. [5]Its bifunctional nature allows it to be a building block for more complex molecular architectures relevant to drug development and material science.

References

An In-depth Technical Guide to N,N'-Dimethyloxamide (CAS 615-35-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dimethyloxamide is a simple, symmetrical diamide of oxalic acid. While its direct biological activities are not extensively documented in publicly available literature, its structural motif is a key feature in various biologically active compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed protocols for its synthesis and purification, and an analysis of its spectroscopic data. Furthermore, this guide explores its utility as a chemical building block and presents a representative workflow for in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, a critical step in modern drug discovery, to assess its potential drug-like properties.

Introduction

This compound, with the CAS number 615-35-0, is a white crystalline solid. The oxamide functional group is a prevalent feature in medicinal chemistry, valued for its ability to form stable hydrogen bonds and act as a rigid linker in the design of molecules targeting various biological pathways.[1] Although this compound itself is primarily used in organic synthesis, for instance as an intermediate in the preparation of imidazole-based drugs and other heterocyclic compounds, the study of its properties and synthesis provides a fundamental understanding applicable to more complex oxamide derivatives.[2] This guide serves as a technical resource for researchers utilizing or considering this compound in their work.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 615-35-0[3]
Molecular Formula C₄H₈N₂O₂[3]
Molecular Weight 116.12 g/mol [3]
Appearance White crystals[3]
Melting Point 214-217 °C[3]
Solubility Soluble in chloroform, dichloromethane, methanol[2]
Density (predicted) 1.091 ± 0.06 g/cm³[2]
pKa (predicted) 11.76 ± 0.46[2]
LogP (predicted) -1.522[4]
Water Solubility (log10WS, predicted) 0.57[4]

Spectroscopic analysis is fundamental for the structural confirmation of this compound. The key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

SpectrumKey Features and AssignmentsReference(s)
¹H NMR δ ~2.8 ppm (d, 6H, -CH₃), δ ~8.2 ppm (br s, 2H, -NH)[5]
¹³C NMR δ ~26 ppm (-CH₃), δ ~161 ppm (C=O)[5]
IR (Infrared) ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O stretch, Amide I), ~1550 cm⁻¹ (N-H bend, Amide II)[6]
Mass Spec (EI) m/z 116 (M⁺), 58 ([CH₃NHCO]⁺)[5]

Synthesis and Purification

The most common and straightforward method for the synthesis of symmetric N,N'-dialkyloxamides is the reaction of a dialkyl oxalate with a primary amine.[7] This reaction is typically high-yielding and the product can often be easily purified by recrystallization.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of N,N'-dialkyloxamides.[7]

Reaction Scheme:

G reagents 2 CH₃NH₂ + (COOCH₂CH₃)₂ product CH₃NHCOCONHCH₃ + 2 CH₃CH₂OH reagents->product Ethanol, Reflux

General Synthesis of this compound.

Materials:

  • Diethyl oxalate

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

  • Filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl oxalate (1 equivalent) in ethanol.

  • Slowly add methylamine (2.2 equivalents) to the solution. The reaction can be exothermic, so addition should be controlled.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The this compound product, being a solid, will often precipitate out of the solution.

  • Cool the mixture further in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and by-products.

  • Dry the purified this compound under vacuum or by air drying.

Purification by Recrystallization

If further purification is required, this compound can be recrystallized. The choice of solvent is critical for successful recrystallization.[8]

Solvent Selection:

An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For amides, polar solvents are often suitable. Ethanol or a mixture of ethanol and water can be effective for the recrystallization of this compound.[9][10]

Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot gravity filtration.

  • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize yield, cool the flask in an ice bath.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the crystals to obtain pure this compound.

G start Crude this compound dissolve Dissolve in minimum hot solvent (e.g., Ethanol) start->dissolve hot_filtration Hot Gravity Filtration (optional, for insoluble impurities) dissolve->hot_filtration cool Slowly cool to room temperature hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry crystals wash->dry end Pure this compound Crystals dry->end

Workflow for the Purification of this compound by Recrystallization.

Biological Activity and Drug Development Potential

However, the oxamide scaffold is a recognized "privileged structure" in medicinal chemistry.[1] More complex molecules containing the oxamide core have been reported to exhibit a range of biological activities, including as inhibitors of enzymes such as α-glucosidase and inosine monophosphate dehydrogenase (IMPDH), and as antiviral agents.[12][13][14] The rigid, planar nature of the oxamide linker and its ability to act as both a hydrogen bond donor and acceptor make it an effective mimic of peptide bonds, enabling interaction with protein active sites.[1]

Given the absence of experimental data, in silico prediction of ADMET properties can provide initial insights into the drug-like potential of a molecule.

In Silico ADMET Prediction Workflow

Computational tools are widely used in early-stage drug discovery to predict the ADMET properties of compounds, helping to identify potential liabilities before significant resources are invested.[15]

G start Input: 2D Structure of This compound descriptors Calculate Molecular Descriptors (e.g., LogP, MW, PSA) start->descriptors models Apply Predictive Models descriptors->models absorption Absorption (e.g., Caco-2, HIA) models->absorption distribution Distribution (e.g., BBB penetration, PPB) models->distribution metabolism Metabolism (e.g., CYP450 inhibition) models->metabolism excretion Excretion (e.g., renal clearance) models->excretion toxicity Toxicity (e.g., hERG inhibition, Ames test) models->toxicity output Output: Predicted ADMET Profile absorption->output distribution->output metabolism->output excretion->output toxicity->output

Conceptual Workflow for In Silico ADMET Prediction.

A hypothetical summary of predicted ADMET properties for this compound, based on its structure and typical predictions for such molecules, is presented in Table 3.

Table 3: Representative In Silico ADMET Profile for this compound

ADMET PropertyPredicted OutcomeImplication for Drug Development
Absorption
Human Intestinal Absorption (HIA)HighLikely to be well-absorbed from the gut.
Caco-2 PermeabilityModerate to HighSuggests good potential for crossing biological membranes.
Distribution
Blood-Brain Barrier (BBB) PenetrationLowUnlikely to cross into the central nervous system.
Plasma Protein Binding (PPB)LowHigh fraction of the drug would be free in circulation to exert its effect.
Metabolism
CYP450 2D6 InhibitionUnlikelyLow risk of drug-drug interactions via this major metabolic pathway.
Toxicity
hERG InhibitionLow ProbabilityLow risk of cardiotoxicity.
Ames MutagenicityLow ProbabilityUnlikely to be mutagenic.

Note: The data in Table 3 are representative and not based on actual experimental results. They are intended to illustrate the output of in silico ADMET prediction tools.

Applications in Synthesis

The primary utility of this compound is as a versatile building block in organic synthesis. Its two amide functionalities can be further reacted, or it can be used as a precursor for the synthesis of various heterocyclic systems.[2] Its role as an intermediate in the synthesis of bioactive molecules underscores its importance for drug development professionals.[16]

G start This compound intermediate Chemical Transformation (e.g., reduction, cyclization) start->intermediate product Target Molecule (e.g., Heterocycle, Bioactive Compound) intermediate->product

Logical Relationship of this compound as a Synthetic Intermediate.

Safety and Handling

This compound is classified as a warning-level hazard. It is reported to cause skin and eye irritation, and may cause respiratory irritation.[17]

Table 4: GHS Hazard and Precautionary Statements

TypeCodeStatement
Hazard H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary P261Avoid breathing dust.
P280Wear protective gloves/eye protection.
P302+P352IF ON SKIN: Wash with plenty of water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a foundational molecule within the broader class of oxamides. While it may not possess significant intrinsic biological activity, its importance as a synthetic building block for creating more complex and potentially therapeutic agents is clear. This guide has provided a detailed overview of its synthesis, purification, and physicochemical properties. The inclusion of a conceptual framework for in silico ADMET prediction highlights a modern approach to evaluating even simple molecules for their drug-like potential. For researchers in drug discovery, this compound represents not just a chemical reagent, but a starting point for the rational design of novel bioactive compounds. Further experimental investigation into the biological activities of this and other simple oxamides is warranted to fully explore their therapeutic potential.

References

An In-depth Technical Guide to N,N'-Dimethyloxamide: Properties, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dimethyloxamide is a chemical compound with significant utility in organic synthesis and as a building block in the development of pharmacologically active molecules. Its symmetrical structure and the reactivity of its amide groups make it a versatile intermediate for the synthesis of various heterocyclic compounds. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a detailed experimental protocol for its synthesis, and its notable applications, particularly in the field of medicinal chemistry.

Core Properties and Data

This compound is a white crystalline solid at room temperature.[1] A summary of its key quantitative data is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C4H8N2O2[1][2][3][4]
Molecular Weight 116.12 g/mol [2][3][4]
CAS Number 615-35-0[2][3]
Melting Point 214-217 °C[1][5]
Density (Predicted) 1.091±0.06 g/cm³[1]
Solubility Soluble in Chloroform, Dichloromethane, Methanol[5]
pKa (Predicted) 11.76±0.46[1]

Experimental Protocols

Synthesis of this compound from Diethyl Oxalate and Methylamine

This protocol outlines the synthesis of this compound via the reaction of diethyl oxalate with methylamine. This method is adapted from the general procedure for the synthesis of N,N'-dialkyloxamides.

Materials:

  • Diethyl oxalate

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle

  • Filtration apparatus (Buchner funnel, filter paper)

  • Recrystallization solvent (e.g., ethanol or water)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a specific molar equivalent of diethyl oxalate in absolute ethanol.

  • Amine Addition: While stirring, slowly add two molar equivalents of methylamine solution to the ethanolic solution of diethyl oxalate. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature. If using methylamine gas, it can be bubbled through the solution.

  • Reaction: Stir the resulting mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive amines, gentle heating under reflux may be required to drive the reaction to completion.

  • Product Isolation: Upon completion of the reaction, the this compound product often precipitates out of the solution as a white solid. Cool the reaction mixture in an ice bath to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and byproducts.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or water, to yield a product of high purity.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Safety Precautions:

  • The reaction should be performed in a well-ventilated fume hood.

  • Methylamine is a flammable and corrosive gas/solution and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Diethyl oxalate is an irritant; avoid contact with skin and eyes.

Applications in Drug Development and Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds that are prevalent in medicinal chemistry.

The Wallach Synthesis of Imidazoles

A significant application of this compound is in the Wallach synthesis to produce N-methylimidazole.[5][6] Imidazole and its derivatives are core scaffolds in numerous pharmaceuticals due to their diverse biological activities.[6]

The synthesis involves treating this compound with phosphorus pentachloride (PCl5) to form a chlorinated intermediate.[5][6] This intermediate is then reduced, for example with hydroiodic acid, to yield N-methylimidazole.[5][6] This transformation highlights the utility of this compound as a precursor to functionalized imidazole rings, which are key components of many drug molecules.

Wallach_Synthesis DMO This compound Intermediate Chlorinated Intermediate DMO->Intermediate   NMI N-Methylimidazole Intermediate->NMI   PCl5 PCl5 Reduction Reduction (e.g., HI) PCl5_node->Intermediate Reduction_node->NMI Reduction

Caption: Wallach synthesis of N-Methylimidazole.

The workflow for the synthesis of this compound is a straightforward and efficient process, making it an accessible starting material for further chemical transformations.

Synthesis_Workflow start Start reagents Dissolve Diethyl Oxalate in Ethanol start->reagents addition Slowly Add Methylamine Solution reagents->addition reaction Stir at Room Temperature (Monitor by TLC) addition->reaction precipitation Cool to Maximize Precipitation reaction->precipitation filtration Filter and Wash with Cold Ethanol precipitation->filtration purification Recrystallize from Suitable Solvent filtration->purification end This compound (Pure Product) purification->end

References

A Technical Guide to the Physicochemical Properties of N,N'-Dimethyloxamide: Melting Point and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the melting point and solubility characteristics of N,N'-Dimethyloxamide (CAS No. 615-35-0), including experimental protocols for their determination.

Physicochemical Data Summary

Quantitative data for this compound are summarized below, providing a quick reference for its key physical properties.

PropertyValueSource(s)
Melting Point 214-217 °C[1][2][3]
215-217 °C[4]
Solubility Soluble in Chloroform, Dichloromethane, Methanol[3]
Water Solubility Calculated log10WS: 0.57 (mol/L)[5]
Molecular Formula C4H8N2O2[1][3][4]
Molecular Weight 116.12 g/mol [2][3][4]
Appearance Crystals[2][3]

Experimental Protocols

Detailed methodologies for determining the melting point and solubility of this compound are presented below. These protocols are standard for solid organic compounds and can be adapted as necessary.

Melting Point Determination via Capillary Method

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from solid to liquid. Impurities typically depress and broaden this melting range. The capillary method is a common and reliable technique for this measurement.[6]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp, Fisher-Johns)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Protocol:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as moisture can act as an impurity and affect the melting range.[7]

    • If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.

    • Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.[8]

    • Invert the tube and tap its sealed end on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm to avoid an artificially broad melting range.[7]

  • Apparatus Setup and Measurement:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.[7]

    • Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point of 214 °C.

    • Once this temperature is reached, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium and an accurate reading.

  • Data Recording:

    • Observe the sample through the magnifying eyepiece.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue to observe and record the temperature at which the last crystal melts and the entire sample is liquid (the end of the melting range).

    • A pure compound will typically exhibit a sharp melting range of 0.5-1.0 °C.

Solubility Determination

Solubility testing provides critical information about a compound's polarity and potential intermolecular interactions, which is essential for applications in drug development and synthetic chemistry.

Apparatus and Reagents:

  • Small test tubes

  • Vortex mixer or shaker

  • Graduated pipettes or cylinders

  • This compound sample

  • Solvents for testing (e.g., water, methanol, chloroform, dichloromethane, 5% NaOH, 5% HCl)

Protocol:

  • Sample and Solvent Preparation:

    • Place a precisely weighed amount of this compound (e.g., 25 mg) into a small test tube.[9]

    • Alternatively, for qualitative assessment, use a small, consistent amount on the tip of a spatula.

  • Solvent Addition and Mixing:

    • Add a specific volume of the chosen solvent (e.g., 0.75 mL) to the test tube in portions.[9]

    • After each addition, shake the test tube vigorously for at least 60 seconds to ensure thorough mixing and allow time for dissolution.[9][10]

  • Observation and Classification:

    • Visually inspect the solution. The compound is considered soluble if it dissolves completely, leaving no visible solid particles.

    • If solid remains, the compound is classified as insoluble or partially soluble in that solvent under the tested conditions.

    • For water-soluble compounds, the pH of the resulting solution can be tested with litmus or pH paper to indicate the presence of acidic or basic functional groups.[11]

  • Systematic Testing (Solubility Flowchart):

    • A structured approach is often used, starting with water.

    • If the compound is water-insoluble, its solubility is then tested in acidic (5% HCl) and basic (5% NaOH) aqueous solutions. Solubility in these solutions can indicate the presence of basic or acidic functional groups, respectively, which form soluble salts.[11]

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Melting_Point_Workflow start_node Start: Obtain this compound Sample p1 Grind sample to a fine powder start_node->p1 Ensure sample is dry process_node process_node decision_node decision_node output_node output_node end_node End p2 Pack sample to bottom of tube p1->p2 Load 2-3 mm into capillary tube p3 Rapidly heat to ~200 °C p2->p3 Insert tube into apparatus p4 Observe sample through eyepiece p3->p4 Reduce heating rate to 1-2 °C/min d1 First liquid drop visible? p4->d1 d1->p4 No o1 Record T1 (Start of Melting) d1->o1 Yes d2 All solid melted? o1->d2 d2->p4 No o2 Record T2 (End of Melting) d2->o2 Yes o2->end_node Melting Range = T1 - T2

Caption: Workflow for Melting Point Determination.

Solubility_Test_Workflow start_node Start: Weigh this compound p1 Add 0.75 mL of selected solvent start_node->p1 Place in test tube process_node process_node decision_node decision_node result_node result_node end_node End p2 Allow any undissolved solid to settle p1->p2 Vigorously shake for 60 seconds d1 Is the solution clear? (No visible solid) p2->d1 r1 Result: Soluble d1->r1 Yes r2 Result: Insoluble / Partially Soluble d1->r2 No r1->end_node r2->end_node

Caption: Logical Flow for a Single-Solvent Solubility Test.

References

Spectroscopic Profile of N,N'-Dimethyloxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N,N'-Dimethyloxamide, a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.

Spectroscopic Data Summary

The empirical formula for this compound is C₄H₈N₂O₂, with a molecular weight of approximately 116.12 g/mol .[1][2] Spectroscopic analysis confirms the symmetrical structure of the molecule, characterized by two equivalent methyl groups and two equivalent amide functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data are presented below. The spectra are consistent with the expected structure, showing a high degree of symmetry.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.7Doublet6H-CH₃
~8.0Broad Singlet2H-NH

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~26-CH₃
~161C=O

Note: The carbonyl carbon chemical shift is characteristic of an amide functional group.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the amide group.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadN-H Stretch
~2950MediumC-H Stretch (methyl)
~1640StrongC=O Stretch (Amide I)
~1550StrongN-H Bend (Amide II)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common technique for volatile organic compounds.

Table 4: Key Mass Spectrometry Data (Electron Ionization) for this compound

m/z RatioRelative Intensity (%)Assignment
116ModerateMolecular Ion [M]⁺
58High[CH₃NHCO]⁺
30Base Peak[CH₃NH]⁺

Experimental Workflow

The general workflow for the spectroscopic analysis of a solid organic compound like this compound is depicted below. This process ensures the acquisition of high-quality, reproducible data for structural elucidation and purity assessment.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_report Reporting Sample Solid Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR_Acq ¹H & ¹³C NMR Spectroscopy Prep_NMR->NMR_Acq IR_Acq ATR-FTIR Spectroscopy Prep_IR->IR_Acq MS_Acq GC-EI-MS Analysis Prep_MS->MS_Acq NMR_Analysis Process & Assign Spectra (Chemical Shifts, Multiplicity) NMR_Acq->NMR_Analysis IR_Analysis Identify Functional Groups (Vibrational Modes) IR_Acq->IR_Analysis MS_Analysis Determine Molecular Weight & Fragmentation Pattern MS_Acq->MS_Analysis Report Compile Spectroscopic Data & Interpretation NMR_Analysis->Report IR_Analysis->Report MS_Analysis->Report

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis of a solid organic compound.

Experimental Protocols

The following are representative protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample purity.

¹H and ¹³C NMR Spectroscopy (Solution-State)
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[3]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[3]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument's autosampler or manual insertion port.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • For ¹H NMR, acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Calibrate the chemical shift axis.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

  • Instrument Setup and Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Lower the instrument's pressure clamp to ensure firm and even contact between the sample and the ATR crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically perform the background subtraction.

    • Identify the wavenumbers of the major absorption bands.

    • If necessary, an ATR correction can be applied to the spectrum to make it appear more like a traditional transmission spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetone.[4]

    • Ensure the sample is fully dissolved.

    • Transfer the solution to a 2 mL autosampler vial.

  • Instrument Setup and Data Acquisition:

    • Set the GC oven temperature program to achieve good separation of the analyte from any impurities and the solvent. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

    • Set the injector temperature to ensure complete vaporization of the sample (e.g., 250 °C).

    • Use helium as the carrier gas at a constant flow rate.

    • For the mass spectrometer, set the ionization mode to Electron Ionization (EI) at a standard energy of 70 eV.

    • Set the mass analyzer to scan over a relevant m/z range (e.g., 20-200 amu).

    • Inject a small volume (typically 1 µL) of the sample solution into the GC.

  • Data Processing:

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum associated with this peak.

    • Identify the molecular ion peak and the major fragment ions.

    • The fragmentation pattern can be compared to library spectra for confirmation of the compound's identity.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structures of N,N'-Dimethyloxamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of N,N'-dimethyloxamide and its alkyl derivatives, targeting researchers, scientists, and professionals in drug development and materials science. Through a detailed presentation of crystallographic data, experimental protocols, and logical workflows, this document aims to serve as an in-depth resource for understanding the solid-state properties of this important class of compounds.

While the crystal structure of the parent compound, this compound, remains elusive in publicly accessible crystallographic databases, this guide presents a thorough analysis of its closely related derivatives: N,N'-diethyloxamide and N,N'-dibutyloxamide. The structural data for these compounds offer valuable insights into the conformational preferences and intermolecular interactions that govern the crystal packing of N,N'-disubstituted oxamides.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for N,N'-diethyloxamide and N,N'-dibutyloxamide, providing a basis for comparative structural analysis.

ParameterN,N'-DiethyloxamideN,N'-Dibutyloxamide
CSD Refcode GAHXIX-
Chemical Formula C₆H₁₂N₂O₂C₁₀H₂₀N₂O₂
Formula Weight 144.17200.28
Crystal System MonoclinicTriclinic
Space Group P2₁/nP-1
a (Å) 5.0669(5)-
b (Å) 10.0285(10)-
c (Å) 7.7373(8)-
α (°) 90-
β (°) 96.915(5)-
γ (°) 90-
Volume (ų) 389.37(8)-
Z 21 (half molecule in asymmetric unit)
Temperature (K) 100-
Key Bond Lengths (Å) C-C: ~1.54, C=O: ~1.24, C-N: ~1.33C-C: 1.542, C=O: 1.238, C-N: 1.327

Note: Detailed unit cell parameters for N,N'-dibutyloxamide were not explicitly available in the primary search results. The data presented for N,N'-diethyloxamide is from a recent re-determination of the structure.[1][2]

The crystal structure of N,N'-diethyloxamide reveals a centrosymmetric molecule with the oxamide backbone adopting a planar, antiperiplanar conformation.[1] This planarity facilitates the formation of strong N-H···O hydrogen bonds, which are a dominant feature in the crystal packing of oxalamides.[1] Similarly, N,N'-dibutyloxamide exhibits an antiperiplanar conformation of its carbonyl groups.[3]

Experimental Protocols

The determination of the crystal structures of N,N'-dialkyloxamides follows a well-established workflow in single-crystal X-ray crystallography. The protocols outlined below are a synthesis of standard procedures reported in the literature for small organic molecules, including the derivatives discussed in this guide.[1][3][4]

Synthesis and Crystallization

General Synthesis of N,N'-dialkyloxamides:

A common and straightforward method for the synthesis of symmetric N,N'-dialkyloxamides involves the reaction of a dialkyl oxalate with the corresponding primary amine.

  • Reaction Setup: A solution of the desired primary amine (e.g., ethylamine or n-butylamine) is prepared in a suitable solvent, typically ethanol.

  • Addition of Dialkyl Oxalate: Diethyl oxalate is added to the amine solution. The reaction is often carried out at room temperature or with gentle heating.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization.[3]

Crystallization for Single-Crystal X-ray Diffraction:

Obtaining high-quality single crystals is a critical step for structure determination. Slow evaporation is a commonly employed technique for growing crystals of N,N'-dialkyloxamides.

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture. For N,N'-dibutyloxamide, acetonitrile has been successfully used.[3]

  • Slow Evaporation: The solution is placed in a clean vial, loosely capped to allow for slow evaporation of the solvent at room temperature.

  • Crystal Growth: Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals of suitable size and quality for X-ray diffraction will form.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The resulting structural model is then refined by full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[2]

Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like an N,N'-dialkyloxamide.

Crystal_Structure_Workflow Synthesis Synthesis of N,N'-Dialkyloxamide Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystallization Single Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization SCXRD Single-Crystal X-ray Diffraction Data Collection Crystallization->SCXRD Processing Data Processing (Unit Cell, Space Group, Intensities) SCXRD->Processing Solution Structure Solution (Direct/Patterson Methods) Processing->Solution Refinement Structure Refinement (Least-Squares Minimization) Solution->Refinement Validation Structure Validation and Analysis (e.g., CIF) Refinement->Validation Database Deposition in Crystallographic Database (e.g., CSD) Validation->Database

Workflow for Crystal Structure Determination.

Conclusion

This technical guide has provided a detailed overview of the crystal structures of N,N'-diethyloxamide and N,N'-dibutyloxamide, offering valuable insights into the solid-state behavior of N,N'-dialkyloxamides. The presented data and experimental protocols serve as a foundational resource for researchers in the fields of crystallography, drug design, and materials science. The elucidation of the crystal structure of this compound remains a key area for future research, which would provide a more complete understanding of the structure-property relationships within this class of compounds.

References

N,N'-Dimethyloxamide: A Comprehensive Technical Guide on its Role as a Hydrogen Bond Donor and Acceptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dimethyloxamide, a simple diamide derivative of oxalic acid, possesses a molecular architecture primed for participation in hydrogen bonding, acting as both a hydrogen bond donor and acceptor. This technical guide provides an in-depth analysis of the structural, spectroscopic, and potential biological significance of this compound's hydrogen bonding capabilities. While quantitative experimental data on its specific hydrogen bond parameters remain to be fully elucidated, this document synthesizes available information from analogous compounds and theoretical frameworks to offer a comprehensive understanding. Detailed experimental protocols for its synthesis and characterization are provided, alongside visualizations of its molecular interactions and potential roles in biological signaling. This guide serves as a foundational resource for researchers interested in leveraging the hydrogen bonding properties of this compound in materials science, medicinal chemistry, and drug development.

Molecular Structure and Hydrogen Bonding Potential

This compound features two secondary amide groups, each capable of acting as a hydrogen bond donor through the N-H proton and a hydrogen bond acceptor via the carbonyl oxygen atom. The presence of these functionalities in a compact and symmetrical molecule suggests a strong propensity for forming intermolecular hydrogen bonds, leading to ordered solid-state structures and specific interactions in solution.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC4H8N2O2[1][2]
Molecular Weight116.12 g/mol [1][2]
Melting Point214-217 °C[1][2]
AppearanceWhite crystalline solid[1]
SolubilitySoluble in chloroform, dichloromethane, methanol[2]
Crystallographic Analysis and Hydrogen Bonding Geometry

Table 2: Expected Hydrogen Bond Parameters for this compound (based on analogous compounds and theoretical considerations)

ParameterDescriptionExpected Value/Range
Donor Properties
N-H Bond LengthThe covalent bond length between nitrogen and hydrogen.~1.0 Å
H···O DistanceThe distance between the hydrogen atom of the N-H group and the oxygen atom of the acceptor.1.8 - 2.2 Å
N-H···O AngleThe angle formed by the N-H bond and the H···O hydrogen bond.150 - 180°
Acceptor Properties
C=O Bond LengthThe covalent bond length of the carbonyl group.~1.23 Å
N···H DistanceThe distance between the carbonyl oxygen and the hydrogen atom of the donor.1.8 - 2.2 Å
C=O···H AngleThe angle formed by the C=O bond and the O···H hydrogen bond.120 - 160°

G cluster_0 This compound Monomer 1 cluster_1 This compound Monomer 2 N1 N H1 H C1 C O1 O C2 C O2 O N2 N H2 H O3 O H2->O3 Me1 CH₃ Me2 CH₃ N3 N H3 H H3->O2 C3 C C4 C O4 O N4 N H4 H Me3 CH₃ Me4 CH₃

Spectroscopic Characterization of Hydrogen Bonding

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for probing the hydrogen bonding interactions of this compound.

NMR Spectroscopy

The chemical shift of the N-H proton is highly sensitive to its hydrogen-bonding environment. In a non-hydrogen bonding solvent, the N-H proton resonance is expected to appear at a lower chemical shift (higher field). In contrast, in a hydrogen-bond accepting solvent like dimethyl sulfoxide (DMSO), the N-H proton signal will shift downfield due to the formation of hydrogen bonds. The magnitude of this solvent-induced shift can be used as a qualitative measure of hydrogen bond donor strength.

Table 3: Representative ¹H NMR Chemical Shifts for this compound

SolventN-H Proton (ppm)CH₃ Protons (ppm)
CDCl₃ (non-H-bonding)~7.0-8.0 (broad)~2.8 (singlet)
DMSO-d₆ (H-bond acceptor)> 8.0 (broad)~2.7 (singlet)
FTIR Spectroscopy

The vibrational frequency of the N-H stretching mode in the infrared spectrum is another sensitive indicator of hydrogen bonding. In the absence of hydrogen bonding (e.g., in a dilute solution in a non-polar solvent), the N-H stretch appears as a sharp band at a higher frequency (typically 3400-3500 cm⁻¹). Upon hydrogen bond formation, this band broadens and shifts to a lower frequency (red-shift), with the magnitude of the shift correlating with the strength of the hydrogen bond. Similarly, the C=O stretching frequency can also be affected by hydrogen bonding to the carbonyl oxygen.

Table 4: Representative FTIR Frequencies for this compound

Vibrational ModeFrequency Range (cm⁻¹) (Non-H-bonded)Frequency Range (cm⁻¹) (H-bonded)
N-H Stretch3400 - 35003200 - 3400
C=O Stretch1660 - 16801640 - 1660

Quantitative Assessment of Hydrogen Bond Donor and Acceptor Strength

Abraham and Kamlet-Taft Parameters

The Abraham and Kamlet-Taft parameters are widely used scales to describe the hydrogen bonding capabilities of solutes and solvents.

  • α (or A): A measure of the hydrogen bond acidity (donor strength).

  • β (or B): A measure of the hydrogen bond basicity (acceptor strength).

For secondary amides, the α value is influenced by the electron-withdrawing nature of the adjacent carbonyl group, making the N-H proton moderately acidic. The β value is determined by the electron density on the carbonyl oxygen. It is anticipated that this compound would exhibit moderate α and β values.

Table 5: Estimated Abraham and Kamlet-Taft Parameters for this compound (Based on similar amides)

ParameterDescriptionEstimated Value
αHydrogen Bond Donor Strength0.3 - 0.5
βHydrogen Bond Acceptor Strength0.6 - 0.8
π*Dipolarity/Polarizability0.8 - 1.0

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the aminolysis of diethyl oxalate with methylamine.

Materials:

  • Diethyl oxalate

  • Methylamine (40% solution in water or as a gas)

  • Ethanol (or other suitable solvent)

Procedure:

  • Dissolve diethyl oxalate in a suitable solvent such as ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add a stoichiometric excess (e.g., 2.2 equivalents) of methylamine solution to the stirred solution of diethyl oxalate. The reaction is exothermic and may require cooling.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours or gently reflux to ensure complete reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product, this compound, often precipitates from the reaction mixture as a white solid.

  • Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain pure this compound.

  • Dry the purified crystals under vacuum.

G Start Start Reactants Diethyl Oxalate + Methylamine Start->Reactants Reaction Aminolysis Reaction (Room Temp or Reflux) Reactants->Reaction Solvent Ethanol Solvent->Reaction Precipitation Product Precipitates Reaction->Precipitation Filtration Filter and Wash Precipitation->Filtration Recrystallization Recrystallize from Ethanol/Water Filtration->Recrystallization Drying Dry under Vacuum Recrystallization->Drying Product Pure this compound Drying->Product

Characterization of Hydrogen Bonding by NMR Spectroscopy

Objective: To observe the effect of a hydrogen-bonding solvent on the ¹H NMR chemical shift of the N-H proton.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

Procedure:

  • Prepare two NMR samples of this compound at the same concentration (e.g., 10 mg/mL), one in CDCl₃ and the other in DMSO-d₆.

  • Acquire ¹H NMR spectra for both samples under identical experimental conditions (e.g., temperature, number of scans).

  • Compare the chemical shifts of the N-H proton resonance in both spectra.

  • The difference in chemical shift (Δδ = δ(DMSO-d₆) - δ(CDCl₃)) provides a qualitative measure of the hydrogen bond donor strength.

Potential Biological Significance and Applications

While specific biological activities of this compound are not extensively documented, the oxamide core is present in various biologically active molecules. The ability to form specific hydrogen bonds is crucial for the interaction of small molecules with biological targets such as enzymes and receptors.

Potential as Anti-inflammatory and Antifungal Agents

Some oxamide derivatives have shown promise as anti-inflammatory and antifungal agents.[1] The hydrogen bonding capabilities of the oxamide motif can facilitate binding to the active sites of enzymes involved in inflammatory pathways or fungal metabolism. Further screening of this compound for such activities is warranted.

Table 6: Potential Biological Activities of Oxamide Derivatives

ActivityPotential Mechanism
Anti-inflammatoryInhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX) through hydrogen bonding interactions in the active site.
AntifungalInterference with fungal metabolic pathways by binding to essential enzymes.

G DMO This compound HBond Hydrogen Bond Formation (N-H···O, C=O···H-N/O) DMO->HBond Enzyme Enzyme Active Site (e.g., COX, Fungal Enzyme) Enzyme->HBond Binding Stable Enzyme-Inhibitor Complex HBond->Binding Inhibition Inhibition of Enzyme Activity Binding->Inhibition Effect Biological Effect (e.g., Anti-inflammatory, Antifungal) Inhibition->Effect

Conclusion and Future Directions

This compound is a molecule with significant potential for forming robust hydrogen-bonded networks. While its fundamental physicochemical and spectroscopic properties are established, a quantitative understanding of its hydrogen bond donor and acceptor capabilities is an area ripe for further investigation. The experimental protocols outlined in this guide provide a roadmap for researchers to synthesize and characterize this compound and its interactions. Future work should focus on:

  • Crystallographic analysis: Obtaining a high-resolution crystal structure of this compound to precisely determine its solid-state hydrogen bonding geometry.

  • Quantitative hydrogen bond parameter determination: Experimental measurement of Abraham and Kamlet-Taft parameters to provide a quantitative scale of its hydrogen bond donor and acceptor strengths.

  • Computational studies: In-depth theoretical calculations to model its hydrogen bonding interactions and predict its behavior in different environments.

  • Biological screening: Systematic evaluation of this compound for a range of biological activities, including anti-inflammatory, antifungal, and other therapeutic areas.

A deeper understanding of the hydrogen bonding characteristics of this compound will undoubtedly unlock its potential for applications in the design of novel materials, pharmaceuticals, and supramolecular assemblies.

References

The Supramolecular Chemistry of N,N'-Dimethyloxamide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Building Block in Supramolecular Chemistry and Medicinal Chemistry

N,N'-Dimethyloxamide, a simple yet elegant molecule, stands as a significant scaffold in the realm of supramolecular chemistry and drug design. Its inherent capacity for robust hydrogen bonding and coordination with metal ions makes it a versatile building block for the construction of intricate supramolecular architectures and a promising core for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, structural features, supramolecular assembly, and potential therapeutic applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Structural Data

This compound is a white crystalline solid with a melting point in the range of 214-217 °C.[1][2] It is soluble in solvents like chloroform, dichloromethane, and methanol.[1]

While a definitive, publicly available crystal structure for this compound could not be located in the Cambridge Structural Database (CSD) as of the latest search, extensive studies on its close analogue, N,N'-diethyloxamide, provide significant insights into its likely solid-state conformation and supramolecular interactions. It is anticipated that this compound adopts a planar conformation with the two amide groups in a trans configuration, facilitating the formation of extensive hydrogen-bonding networks.

Table 1: Key Physicochemical and Structural Parameters of this compound

ParameterValueReference
Chemical Formula C₄H₈N₂O₂[3]
Molecular Weight 116.12 g/mol [3]
CAS Number 615-35-0[3]
Melting Point 214-217 °C[1][2]
Appearance White crystalline solid[1]

Synthesis of this compound

The synthesis of this compound can be readily achieved through several standard amidation procedures. The most common and efficient methods involve the reaction of a primary amine (methylamine) with either an oxalyl dihalide (e.g., oxalyl chloride) or a dialkyl oxalate (e.g., dimethyl oxalate or diethyl oxalate).

Experimental Protocol: Synthesis from Oxalyl Chloride and Methylamine

This method offers a high yield and straightforward purification.

Materials:

  • Oxalyl chloride

  • Methylamine (40% solution in water or as a gas)

  • Triethylamine

  • Dichloromethane (DCM)

  • Distilled water

  • Ethanol

Procedure:

  • To a stirred solution of methylamine (2.0 equivalents) and triethylamine (2.2 equivalents) in dichloromethane at 0 °C (ice bath), a solution of oxalyl chloride (1.0 equivalent) in dichloromethane is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The solvent is removed under reduced pressure.

  • The resulting solid is suspended in distilled water to dissolve the triethylamine hydrochloride salt and then filtered.

  • The crude this compound is washed with cold water and then recrystallized from ethanol to yield a pure white crystalline product.

Experimental Protocol: Synthesis from Dimethyl Oxalate and Methylamine

Materials:

  • Dimethyl oxalate

  • Methylamine (40% solution in water)

  • Methanol

Procedure:

  • Dimethyl oxalate (1.0 equivalent) is dissolved in methanol in a round-bottom flask.

  • An excess of aqueous methylamine solution (e.g., 2.5 equivalents) is added to the flask.

  • The reaction mixture is stirred at room temperature for 24 hours. The product will precipitate out of the solution as a white solid.

  • The precipitate is collected by filtration, washed with a small amount of cold methanol, and then dried under vacuum to yield this compound.

Supramolecular Assembly and Hydrogen Bonding

The supramolecular chemistry of this compound is dominated by the formation of strong and directional N-H···O hydrogen bonds. These interactions lead to the self-assembly of the molecules into well-defined one-dimensional chains or two-dimensional sheets.

The diagram below illustrates the fundamental hydrogen bonding motif anticipated for this compound, leading to the formation of a linear supramolecular chain.

Figure 1: Hydrogen bonding in this compound.

Coordination Chemistry with Metal Ions

The carbonyl oxygen atoms of this compound act as excellent Lewis bases, enabling the molecule to function as a bidentate ligand in coordination complexes with a variety of metal ions. The formation of stable five-membered chelate rings is a key feature of its coordination behavior.

Experimental Protocol: Synthesis of a Generic this compound-Metal(II) Complex

This protocol outlines a general procedure for the synthesis of a metal complex, for example, with copper(II) chloride.

Materials:

  • This compound

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol

  • Diethyl ether

Procedure:

  • A solution of this compound (2.0 equivalents) in hot methanol is prepared.

  • A solution of copper(II) chloride dihydrate (1.0 equivalent) in methanol is added dropwise to the hot ligand solution with stirring.

  • The reaction mixture is refluxed for 2 hours, during which a color change and/or precipitation may be observed.

  • The solution is allowed to cool to room temperature, and the resulting precipitate is collected by filtration.

  • If no precipitate forms upon cooling, the solvent volume can be reduced by rotary evaporation, followed by the addition of diethyl ether to induce precipitation.

  • The solid complex is washed with cold methanol and diethyl ether and dried under vacuum.

The coordination of this compound to a metal center can be depicted as follows:

Coordination_Complex cluster_ligand M M(II) O1 O M->O1 O2 O M->O2 C1 C O1->C1 C2 C C1->C2 N1 N C1->N1 C2->O2 N2 N C2->N2 H1 H N1->H1 Me1 CH₃ N1->Me1 H2 H N2->H2 Me2 CH₃ N2->Me2

Figure 2: Bidentate coordination of this compound.

Relevance in Drug Development and Signaling Pathways

While direct biological studies on this compound are limited in the public domain, the oxamide core is a recognized pharmacophore in medicinal chemistry. Various derivatives of oxamide have been investigated as potent inhibitors of several key enzymes, suggesting that this compound could serve as a valuable starting point for the design of new therapeutic agents.

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

Oxamide derivatives have been identified as inhibitors of inosine monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo biosynthesis of guanine nucleotides.[4][5] Inhibition of IMPDH leads to the depletion of the guanine nucleotide pool, which is essential for DNA and RNA synthesis, and for various signaling processes. This makes IMPDH an attractive target for the development of anticancer, antiviral, and immunosuppressive drugs.[6][7][8]

The simplified signaling pathway illustrating the role of IMPDH is shown below.

IMPDH_Pathway IMP Inosine Monophosphate (IMP) IMPDH IMPDH IMP->IMPDH XMP Xanthosine Monophosphate (XMP) GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA Signaling Cellular Signaling GTP->Signaling IMPDH->XMP Oxamide Oxamide Derivatives Oxamide->IMPDH Inhibition

Figure 3: Inhibition of the IMPDH pathway by oxamide derivatives.
Inhibition of Factor XIa in the Coagulation Cascade

More complex oxamide derivatives have also been explored as inhibitors of Factor XIa (FXIa), a serine protease that plays a key role in the intrinsic pathway of blood coagulation.[9][10] By inhibiting FXIa, these compounds can potentially prevent thrombosis with a lower risk of bleeding compared to traditional anticoagulants that target downstream factors in the common pathway.[5][11]

The following diagram illustrates the position of Factor XIa in the intrinsic coagulation pathway and its inhibition by oxamide derivatives.

Coagulation_Cascade XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIIa->XI XIa Factor XIa XI->XIa IX Factor IX XIa->IX IXa Factor IXa IX->IXa X Factor X IXa->X Xa Factor Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Oxamide Oxamide Derivatives Oxamide->XIa Inhibition

Figure 4: Inhibition of the intrinsic coagulation pathway by oxamide derivatives.

Conclusion

This compound, while a simple molecule, possesses a rich supramolecular chemistry driven by its robust hydrogen bonding capabilities and its ability to act as a versatile ligand for metal coordination. While direct biological data on this compound is sparse, the demonstrated activity of more complex oxamide derivatives against key enzymatic targets such as IMPDH and Factor XIa highlights the potential of this chemical scaffold in drug discovery. The straightforward synthesis and predictable self-assembly of this compound make it an attractive starting point for the design and synthesis of new supramolecular materials and targeted therapeutics. Further investigation into the biological activity of this compound and its simple metal complexes is warranted to fully explore its potential in medicinal chemistry.

References

The Versatility of N,N'-Dimethyloxamide: A Technical Guide to its Application in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – N,N'-Dimethyloxamide is emerging as a valuable and versatile precursor in the synthesis of nitrogen-containing heterocyclic compounds, a class of molecules with profound significance in medicinal chemistry and drug development. This technical guide provides an in-depth exploration of the core applications of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this compound in the creation of novel heterocyclic entities.

Introduction to this compound in Heterocyclic Chemistry

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals and biologically active compounds. The development of efficient and reliable synthetic routes to these molecules is a cornerstone of modern medicinal chemistry. This compound, a readily available and stable solid, presents itself as an attractive C2N2 building block for the construction of various heterocyclic rings. Its symmetrical structure and reactive amide functionalities provide a unique platform for cyclization reactions, leading to the formation of key heterocyclic systems. This guide will primarily focus on the well-documented synthesis of imidazoles via the Wallach synthesis and explore the potential of this compound in the synthesis of other heterocyclic frameworks.

Synthesis of Imidazoles via the Wallach Synthesis

The most prominent application of this compound in heterocyclic synthesis is the Wallach synthesis, a classical method for the preparation of 1-substituted imidazoles. This reaction proceeds through a two-step sequence involving the formation of a chloro-intermediate followed by a reduction to yield the imidazole ring.[1][2][3][4][5]

Reaction Pathway:

The general pathway for the Wallach synthesis using this compound is as follows:

Wallach_Synthesis cluster_step1 cluster_step2 NN_dimethyloxamide This compound Chloro_Intermediate Chloro-intermediate (e.g., 5-Chloro-1-methylimidazole derivative) NN_dimethyloxamide->Chloro_Intermediate  Chlorination Chlorinating_Agent Phosphorus Pentachloride (PCl₅) or Phosphorus Oxychloride (POCl₃) N_Methylimidazole N-Methylimidazole Chloro_Intermediate->N_Methylimidazole  Reduction Reducing_Agent Hydroiodic Acid (HI)

Figure 1: General reaction pathway for the Wallach synthesis of N-methylimidazole.

In this process, this compound is first treated with a chlorinating agent, such as phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃), to generate a reactive chloro-intermediate.[1][2][3][4][5] This intermediate, often a derivative of 5-chloro-1-methylimidazole, is then subjected to reduction with a reagent like hydroiodic acid (HI) to afford the final N-methylimidazole product.[1][2][3][4][5]

Experimental Protocol: Wallach Synthesis of N-Methylimidazole

While specific, detailed experimental protocols for the Wallach synthesis starting directly from this compound are not abundantly available in recent literature, the following generalized procedure can be inferred from classical descriptions of the reaction.

Materials:

  • This compound

  • Phosphorus Pentachloride (PCl₅) or Phosphorus Oxychloride (POCl₃)

  • Hydroiodic Acid (HI)

  • Anhydrous solvent (e.g., chloroform, dichloroethane)

  • Neutralizing agent (e.g., sodium carbonate, sodium hydroxide)

  • Extraction solvent (e.g., diethyl ether, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • Chlorination: In a flame-dried reaction vessel under an inert atmosphere, a solution of this compound in an anhydrous solvent is prepared. To this solution, the chlorinating agent (PCl₅ or POCl₃) is added portion-wise at a controlled temperature (typically cooled in an ice bath to manage the exothermic reaction). The reaction mixture is then stirred at a specified temperature for a duration sufficient to ensure the formation of the chloro-intermediate. Progress can be monitored by thin-layer chromatography (TLC).

  • Work-up (Chlorination): Upon completion, the reaction mixture is carefully quenched, for instance, by pouring it onto crushed ice. The product is then extracted with an organic solvent. The organic layer is washed with a basic solution to neutralize any remaining acid, followed by washing with brine. The organic layer is then dried over an anhydrous drying agent and the solvent is removed under reduced pressure to yield the crude chloro-intermediate.

  • Reduction: The crude chloro-intermediate is dissolved in a suitable solvent and treated with hydroiodic acid. The reaction mixture is heated to reflux for a specified period to effect the reduction.

  • Work-up (Reduction and Isolation): After cooling, the reaction mixture is neutralized with a base. The N-methylimidazole product is then extracted into an organic solvent. The combined organic extracts are washed, dried, and the solvent is evaporated to yield the crude product.

  • Purification: The crude N-methylimidazole can be purified by distillation or column chromatography to obtain the final product of high purity.

Table 1: Summary of Reagents and General Conditions for Wallach Synthesis

StepReagentGeneral Conditions
Chlorination Phosphorus Pentachloride (PCl₅) or Phosphorus Oxychloride (POCl₃)Anhydrous conditions, controlled temperature (e.g., 0 °C to reflux), inert atmosphere.
Reduction Hydroiodic Acid (HI)Reflux temperature.
Work-up Base (e.g., Na₂CO₃, NaOH), Organic SolventsStandard aqueous work-up and extraction procedures.
Purification -Distillation or column chromatography.

Potential for Synthesis of Other Heterocycles

While the synthesis of imidazoles is the primary application of this compound, its C2N2 backbone suggests its potential as a synthon for other heterocyclic systems. However, direct and well-established methods for the synthesis of other heterocycles like triazoles, pyrazines, or oxadiazoles from this compound are not extensively documented in the current literature.

1,2,4-Triazoles

The synthesis of 1,2,4-triazoles often involves the cyclization of compounds containing a hydrazine moiety. One plausible, though underexplored, route could involve the reaction of this compound with hydrazine or its derivatives. The conceptual pathway might proceed through the formation of an intermediate that could subsequently cyclize.

Triazole_Synthesis cluster_step1 NN_dimethyloxamide This compound Intermediate Hypothetical Intermediate NN_dimethyloxamide->Intermediate Hydrazine Hydrazine (H₂NNH₂) Triazole 1,2,4-Triazole Derivative Intermediate->Triazole  Cyclization

Figure 2: Hypothetical pathway for 1,2,4-triazole synthesis.

Further research is required to validate this synthetic strategy and to determine the optimal reaction conditions.

Pyrazines

Pyrazines are typically synthesized by the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. While this compound itself is not a 1,2-dicarbonyl compound in the traditional sense for this reaction, its structural motif could potentially be modified or it could react with suitable reagents to form a pyrazine or a related dione. For instance, intramolecular cyclization under specific conditions or reaction with a reducing agent might lead to a dihydropyrazine-2,3-dione derivative.

Pyrazine_Synthesis NN_dimethyloxamide This compound Pyrazine_Derivative Pyrazine Derivative (e.g., Piperazine-2,3-dione) NN_dimethyloxamide->Pyrazine_Derivative Reaction_Conditions Specific Reaction Conditions

Figure 3: Conceptual route to pyrazine derivatives.

Oxadiazoles

The synthesis of 1,2,4-oxadiazoles often involves the cyclization of O-acyl amidoximes. It is conceivable that this compound could be chemically transformed into a precursor suitable for oxadiazole synthesis, although direct conversion methods are not reported.

Conclusion

This compound serves as a valuable and established precursor for the synthesis of N-methylimidazoles via the Wallach synthesis. This technical guide has outlined the general principles and a procedural framework for this important transformation. While its application in the synthesis of other heterocyclic systems such as triazoles, pyrazines, and oxadiazoles is less explored, the structural characteristics of this compound suggest intriguing possibilities for future research and development in this area. For professionals in drug discovery and medicinal chemistry, a deeper investigation into the reactivity of this compound could unlock novel pathways to diverse and biologically relevant heterocyclic scaffolds.

Disclaimer: The experimental protocols provided in this guide are generalized and should be adapted and optimized based on laboratory safety standards and specific research objectives. Appropriate personal protective equipment should be used at all times when handling the described chemicals.

References

The Diverse Biological Landscape of N,N'-Dimethyloxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dimethyloxamide and its derivatives represent a versatile class of organic compounds with a growing portfolio of biological activities. The core this compound scaffold, characterized by a central oxalamide moiety flanked by two methyl-substituted nitrogen atoms, provides a rigid and planar backbone amenable to diverse chemical modifications. This structural feature allows for the exploration of a wide range of physicochemical properties and biological interactions, leading to the identification of derivatives with promising anticancer, antiviral, and enzyme-inhibitory activities. This in-depth technical guide summarizes the current understanding of the biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and insights into their mechanisms of action to facilitate further research and drug development endeavors.

Synthesis of N,N'-Disubstituted Oxamide Derivatives

The synthesis of N,N'-disubstituted oxamides, including this compound derivatives, is most commonly achieved through the reaction of a primary or secondary amine with oxalyl chloride or a dialkyl oxalate. A general and robust protocol for the synthesis of symmetrical N,N'-diaryl oxamides is outlined below.

Experimental Protocol: General Synthesis of Symmetrical N,N'-Diaryl Oxamides [1][2]

Materials:

  • Substituted Aniline (2.0 equivalents)

  • Oxalyl chloride (1.0 equivalent)[1] or Diethyl oxalate[2]

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent[3]

  • Triethylamine (TEA) or another suitable base (2.2 equivalents)[1]

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Methanol or Ethanol for recrystallization

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.[1]

  • Cool the solution to 0 °C in an ice bath.[1]

  • Slowly add a solution of oxalyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred reaction mixture.[1] Alternatively, diethyl oxalate can be used, often with heating (reflux) in a solvent like ethanol.[2]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (typically 12-24 hours), monitoring the progress by thin-layer chromatography (TLC).[1]

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography to yield the desired N,N'-diaryl oxamide.[1]

Characterization: The synthesized compounds should be characterized by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O and N-H stretching vibrations of the amide bonds.[1]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[1]

  • Melting Point Analysis: To assess the purity of the synthesized compound.

Anticancer Activity of this compound and Related Derivatives

Several studies have highlighted the potential of oxamide and N,N'-dimethylamino-containing scaffolds as anticancer agents. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cancer progression, such as kinases.

Quantitative Data on Anticancer Activity
Compound/Derivative ClassCancer Cell Line(s)IC50 (µM)Reference
1,3,4-Oxadiazole-isoxazol-pyridine-benzimidazole derivative (Compound 24f) PC3, A549, MCF-7, DU-1450.11 - 0.87[4]
1,3,4-Oxadiazole-isoxazol-pyridine-benzimidazole derivative (Compound 24g) PC3, A549, MCF-7, DU-1450.98 - 1.74[4]
Oxamide-hydrazone derivative (Compound 7k) 4T1, MDA-MB-2311.82 - 7.73[4]
Acrylamide Derivative (Compound 4e) MCF-72.11[5]
Acrylamide Derivative (Compound 5c) MCF-72.61[5]

Note: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data presented is for methoxyphenyl and other amide derivatives that are structurally related to oxamides.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer drugs.[4]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, or isopropanol with HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).[4]

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.[4]

  • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.[4]

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mechanism of Action: Induction of Apoptosis

Several amide derivatives exert their anticancer effects by inducing apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Workflow for Apoptosis Induction by an this compound Derivative

G cluster_cell Cancer Cell Derivative This compound Derivative Mitochondrion Mitochondrion Derivative->Mitochondrion Induces Stress Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Proposed intrinsic apoptosis pathway induced by an this compound derivative.

Antiviral Activity of this compound and Related Derivatives

The N,N'-dimethylamino moiety is present in several compounds with demonstrated antiviral activity. These compounds can interfere with various stages of the viral life cycle, including viral entry, replication, and egress.

Quantitative Data on Antiviral Activity

The following table summarizes the antiviral activity of a 3′-N,N-dimethylamino-2′,3′-dideoxythymidine derivative, highlighting its potential against various viruses.

CompoundVirusCell LineEC50 (µM)Selectivity Index (SI)Reference
5′-l-phenylalanyl-3′-N,N-dimethylamino-2′,3′-dideoxythymidine VSVHeLa, HEL0.038[6]
HSV-1 & 2, Coxsackie B4, RSVHeLa~0.05-[6]
VV, TK- HSVHEL~0.05-[6]
PIV-3, RV-1, SV, PTVVero~0.05-[6]
FCV (FIPV), FHVCRFK--[6]

Note: EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. The Selectivity Index (SI) is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50). A higher SI value indicates a more favorable safety profile.

Experimental Protocol: Antiviral Activity (Plaque Reduction Assay)

The plaque reduction assay is a standard method for quantifying the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Materials:

  • Permissive host cell line (e.g., Vero cells)

  • Virus stock

  • Complete cell culture medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)

  • Crystal violet staining solution

  • 24-well plates

Procedure:

  • Seed the host cells in 24-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the virus stock.

  • Pre-incubate the virus with different concentrations of the test compound for a specified time.

  • Infect the cell monolayers with the virus-compound mixture.

  • After an adsorption period, remove the inoculum and add the overlay medium containing the test compound.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

  • Fix the cells and stain with crystal violet to visualize the plaques.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

  • Determine the EC50 value from the dose-response curve.

Mechanism of Action: Inhibition of Viral Entry

One of the key mechanisms by which antiviral compounds can act is by inhibiting the entry of the virus into the host cell. This can involve blocking the attachment of the virus to cellular receptors or inhibiting the fusion of the viral and cellular membranes.

Workflow for Viral Entry Inhibition

G cluster_process Viral Entry Process cluster_inhibition Inhibition Virus Virus Particle Receptor Host Cell Receptor Virus->Receptor Attachment Entry Viral Entry Receptor->Entry Binding Infection Infection Entry->Infection Derivative This compound Derivative Derivative->Receptor Blocks Binding

Caption: Simplified diagram of viral entry inhibition by an this compound derivative.

Enzyme Inhibition

The rigid oxamide scaffold can serve as a platform for designing enzyme inhibitors. By appropriately functionalizing the N,N'-dimethyl groups, derivatives can be tailored to fit into the active sites of specific enzymes, such as kinases, which are often dysregulated in cancer.

Kinase Inhibition

Many small molecule anticancer drugs function as kinase inhibitors. While specific data for this compound derivatives as kinase inhibitors is limited, related diaryl ureas have shown activity against kinases like p38.[4]

Experimental Protocol: Kinase Inhibition Assay

A variety of assay formats can be used to measure kinase inhibition, including radiometric assays, fluorescence-based assays, and luminescence-based assays. A general workflow for a fluorescence-based assay is described below.

Materials:

  • Purified kinase

  • Kinase-specific substrate (e.g., a peptide)

  • ATP

  • Test compounds

  • Assay buffer

  • Detection reagent (e.g., a phosphospecific antibody conjugated to a fluorescent probe)

  • Microplate reader

Procedure:

  • In a microplate, combine the kinase, substrate, and test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specific time at an optimal temperature.

  • Stop the reaction and add the detection reagent.

  • Measure the fluorescence signal, which is proportional to the amount of phosphorylated substrate.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Logical Relationship for Kinase Inhibition

G Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Inhibitor This compound Derivative Inhibitor->Kinase Inhibits

References

N,N'-Dimethyloxamide: A Versatile C4 Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N,N'-Dimethyloxamide, a symmetrical diamide derived from oxalic acid, has emerged as a valuable and versatile building block in modern organic synthesis. Its bifunctional nature, characterized by two secondary amide groups, allows for a range of chemical transformations, making it a key precursor for the synthesis of various nitrogen-containing compounds, including important heterocyclic scaffolds. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on detailed experimental protocols and its role in the preparation of bioactive molecules.

Physicochemical and Spectroscopic Properties

This compound is a white crystalline solid with a melting point in the range of 214-217 °C[1][2][3][4]. Its chemical and physical properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₄H₈N₂O₂[1][5]
Molecular Weight116.12 g/mol [3][5]
Melting Point214-217 °C[1][3][4]
AppearanceWhite crystalline solid[1]
CAS Number615-35-0[3][5]
InChI KeyIPZCJUOJSODZNK-UHFFFAOYSA-N[5]
SMILESCNC(=O)C(=O)NC[3][5]

Table 2: Spectroscopic Data for this compound

Spectroscopy TypePeak Assignments and DataReference(s)
¹H NMR The ¹H NMR spectrum of this compound is characterized by two main signals. The chemical shifts can vary slightly depending on the solvent used. In a typical spectrum, the methyl protons (-CH₃) appear as a doublet, and the amide protons (-NH) appear as a quartet due to coupling with the methyl protons.[6][7]
¹³C NMR The ¹³C NMR spectrum shows two distinct signals corresponding to the two types of carbon atoms in the molecule. The carbonyl carbons (C=O) resonate downfield, typically in the range of 160-180 ppm. The methyl carbons (-CH₃) appear upfield, generally between 20-30 ppm.[6][7]
FT-IR (KBr) The FT-IR spectrum of this compound displays characteristic absorption bands for the amide functional group. A strong absorption band for the C=O stretching vibration (Amide I band) is typically observed around 1640-1680 cm⁻¹. The N-H bending vibration (Amide II band) appears in the region of 1520-1570 cm⁻¹. A prominent N-H stretching vibration is also observed as a sharp peak around 3300 cm⁻¹.[8][9]
Mass Spec (EI) The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 116. Common fragmentation patterns include the loss of a methyl group (-CH₃) to give a fragment at m/z 101, and cleavage of the C-C bond to produce fragments corresponding to the methylcarbamoyl cation ([CH₃NHCO]⁺) at m/z 58.[5][6]

Synthesis of this compound

A common and straightforward method for the synthesis of this compound involves the reaction of a dialkyl oxalate, such as diethyl oxalate, with a primary amine, in this case, methylamine. The reaction proceeds via a nucleophilic acyl substitution mechanism.

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Diethyl oxalate

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Ethanol (or another suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl oxalate (1.0 equivalent) in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of methylamine (at least 2.2 equivalents) to the cooled solution of diethyl oxalate with continuous stirring. If using methylamine gas, it can be bubbled through the solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The this compound product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and byproducts.

  • Dry the purified this compound under vacuum.

Expected Yield: High yields are typically obtained with this method.

G Synthesis of this compound diethyl_oxalate Diethyl Oxalate intermediate N-Methyl Oxamic Acid Ethyl Ester (Intermediate) diethyl_oxalate->intermediate + 1 eq Methylamine methylamine Methylamine (2.2 eq) methylamine->intermediate product This compound intermediate->product + 1.2 eq Methylamine ethanol_solvent Ethanol (solvent) ethanol_solvent->diethyl_oxalate reflux Reflux (2-4h) reflux->intermediate

Synthesis of this compound from Diethyl Oxalate.

Applications in Organic Synthesis

This compound serves as a valuable precursor in several important organic transformations, most notably in the synthesis of heterocyclic compounds.

The Wallach synthesis is a classic method for the preparation of imidazoles. In this reaction, this compound is treated with a dehydrating agent, typically phosphorus pentachloride (PCl₅), to form a chlorinated intermediate, which is then reduced to yield N-methylimidazole[1][5].

This protocol outlines the general steps for the Wallach synthesis.

Materials:

  • This compound

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous, non-polar solvent (e.g., chloroform, dichloromethane)

  • Reducing agent (e.g., hydroiodic acid, red phosphorus)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Apparatus for inert atmosphere (optional)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend this compound in an anhydrous solvent.

  • Carefully add phosphorus pentachloride portion-wise to the suspension with stirring. The reaction is often exothermic and may require cooling.

  • After the addition is complete, heat the reaction mixture to reflux until the reaction is complete (monitor by TLC). This step forms the chlorinated imidazole precursor.

  • Cool the reaction mixture and carefully quench any excess PCl₅.

  • Isolate the crude chlorinated intermediate.

  • In a separate reaction vessel, treat the chlorinated intermediate with a suitable reducing agent, such as hydroiodic acid and red phosphorus.

  • Heat the reduction mixture to effect the conversion to N-methylimidazole.

  • After the reaction is complete, cool the mixture and perform an appropriate work-up to isolate and purify the N-methylimidazole product.

G Wallach Synthesis of N-Methylimidazole dimethyloxamide This compound intermediate Chlorinated Imidazole Intermediate dimethyloxamide->intermediate Chlorination pcl5 PCl₅ pcl5->intermediate product N-Methylimidazole intermediate->product Reduction reducing_agent Reducing Agent (e.g., HI/Red P) reducing_agent->product G Reduction of this compound dimethyloxamide This compound product N,N'-Dimethylethylenediamine dimethyloxamide->product Reduction lialh4 1. LiAlH₄, THF 2. H₂O workup lialh4->product G Theophylline Signaling Pathway (PDE Inhibition) beta2_agonist β₂-Adrenergic Agonist adenylyl_cyclase Adenylyl Cyclase beta2_agonist->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates pde Phosphodiesterase (PDE) camp->pde relaxation Bronchodilation (Smooth Muscle Relaxation) pka->relaxation Leads to amp AMP pde->amp Degrades theophylline Theophylline theophylline->pde Inhibits

References

An In-depth Technical Guide to N,N'-Disubstituted Oxamide Derivatives and Their Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-disubstituted oxamide derivatives represent a class of organic compounds characterized by a central oxalamide core (–NH–CO–CO–NH–) flanked by substituent groups. The simplest member of this family is N,N'-dimethyloxamide. This scaffold is of significant interest in medicinal chemistry and materials science due to its structural rigidity and its capacity to form strong, directional hydrogen bonds. These interactions allow oxamide derivatives to mimic peptide bonds, enabling them to interact with the active sites of enzymes and self-assemble into complex supramolecular structures.

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of N,N'-disubstituted oxamide derivatives, with a focus on their emerging roles in drug discovery and development. While research on simple this compound is limited, this guide extends to the broader class of symmetric N,N'-diaryl and N,N'-dialkyl oxamides, for which a more substantial body of scientific literature exists. These derivatives have shown promise as anticancer agents, enzyme inhibitors, and antimicrobial compounds.

Synthesis of Symmetric N,N'-Disubstituted Oxamide Derivatives

The most common and direct method for synthesizing symmetric N,N'-disubstituted oxamides involves the reaction of a primary or secondary amine with an oxalic acid derivative, typically oxalyl chloride or a dialkyl oxalate.[1] The high reactivity of oxalyl chloride facilitates a rapid reaction, usually in the presence of a base to neutralize the hydrochloric acid byproduct.[1]

General Experimental Protocol for Synthesis of Symmetric N,N'-Diaryl/Alkyl Oxamides[1]

Materials:

  • Substituted aniline or alkylamine (2.0 equivalents)

  • Oxalyl chloride (1.0 equivalent)

  • Triethylamine (or other suitable base) (2.0 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the selected amine (2.0 equivalents) and triethylamine (2.0 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane). Cool the solution to 0 °C in an ice bath.

  • Reaction: While stirring, add a solution of oxalyl chloride (1.0 equivalent) in the same solvent dropwise to the cooled amine solution.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 1-2 hours.

  • Workup: The solvent is removed under reduced pressure. The residue is redissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield the pure symmetric oxamide derivative.

Physicochemical Properties of this compound

The parent compound, this compound, serves as a reference for understanding the basic properties of this class of molecules.

PropertyValueReference
CAS Number 615-35-0
Molecular Formula C4H8N2O2
Molecular Weight 116.12 g/mol
Melting Point 214-217 °C
Boiling Point (est.) 499.00 K[2]
logP (octanol/water) -1.522[2]
Water Solubility (est.) 0.57 (log10WS, mol/l)[2]

Potential Applications in Drug Discovery

The rigid oxamide linker and the ability to introduce diverse functionalities on the substituent groups make this class of compounds attractive for targeting various biological pathways.

Anticancer Activity

Several studies have investigated N,N'-diaryl oxamide derivatives as potential anticancer agents. Their mechanism of action is often attributed to the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.

A comparative analysis of various N,N'-bis(3-methoxyphenyl)oxamide derivatives and related compounds has highlighted their potential as anticancer agents through kinase inhibition.[3] The methoxy substituents on the phenyl rings are critical for activity, influencing both the electronic and steric properties of the molecules.[3]

Table of In Vitro Anticancer Activity of Oxamide and Related Derivatives

Compound/Derivative ClassTarget/ActivityIC50/EC50 (µM)Cell Line(s)Reference
N', N"-diarylurea derivative (Compound 7f)p38 Kinase1.09-[3]
1,3,4-oxadiazole-isoxazol-pyridine-benzimidazole (24f)Anticancer0.11 - 0.87PC3, A549, MCF-7, DU-145[3]
1,3,4-oxadiazole-isoxazol-pyridine-benzimidazole (24g)Anticancer0.98 - 1.74PC3, A549, MCF-7, DU-145[3]
Oxamide-hydrazone derivative (Compound 7k)Anticancer1.82 - 7.734T1, MDA-MB-231[3]
Imidazole-based N-phenylbenzamide (4f)Anticancer7.5 - 9.3A549, HeLa, MCF-7[4]
Imidazole-based N-phenylbenzamide (4e)Anticancer8.9 - 11.1A549, HeLa, MCF-7[4]
Enzyme Inhibition

The structural similarity of the oxamide linkage to the peptide bond makes these derivatives promising candidates for enzyme inhibitors.

  • Kinase Inhibitors: As mentioned, many diaryl oxamides exhibit kinase inhibitory activity, a key strategy in modern cancer therapy. The two aryl groups can be positioned to interact with the ATP-binding pocket of kinases.

  • Cholinesterase Inhibitors: Structurally similar diaryl oxamides have been investigated as inhibitors of cholinesterases, enzymes relevant to the treatment of Alzheimer's disease.[5][6]

  • N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitors: Inhibition of NAAA is a therapeutic strategy for managing inflammation. Pyrazole azabicyclo[3.2.1]octane sulfonamides, a class of non-covalent NAAA inhibitors, have been developed with IC50 values in the low nanomolar range.[7][8][9]

Antimicrobial Activity

Recent research has explored the potential of amide derivatives, including those with an oxazole moiety, as antimicrobial agents.[10] Some of these novel compounds have demonstrated notable inhibition against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[10] Additionally, amide derivatives containing a cyclopropane ring have shown moderate to excellent antifungal activity against Candida albicans.[11][12]

Table of Antimicrobial Activity of Amide Derivatives

Compound ClassOrganismMIC80 (µg/mL)Reference
Cyclopropane Amide Derivatives (F5, F9, F29, F53)Staphylococcus aureus32 - 64[11]
Cyclopropane Amide Derivatives (F9, F31, F45)Escherichia coli32 - 64[11]
Cyclopropane Amide Derivatives (F8, F24, F42)Candida albicans16[11][12]

Key Experimental Protocols

In Vitro Anticancer Activity Assay (MTT Assay)[3]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is frequently employed to measure the cytotoxic effects of potential anticancer drugs.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically prepared by serial dilution) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, such as 48 or 72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizations

General Synthesis Workflow for Symmetric N,N'-Disubstituted Oxamides

G General Synthesis of Symmetric N,N'-Disubstituted Oxamides cluster_reactants Reactants cluster_process Reaction & Workup cluster_products Products Amine Amine (2 eq.) (Primary or Secondary) Reaction Reaction at 0°C to RT Amine->Reaction OxalylChloride Oxalyl Chloride (1 eq.) OxalylChloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Workup Workup (Wash with HCl, NaHCO3, Brine) Reaction->Workup Evaporation & Redissolving Purification Purification (Recrystallization) Workup->Purification Product Symmetric N,N'-Disubstituted Oxamide Purification->Product Byproduct HCl (neutralized by base)

Caption: Workflow for the synthesis of symmetric N,N'-disubstituted oxamides.

Logical Relationship in Kinase Inhibitor Drug Design

G Logical Flow for Kinase Inhibitor Design Scaffold N,N'-Diaryl Oxamide Scaffold (Rigid Linker) SAR Structure-Activity Relationship (SAR) Analysis Scaffold->SAR Initial Hypothesis Synthesis Chemical Synthesis of Analogs SAR->Synthesis Design of New Derivatives LeadCompound Identification of Lead Compound SAR->LeadCompound Identifies Promising Candidates BioAssay Biological Evaluation (e.g., Kinase Inhibition Assay, MTT Assay) Synthesis->BioAssay Testing of Analogs BioAssay->SAR Feedback Loop Optimization Lead Optimization (Improve Potency & Selectivity) LeadCompound->Optimization

Caption: Iterative cycle of kinase inhibitor drug design using an oxamide scaffold.

Conclusion and Future Directions

N,N'-disubstituted oxamide derivatives constitute a versatile and promising class of compounds with significant potential in drug discovery and development. The straightforward and efficient synthesis of these molecules, coupled with the tunability of their physicochemical and biological properties through substituent modification, makes them an attractive scaffold for medicinal chemists.

Current research has demonstrated their potential as anticancer agents, primarily through kinase inhibition, and as inhibitors of other therapeutically relevant enzymes. The initial findings on their antimicrobial activities also warrant further investigation.

Future research in this area should focus on:

  • Systematic SAR Studies: Comprehensive structure-activity relationship studies on well-defined series of N,N'-disubstituted oxamide derivatives are needed to elucidate the key structural features required for potent and selective activity against specific biological targets.

  • Mechanism of Action Studies: Detailed investigations into the molecular mechanisms of action, including the identification of specific protein targets and signaling pathways, will be crucial for the rational design of next-generation derivatives.

  • Exploration of New Therapeutic Areas: The versatility of the oxamide scaffold suggests that its potential applications may extend beyond the currently explored areas. Screening of oxamide libraries against a broader range of biological targets could uncover novel therapeutic opportunities.

References

An In-depth Technical Guide to the Theoretical and Computational Studies of N,N'-Dimethyloxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dimethyloxamide is a member of the oxamide family of compounds, characterized by a central ethanediamide core with methyl substituents on each nitrogen atom. This class of molecules is of significant interest due to the prevalence of the amide functionality in biological systems and its utility as a building block in organic synthesis and materials science. This technical guide provides a comprehensive overview of the theoretical and computational aspects of this compound, alongside relevant experimental data and protocols. The document is intended to serve as a valuable resource for researchers in chemistry, materials science, and drug development.

Molecular Structure and Properties

This compound possesses a simple yet conformationally interesting structure. The central C-C bond and the two amide groups allow for rotational flexibility, leading to different conformational isomers. The presence of N-H and C=O groups facilitates the formation of intermolecular hydrogen bonds, which are crucial in determining its solid-state structure and properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₄H₈N₂O₂--INVALID-LINK--
Molecular Weight 116.12 g/mol --INVALID-LINK--
CAS Number 615-35-0--INVALID-LINK--
Melting Point 214-217 °C--INVALID-LINK--
Appearance White crystals--INVALID-LINK--
Solubility Soluble in Chloroform, Dichloromethane, Methanol--INVALID-LINK--
Structural Parameters
ParameterBond Length (Å) (Theoretical)Bond Angle (°) (Theoretical)
C-C1.54-
C=O1.23-
C-N1.34-
N-H1.01-
N-C (methyl)1.45-
O=C-C-121
O=C-N-124
C-C-N-115
C-N-H-120
C-N-C (methyl)-122

Note: These values are based on computational studies of similar oxamides and should be considered as approximations.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and structural elucidation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational modes of its functional groups. The key expected vibrational frequencies are summarized below.

Vibrational ModeExpected Frequency Range (cm⁻¹)
N-H Stretch3300 - 3100
C-H Stretch (methyl)3000 - 2850
C=O Stretch (Amide I)1680 - 1630
N-H Bend (Amide II)1570 - 1515
C-N Stretch (Amide III)1400 - 1200
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H ~2.8Doublet-CH₃
~7.5Broad Singlet-NH
¹³C ~26--CH₃
~160-C=O

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The NIST WebBook contains the mass spectrum for this compound.[1]

Theoretical and Computational Studies

Computational chemistry offers powerful tools to investigate the properties of this compound at the molecular level.

Conformational Analysis

The rotational freedom around the C-C and C-N bonds leads to several possible conformers of this compound. Computational methods, particularly Density Functional Theory (DFT), can be employed to determine the relative energies and geometries of these conformers. For analogous N,N'-dialkyloxamides, studies have shown that the transoid conformation, where the two amide groups are anti-periplanar, is often the most stable due to minimized steric hindrance.

Vibrational Analysis

Theoretical vibrational analysis using DFT can be performed to calculate the harmonic vibrational frequencies. These calculated frequencies, when properly scaled, can aid in the assignment of experimental IR and Raman spectra. Such analyses have been successfully applied to similar amides, providing a detailed understanding of their vibrational modes.

Electronic Structure and Reactivity

Computational methods can also be used to study the electronic properties of this compound. Analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into its reactivity. The molecular electrostatic potential (MEP) surface can be calculated to identify regions of positive and negative electrostatic potential, indicating potential sites for electrophilic and nucleophilic attack.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N,N'-dialkyloxamides is the reaction of diethyl oxalate with the corresponding primary amine. The following is a general protocol that can be adapted for the synthesis of this compound.

Materials:

  • Diethyl oxalate

  • Methylamine (e.g., as a solution in a suitable solvent like ethanol or THF)

  • Ethanol (or another suitable solvent)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl oxalate (1 equivalent) in ethanol.

  • Slowly add a solution of methylamine (at least 2 equivalents) to the stirred solution of diethyl oxalate. The reaction is exothermic, so the addition should be controlled.

  • After the addition is complete, heat the reaction mixture to reflux for a period of 2-4 hours.

  • Monitor the reaction progress using a suitable technique (e.g., TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product, this compound, is often a solid that will precipitate from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

  • Characterize the product using techniques such as melting point determination, IR, and NMR spectroscopy.

Computational Protocol for Conformational and Vibrational Analysis

The following outlines a typical computational workflow for the theoretical study of this compound using Density Functional Theory (DFT).

Software:

  • A quantum chemistry software package such as Gaussian, ORCA, or similar.

Procedure:

  • Geometry Optimization:

    • Build the initial structure of the desired conformer of this compound.

    • Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger).

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry at the same level of theory. This will provide the harmonic vibrational frequencies and confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

  • Conformational Search (Optional but Recommended):

    • To explore the conformational space, perform a systematic or stochastic conformational search. This involves rotating around the key dihedral angles (C-C and C-N bonds) and optimizing the resulting structures.

  • Analysis of Results:

    • Analyze the output files to obtain the optimized geometries (bond lengths, angles), relative energies of different conformers, and the calculated vibrational frequencies.

    • Visualize the vibrational modes to aid in the assignment of the experimental spectra.

Signaling Pathways and Reactivity

Currently, there is limited information in the scientific literature regarding specific signaling pathways in which this compound is directly involved. Its primary documented reactivity is as a precursor in chemical synthesis. For instance, it can be nitrosated to form N,N'-dimethyl-N,N'-dinitrosooxamide, which is a reagent used for the generation of diazomethane.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Diethyl_Oxalate Diethyl Oxalate Reaction Reaction in Ethanol (Reflux, 2-4h) Diethyl_Oxalate->Reaction Methylamine Methylamine (2 eq.) Methylamine->Reaction Cooling Cooling & Precipitation Reaction->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Washing with Cold Ethanol Filtration->Washing Drying Drying under Vacuum Washing->Drying Product This compound Drying->Product Computational_Workflow Start Initial Structure of This compound Optimization Geometry Optimization (e.g., DFT/B3LYP/6-31G(d)) Start->Optimization Frequency Frequency Calculation Optimization->Frequency Conformational_Search Conformational Analysis (Optional) Frequency->Conformational_Search Analysis Analysis of Results (Energies, Geometries, Vibrational Modes) Frequency->Analysis Conformational_Search->Analysis End Theoretical Characterization Analysis->End

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N,N'-Dimethyloxamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of N,N'-dimethyloxamide, a valuable building block in organic synthesis. The presented protocol details the reaction of a dialkyl oxalate with methylamine, a straightforward and efficient method for laboratory-scale preparation. These notes are intended for researchers, scientists, and professionals in drug development and related fields, offering detailed methodologies, data presentation, and a visual representation of the experimental workflow.

Introduction

This compound is a symmetrical diamide derived from oxalic acid. Its utility spans various areas of chemical synthesis, including its use as an intermediate in the preparation of more complex molecules and as a ligand in coordination chemistry. The synthesis method outlined here is based on the well-established reaction of primary amines with dialkyl oxalates, which provides a high yield of the desired product with straightforward purification.[1][2]

Chemical Reaction

The synthesis of this compound is achieved through the ammonolysis of a dialkyl oxalate, such as diethyl oxalate or dimethyl oxalate, with methylamine. The reaction proceeds via a nucleophilic acyl substitution mechanism where two equivalents of methylamine react with one equivalent of the dialkyl oxalate to form the stable this compound and two equivalents of the corresponding alcohol as a byproduct.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Key Characteristics
Diethyl OxalateC₆H₁₀O₄146.14-40.6185.4Colorless liquid
Methylamine (40% in H₂O)CH₅N31.06-93.5-6.3Colorless gas (in solution)
This compound C₄H₈N₂O₂ 116.12 214-217 N/A White crystalline solid
EthanolC₂H₆O46.07-114.178.37Colorless liquid

Expected Yield: While the specific yield for this exact reaction is not extensively reported, similar reactions of primary amines with diethyl oxalate typically afford high yields, often in the range of 70-95%.[1] An 82% yield has been reported for this compound as a byproduct in an unrelated synthesis.[3]

Experimental Protocol

This protocol details the synthesis of this compound from diethyl oxalate and a solution of methylamine in water.

4.1. Materials and Equipment

  • Chemicals:

    • Diethyl oxalate (1.0 eq)

    • Methylamine (40% solution in water, 2.2 eq)

    • Absolute ethanol (solvent)

    • Distilled water (for washing)

    • Anhydrous magnesium sulfate or sodium sulfate (for drying, if needed)

  • Equipment:

    • Round-bottom flask (appropriate size)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Büchner funnel and flask for vacuum filtration

    • Filter paper

    • Beakers and graduated cylinders

    • Rotary evaporator (optional)

    • Melting point apparatus

    • Standard laboratory glassware

4.2. Synthetic Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl oxalate (1.0 equivalent) in absolute ethanol.

  • Addition of Amine: While stirring, slowly add the methylamine solution (2.2 equivalents) to the ethanolic solution of diethyl oxalate at room temperature. A slight excess of methylamine is used to ensure the complete conversion of the diester.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours with continuous stirring.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature, and then further cool in an ice bath. The this compound product is expected to precipitate as a white solid.[1]

  • Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and byproducts. Subsequently, wash with cold distilled water to remove any remaining salts or water-soluble impurities.

  • Drying: Dry the purified this compound in a vacuum oven or air-dry to a constant weight.

4.3. Purification (Optional)

If further purification is required, the crude this compound can be recrystallized from a suitable solvent such as ethanol or methanol.[1]

  • Dissolve the crude product in a minimum amount of hot solvent.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Dry the crystals thoroughly.

4.4. Characterization

  • Melting Point: Determine the melting point of the final product. The literature value for this compound is 214-217 °C.

  • Spectroscopy: Characterize the product using FT-IR and NMR spectroscopy to confirm its identity and purity.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Diethyl Oxalate in Ethanol B Add Methylamine Solution A->B Slowly C Reflux for 2-4 hours B->C Heat D Cool to Crystallize C->D Cooling E Vacuum Filtration D->E F Wash with Cold Ethanol & Water E->F G Dry the Product F->G H This compound (Final Product) G->H

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Methylamine is a corrosive and flammable substance. Work in a well-ventilated fume hood.

  • Diethyl oxalate can cause irritation. Avoid contact with skin and eyes.

  • Ethanol is flammable. Ensure that heating is performed using a heating mantle or oil bath, away from open flames.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound. The use of readily available starting materials and straightforward experimental procedures makes this a suitable method for laboratory-scale production. The provided data and workflow diagram offer a clear and concise guide for researchers in the field.

References

Application Notes and Protocols for the Laboratory Preparation of N,N'-Dimethyloxamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the laboratory synthesis of N,N'-dimethyloxamide, a valuable building block in organic synthesis. The protocol details a straightforward and efficient method starting from readily available commercial reagents, dimethyl oxalate and a solution of methylamine. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed experimental procedure, characterization data, and a visual representation of the workflow.

Introduction

This compound is a symmetrical diamide that serves as a versatile intermediate in the synthesis of various organic molecules, including pharmaceuticals and other biologically active compounds. Its structure, featuring two amide linkages, allows for further functionalization, making it a key component in the construction of more complex molecular architectures. The preparation method outlined here is based on the nucleophilic acyl substitution of dimethyl oxalate with methylamine, a robust and high-yielding reaction.

Reaction Scheme

The synthesis of this compound proceeds via the aminolysis of dimethyl oxalate with two equivalents of methylamine. The reaction is typically carried out in a suitable solvent, such as methanol or ethanol.

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

3.1. Materials and Equipment

  • Reagents:

    • Dimethyl oxalate (≥99%)

    • Methylamine solution (40 wt. % in H₂O or 2.0 M in THF/Methanol)

    • Methanol (ACS grade)

    • Ethanol (95% or absolute)

    • Deionized water

    • Anhydrous magnesium sulfate or sodium sulfate

    • Standard solvents for recrystallization (e.g., ethanol, water, or mixtures thereof)

  • Equipment:

    • Round-bottom flask (100 mL or appropriate size)

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle or oil bath

    • Ice bath

    • Büchner funnel and filter flask

    • Rotary evaporator

    • Melting point apparatus

    • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

    • pH paper or pH meter

3.2. Synthesis Procedure

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add dimethyl oxalate (e.g., 5.90 g, 0.05 mol).

  • Add methanol (40 mL) to the flask and stir the mixture until the dimethyl oxalate is completely dissolved.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of methylamine (e.g., 2.2 equivalents, 0.11 mol) to the cooled solution of dimethyl oxalate with continuous stirring. The addition should be done dropwise to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, a white precipitate of this compound should form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials and impurities.

  • Dry the crude product in a vacuum oven or air dry to a constant weight.

3.3. Purification

The crude this compound can be purified by recrystallization.

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol or an ethanol/water mixture to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified this compound to a constant weight.

3.4. Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

  • Melting Point: The melting point of the purified product should be determined and compared to the literature value. The reported melting point for this compound is in the range of 214-217 °C.[1]

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the methyl and amide protons.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the methyl and carbonyl carbons.

    • FTIR: The infrared spectrum should display characteristic absorption bands for the N-H and C=O functional groups.

    • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (116.12 g/mol ).[2]

Data Presentation

Table 1: Summary of a Typical Experimental Run

ParameterValue
Reactants
Dimethyl Oxalate5.90 g (0.05 mol)
Methylamine (40% in H₂O)~8.5 mL (0.11 mol)
Solvent
Methanol40 mL
Reaction Conditions
Temperature0-5 °C initially, then RT
Time12-24 hours
Product
Theoretical Yield5.81 g
Actual Yield (Crude)Varies (typically >85%)
Actual Yield (Purified)Varies (typically >75%)
Physical Properties
AppearanceWhite crystalline solid
Melting Point (Literature)214-217 °C[1]
Molecular Weight116.12 g/mol [2]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the laboratory preparation of this compound.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product dimethyl_oxalate Dimethyl Oxalate dissolve Dissolve Dimethyl Oxalate in Methanol dimethyl_oxalate->dissolve methylamine Methylamine Solution add_methylamine Slowly Add Methylamine methylamine->add_methylamine methanol Methanol (Solvent) methanol->dissolve cool Cool to 0-5 °C dissolve->cool cool->add_methylamine stir Stir at Room Temperature (12-24h) add_methylamine->stir precipitate Precipitation stir->precipitate filter_crude Vacuum Filtration (Crude Product) precipitate->filter_crude recrystallize Recrystallization (e.g., from Ethanol/Water) filter_crude->recrystallize filter_pure Vacuum Filtration (Pure Product) recrystallize->filter_pure dry Drying filter_pure->dry product This compound dry->product

Caption: Workflow for this compound Synthesis.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Methylamine is a corrosive and flammable substance. Handle with care.

  • Dimethyl oxalate is harmful if swallowed or in contact with skin.

  • Methanol is toxic and flammable. Avoid inhalation and skin contact.

  • Handle all chemicals in accordance with their Safety Data Sheets (SDS).

Conclusion

The protocol described provides a reliable and scalable method for the laboratory synthesis of this compound. The procedure utilizes common laboratory reagents and equipment, and the product can be obtained in good yield and high purity after a straightforward purification step. This application note serves as a practical guide for researchers requiring this versatile chemical intermediate for their synthetic endeavors.

References

Perfecting Purity: Advanced Crystallization and Purification Protocols for N,N'-Dimethyloxamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of High-Purity N,N'-Dimethyloxamide

This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and other specialty chemicals.[1] The purity of this crystalline solid is paramount, as even trace impurities can have a significant impact on the yield, safety, and efficacy of the final products. This technical guide provides a comprehensive overview of the principles and detailed protocols for the crystallization and purification of this compound, designed for researchers, scientists, and professionals in drug development and chemical synthesis.

This document moves beyond simple procedural lists to explain the underlying scientific principles governing the choice of solvents, temperature profiles, and analytical methods. By understanding the "why" behind each step, researchers can troubleshoot and adapt these protocols to achieve optimal purity and yield.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for developing effective purification strategies.

PropertyValueSource
Chemical Formula C₄H₈N₂O₂[2][3]
Molecular Weight 116.12 g/mol [1][2][4]
Appearance White crystalline solid[1][4]
Melting Point 214-217 °C[1][4]
CAS Number 615-35-0[1][2][4]
Solubility Soluble in chloroform, dichloromethane, methanol.[1]

Understanding the Impurity Profile

Effective purification begins with an understanding of the potential impurities. The most common industrial synthesis of this compound involves the reaction of diethyl oxalate with methylamine.[5][6][7] Based on this pathway, the primary impurities are likely to be:

  • Unreacted Starting Materials: Diethyl oxalate and residual methylamine.

  • Intermediates: N-methyloxamic acid ethyl ester (the mono-substituted product).

  • Side-Products: Impurities arising from side reactions, which can vary depending on the specific reaction conditions.

The goal of the crystallization process is to create conditions where this compound has low solubility, while these impurities remain dissolved in the solvent.

Crystallization: The Core of Purification

Crystallization is a powerful technique for purifying solids.[8][9] It relies on the principle that the solubility of a compound in a solvent is dependent on temperature.[10] By dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, and then allowing it to cool, the desired compound will crystallize out in a purer form as its solubility decreases, leaving impurities behind in the solvent (mother liquor).[8][9]

Solvent Selection: The Critical First Step

The choice of solvent is the most critical parameter in developing a successful crystallization protocol.[11] An ideal solvent for the recrystallization of this compound should exhibit the following characteristics:

  • High solubility at elevated temperatures: To dissolve a significant amount of the crude product.

  • Low solubility at low temperatures: To ensure a high recovery yield upon cooling.

  • Inertness: The solvent should not react with this compound.

  • Appropriate boiling point: A boiling point that is high enough to provide a good solubility differential, but not so high as to make solvent removal difficult.

  • Volatility: The solvent should be easily removable from the purified crystals.

  • Safety: The solvent should have a low toxicity and flammability profile.

Based on available data and general principles for amide purification, suitable solvent systems for this compound include:

  • Single-Solvent Systems: Methanol, Ethanol.

  • Mixed-Solvent Systems: Ethanol/Water, Methanol/Water.

Protocols for the Crystallization of this compound

The following protocols provide detailed, step-by-step methodologies for the purification of this compound using cooling and antisolvent crystallization techniques.

Protocol 1: Cooling Crystallization from a Single Solvent (Ethanol)

Cooling crystallization is a widely used method where supersaturation is achieved by reducing the temperature of a saturated solution.[12]

CoolingCrystallization A Dissolution: Dissolve crude this compound in minimum hot ethanol. B Hot Filtration (Optional): Filter hot solution to remove insoluble impurities. A->B If insoluble matter present C Cooling & Crystallization: Slowly cool the solution to induce crystallization. A->C If no insoluble matter B->C D Isolation: Collect crystals by vacuum filtration. C->D E Washing: Wash crystals with a small amount of cold ethanol. D->E F Drying: Dry the purified crystals under vacuum. E->F

Caption: Workflow for Cooling Crystallization of this compound.

  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, start by adding 10-15 mL of ethanol. Heat the mixture to boiling with gentle stirring (e.g., using a magnetic stir bar) on a hot plate. Add more ethanol in small portions until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.

  • Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot filtration. This is done by filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be performed quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature, undisturbed. Slow cooling is essential for the formation of large, pure crystals, as it provides sufficient time for the molecules to arrange themselves in a well-defined crystal lattice, excluding impurities.[4][13][14][15] A faster cooling rate can lead to the formation of smaller, less pure crystals.[4][13][14] Once the solution has reached room temperature, it can be placed in an ice bath for 30-60 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing dissolved impurities. It is important to use cold solvent to minimize the loss of the purified product.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Antisolvent Crystallization

Antisolvent crystallization is a technique where a second solvent (the antisolvent), in which the compound of interest is insoluble, is added to a solution of the compound in a primary solvent.[16][17] This reduces the solubility of the compound in the mixed solvent system, leading to its crystallization.[16][17]

AntisolventCrystallization A Dissolution: Dissolve crude this compound in a suitable solvent (e.g., Methanol). B Antisolvent Addition: Slowly add an antisolvent (e.g., Water) until the solution becomes turbid. A->B C Crystal Growth: Allow the mixture to stand for crystal formation and growth. B->C D Isolation: Collect crystals by vacuum filtration. C->D E Washing: Wash crystals with a small amount of the solvent/antisolvent mixture. D->E F Drying: Dry the purified crystals under vacuum. E->F

Caption: Workflow for Antisolvent Crystallization of this compound.

  • Dissolution: Dissolve the crude this compound in a minimum amount of a suitable solvent, such as methanol, at room temperature.

  • Antisolvent Addition: Slowly add an antisolvent, such as deionized water, dropwise with continuous stirring. The antisolvent should be miscible with the primary solvent. Continue adding the antisolvent until the solution becomes persistently turbid (cloudy). This indicates that the saturation point has been reached.

  • Crystal Growth: If the solution becomes too cloudy, add a few drops of the primary solvent (methanol) until the solution becomes clear again. Then, allow the solution to stand undisturbed at room temperature. Crystals should form over time. For better yield, the mixture can be cooled in an ice bath after initial crystal formation.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold mixture of the solvent and antisolvent (e.g., a methanol/water mixture) to remove any adhering impurities.

  • Drying: Dry the purified this compound crystals under vacuum at a moderate temperature (e.g., 50-60 °C).

Purity Assessment and Analytical Characterization

After purification, it is essential to assess the purity of the this compound and confirm its identity. The following analytical techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound by separating it from any potential impurities.[12][18]

  • Column: A reverse-phase C18 column is suitable for this analysis.

  • Mobile Phase: A mixture of acetonitrile and water, with a small amount of phosphoric acid (e.g., 0.1%) to improve peak shape, can be used.[19] A gradient elution may be necessary to separate all potential impurities.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) is appropriate for this compound.

  • Sample Preparation: Prepare a solution of the purified this compound in the mobile phase or a suitable solvent at a known concentration (e.g., 1 mg/mL).

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the chemical structure and assessing the purity of this compound. Both ¹H NMR and ¹³C NMR should be performed. The spectra should be compared with reference spectra to confirm the identity and absence of impurity signals.[19][20][21][22][23]

  • ¹H NMR:

    • A signal corresponding to the N-H protons.

    • A signal corresponding to the C-H protons of the methyl groups.

  • ¹³C NMR:

    • A signal for the carbonyl carbons.

    • A signal for the methyl carbons.

The absence of signals corresponding to the likely impurities (e.g., ethoxy group from diethyl oxalate) is a strong indicator of high purity.

Melting Point Determination

A sharp melting point range that is close to the literature value (214-217 °C) is a good indicator of high purity.[1][4] Impurities tend to depress and broaden the melting point range.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the effective crystallization and purification of this compound. By carefully selecting the appropriate crystallization method and solvent system, and by controlling key parameters such as the cooling rate, researchers can consistently obtain high-purity material. The subsequent analytical characterization is crucial to verify the success of the purification process. A systematic and scientifically grounded approach to crystallization is essential for ensuring the quality and reliability of this compound used in research and development.

References

Application Notes and Protocols for the Synthesis of Imidazole Intermediates Using N,N'-Dimethyloxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals.[1][2][3] Their versatile biological activities, including as anticancer, antibacterial, and antifungal agents, make the development of efficient synthetic routes to novel imidazole intermediates a critical area of research.[4][5] One historical, though less commonly detailed, method for the synthesis of N-alkylated imidazoles is the Wallach synthesis, which utilizes N,N'-dialkyloxamides as starting materials.[6]

These application notes provide a detailed overview and representative protocols for the synthesis of N-methylimidazole and 1-ethyl-2-methylimidazole from their respective N,N'-dialkyloxamides. Due to the limited availability of detailed modern experimental procedures for this specific transformation, the protocols provided are based on the general principles of the Wallach synthesis and analogous reactions. Physicochemical and spectroscopic data are included for the characterization of the final products.

Synthesis of N-Methylimidazole via Wallach Synthesis

The synthesis of N-methylimidazole from N,N'-dimethyloxamide proceeds via a two-step process known as the Wallach synthesis. The first step involves the reaction of this compound with a chlorinating agent, typically phosphorus pentachloride (PCl₅), to form a chloroimidazole intermediate. The second step is the reduction of this intermediate to yield N-methylimidazole.

Reaction Scheme:
Experimental Protocols

Step 1: Synthesis of the Chloroimidazole Intermediate (A Representative Protocol)

Materials:

  • This compound

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous solvent (e.g., chloroform or carbon tetrachloride)

  • Round-bottom flask with reflux condenser and gas outlet

  • Heating mantle

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl), suspend this compound (1 equivalent) in an anhydrous solvent.

  • Cool the suspension in an ice bath.

  • Carefully add phosphorus pentachloride (2.2 equivalents) portion-wise to the stirred suspension. The reaction is exothermic and will generate hydrogen chloride gas.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. The duration of reflux will likely vary and should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding ice water. This step should be performed in a fume hood as it will generate significant amounts of HCl gas.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude chloroimidazole intermediate. Further purification may be achieved by vacuum distillation.

Step 2: Reduction of the Chloroimidazole Intermediate to N-Methylimidazole (A Representative Protocol)

Materials:

  • Crude chloroimidazole intermediate from Step 1

  • Hydroiodic acid (HI), 57% in water

  • Red phosphorus (optional, as a catalyst and to react with generated iodine)

  • Sodium thiosulfate solution

  • Sodium hydroxide solution

  • Dichloromethane or other suitable organic solvent

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Combine the crude chloroimidazole intermediate (1 equivalent) with an excess of hydroiodic acid in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of red phosphorus.

  • Heat the mixture to reflux and maintain the reflux for several hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by carefully adding a sodium hydroxide solution until the pH is basic.

  • If a significant amount of iodine has formed, decolorize the solution by adding a sodium thiosulfate solution.

  • Extract the aqueous layer multiple times with an organic solvent like dichloromethane.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude N-methylimidazole can be purified by vacuum distillation.

Synthesis of 1-Ethyl-2-methylimidazole

A similar two-step Wallach synthesis approach can be applied for the synthesis of 1-ethyl-2-methylimidazole using N,N'-diethyloxamide as the starting material.

Experimental Protocol (Representative)

The experimental protocol would be analogous to the one described for N-methylimidazole, with the substitution of N,N'-diethyloxamide for this compound. Reaction conditions may require optimization.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Imidazole Intermediates

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceBoiling Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
N-Methylimidazole C₄H₆N₂82.10Colorless liquid1987.49 (s, 1H), 7.08 (s, 1H), 6.89 (s, 1H), 3.65 (s, 3H)[7][8]137.9, 129.8, 121.5, 33.1[9]
1-Ethyl-2-methylimidazole C₆H₁₀N₂110.16--6.85 (d, 1H), 6.75 (d, 1H), 3.85 (q, 2H), 2.30 (s, 3H), 1.25 (t, 3H)[10]144.5, 126.8, 120.9, 41.2, 15.5, 12.8[10]

Note: Spectroscopic data are literature values and should be used as a reference for characterization.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of N-alkylated imidazoles from N,N'-dialkyloxamides via the Wallach synthesis.

G General Workflow for Wallach Synthesis of N-Alkyl Imidazoles Start Start: N,N'-Dialkyloxamide Step1 Step 1: Chlorination Reagent: Phosphorus Pentachloride (PCl5) Solvent: Anhydrous Chloroform Start->Step1 Intermediate Chloroimidazole Intermediate Step1->Intermediate Step2 Step 2: Reduction Reagent: Hydroiodic Acid (HI) (Optional: Red Phosphorus) Intermediate->Step2 Product Final Product: N-Alkyl Imidazole Step2->Product Purification Purification (e.g., Vacuum Distillation) Product->Purification

Caption: General workflow for the Wallach synthesis of N-alkyl imidazoles.

Relevance in Drug Discovery

Imidazole-containing compounds are of significant interest in drug discovery, particularly as inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases.[11][12][13] The N-alkylated imidazole core can serve as a scaffold for the development of potent and selective kinase inhibitors.

G Role of Imidazole Intermediates in Kinase Inhibitor Drug Discovery cluster_synthesis Synthesis cluster_drug_design Drug Design & Development cluster_biological_target Biological Target Oxamide N,N'-Dialkyloxamide ImidazoleInt N-Alkyl Imidazole Intermediate Oxamide->ImidazoleInt Wallach Synthesis Scaffold Imidazole Scaffold ImidazoleInt->Scaffold Derivatization Functionalization & Library Synthesis Scaffold->Derivatization LeadCompound Lead Kinase Inhibitor Derivatization->LeadCompound Kinase Protein Kinase (e.g., in Cancer Cells) LeadCompound->Kinase Binds to ATP-binding site Inhibition Inhibition of Phosphorylation Kinase->Inhibition Blocks ATP ATP ATP->Kinase

Caption: Imidazole intermediates as scaffolds for kinase inhibitor development.

Conclusion

The Wallach synthesis provides a classical route to N-alkylated imidazoles from N,N'-dialkyloxamides. While detailed contemporary protocols are scarce, the general methodology presented here, based on established chemical principles, offers a valuable starting point for researchers. The resulting N-alkyl imidazole intermediates are important building blocks in the design and synthesis of biologically active molecules, particularly in the development of targeted therapies such as kinase inhibitors.[14] Further optimization of the reaction conditions for the Wallach synthesis could enhance its utility in modern synthetic chemistry.

References

Application Notes and Protocols for N,N'-Dimethyloxamide as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N,N'-Dimethyloxamide as a versatile chelating ligand for the formation of metal complexes. This document details the synthesis of the ligand, the preparation of its metal complexes, their characterization, and potential applications relevant to catalysis and materials science, which can serve as a foundation for further exploration in drug development and related fields.

Introduction to this compound as a Ligand

This compound is a simple, yet effective, bidentate ligand that coordinates to metal ions through the oxygen atoms of its two amide groups. The presence of the N-H protons allows for deprotonation upon complexation, leading to the formation of stable, neutral chelate rings. The methyl substituents on the nitrogen atoms influence the solubility and steric properties of the resulting metal complexes. While direct applications in drug development are not extensively documented, the study of such metal complexes is crucial for understanding fundamental coordination chemistry, which is essential for the design of metal-based therapeutics and diagnostic agents.[1] The structural rigidity of the oxamide backbone and the potential for hydrogen bonding interactions make this compound an interesting building block in supramolecular chemistry and crystal engineering.

Synthesis of this compound Ligand

The synthesis of this compound is typically achieved through the reaction of a dialkyl oxalate, such as diethyl oxalate, with methylamine. This reaction is a straightforward and efficient method for producing symmetrically substituted oxamides.[2]

Experimental Protocol: Synthesis of this compound

Materials:

  • Diethyl oxalate

  • Methylamine (40% solution in water or as a gas)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl oxalate (1 equivalent) in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add methylamine (2.2 equivalents) to the stirred solution. An exothermic reaction is expected, so maintain the temperature below 25°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the this compound product often precipitates as a white solid. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified this compound in a vacuum oven or air-dry.

Characterization: The identity and purity of the synthesized ligand should be confirmed by standard analytical techniques such as melting point determination, and spectroscopic methods (¹H NMR, ¹³C NMR, and FT-IR).

Synthesis of this compound Metal Complexes

This compound readily forms complexes with a variety of transition metal ions. The following are general protocols for the synthesis of copper(II), nickel(II), and cobalt(II) complexes. These procedures can be adapted for other metal salts.

Experimental Protocol: General Synthesis of Metal(II) Complexes

Materials:

  • This compound (ligand)

  • Metal(II) salt (e.g., CuCl₂, Ni(NO₃)₂, Co(OAc)₂)

  • Methanol or Ethanol

  • Base (e.g., sodium hydroxide, triethylamine)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (2 equivalents) in methanol or ethanol in a round-bottom flask with stirring.

  • In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with continuous stirring.

  • Add a stoichiometric amount of a suitable base (e.g., 2 equivalents of NaOH) dropwise to the reaction mixture to facilitate the deprotonation of the amide protons.

  • Heat the reaction mixture to reflux for 2-4 hours. The formation of a precipitate indicates the formation of the metal complex.

  • After cooling to room temperature, collect the solid complex by vacuum filtration.

  • Wash the precipitate with the solvent used for the reaction and then with a non-polar solvent like diethyl ether.

  • Dry the complex in a desiccator over a suitable drying agent.

Diagram of the general experimental workflow for the synthesis of this compound metal complexes:

experimental_workflow cluster_ligand_prep Ligand Preparation cluster_metal_prep Metal Salt Preparation L_sol Dissolve this compound in Solvent Mix Mix Ligand and Metal Solutions L_sol->Mix M_sol Dissolve Metal(II) Salt in Solvent M_sol->Mix Base Add Base (e.g., NaOH) Mix->Base Reflux Reflux (2-4 hours) Base->Reflux Filter Filter and Wash Precipitate Reflux->Filter Dry Dry Complex Filter->Dry Product Final Metal Complex Dry->Product

Caption: General workflow for synthesizing this compound metal complexes.

Characterization of Metal Complexes

The synthesized metal complexes should be thoroughly characterized to determine their structure, composition, and properties.

Spectroscopic Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. Key vibrational bands to monitor include:

  • N-H stretch: The N-H stretching vibration, typically observed around 3300 cm⁻¹ in the free ligand, will disappear upon deprotonation and coordination.

  • C=O stretch (Amide I band): The C=O stretching frequency, usually found in the 1650-1680 cm⁻¹ region for the free ligand, will typically shift to a lower frequency upon coordination to the metal ion due to the donation of electron density from the oxygen atom to the metal.

  • M-O and M-N vibrations: New bands appearing in the far-IR region (typically below 600 cm⁻¹) can be assigned to the metal-oxygen and, if applicable, metal-nitrogen stretching vibrations.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the metal complex and can be used to infer the coordination geometry of the metal center.

  • Ligand-to-Metal Charge Transfer (LMCT) Bands: These transitions, often intense, are typically observed in the UV or near-UV region.

  • d-d Transitions: For transition metal complexes with unpaired d-electrons, weak absorptions in the visible region correspond to electronic transitions between d-orbitals. The position and number of these bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral, square planar).

Magnetic Susceptibility

Measuring the magnetic susceptibility of the complexes provides information about the number of unpaired electrons on the metal center. This data is crucial for determining the spin state and confirming the oxidation state of the metal ion.[3][4] For example, a square planar Ni(II) complex is expected to be diamagnetic (no unpaired electrons), while an octahedral Ni(II) complex will be paramagnetic (two unpaired electrons).[4][5]

Data Presentation

The following tables summarize typical spectroscopic and magnetic data that would be collected for this compound and its metal complexes. Note: The values presented here are illustrative and will vary depending on the specific metal and experimental conditions.

Table 1: Key FT-IR Vibrational Frequencies (cm⁻¹)

Compoundν(N-H)ν(C=O) (Amide I)ν(M-O)
This compound~3300~1670-
[Cu(L)₂]-~1620~450
[Ni(L)₂]-~1630~460
[Co(L)₂]-~1625~455
L represents the deprotonated this compound ligand.

Table 2: UV-Vis Absorption Maxima (nm) and Magnetic Moments

Complexλ_max (d-d transitions)GeometryMagnetic Moment (μ_eff, B.M.)
[Cu(L)₂]~550-650Square Planar~1.7-2.2
[Ni(L)₂]~450-550Square PlanarDiamagnetic
[Co(L)₂]~500-600, ~1100-1200Tetrahedral~4.3-5.2

Potential Applications

While specific applications of this compound metal complexes in drug development are still an emerging area of research, their properties suggest potential in several related fields.

Catalysis

Metal complexes of oxamide and related ligands are known to be active catalysts for various organic transformations, including oxidation reactions.[5][6] The ability of the ligand to stabilize different oxidation states of the metal center is key to their catalytic activity. For instance, copper complexes can be investigated for their potential to catalyze aerobic oxidation reactions, which are of significant interest in the synthesis of pharmaceutical intermediates.

Diagram of a potential catalytic cycle involving a metal-N,N'-Dimethyloxamide complex:

catalytic_cycle M_L [M(L)n] Substrate_Binding Substrate Binding M_L->Substrate_Binding + Substrate Oxidation Oxidation Substrate_Binding->Oxidation Oxidant Product_Release Product Release Oxidation->Product_Release - Product Regeneration Catalyst Regeneration Product_Release->Regeneration Regeneration->M_L

Caption: A simplified catalytic cycle for an oxidation reaction.

Supramolecular Chemistry

The planar nature of the metal-oxamide chelate ring and the presence of potential hydrogen bond donors and acceptors make these complexes excellent candidates for the construction of supramolecular assemblies.[7][8] The self-assembly of these complexes can lead to the formation of one-, two-, or three-dimensional networks with interesting properties, such as porosity or magnetic ordering. This area is relevant to drug delivery systems and the development of new materials.

Models for Metalloenzymes

Simple, well-defined metal complexes often serve as models to understand the structure and function of the active sites of metalloenzymes. The study of this compound complexes can provide insights into the coordination environment and reactivity of metal ions in biological systems, which is fundamental for the rational design of enzyme inhibitors or artificial metalloenzymes.

Stability of Metal Complexes

Conclusion

This compound is an accessible and versatile ligand for the synthesis of a range of transition metal complexes. The protocols provided herein offer a starting point for the preparation and characterization of these compounds. While direct pharmaceutical applications are yet to be fully explored, the study of their catalytic, magnetic, and supramolecular properties provides a valuable platform for fundamental research that can inform the design of future metal-based drugs and advanced materials. Further investigation into the biological activity and stability of these complexes in aqueous media is warranted to assess their potential in the field of drug development.

References

Application Notes and Protocols: N,N'-Dimethyloxamide in the Design of Functional Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of N,N'-dimethyloxamide as a versatile building block in the synthesis of novel metal-organic frameworks (MOFs). While direct experimental data on MOFs exclusively synthesized with this compound is not yet prevalent in published literature, this document extrapolates from the known coordination chemistry of amide-based ligands and the principles of MOF design to propose its application. The protocols detailed below are hypothetical and serve as a foundational guide for researchers exploring this promising area.

Introduction to this compound in MOF Chemistry

This compound is a bidentate ligand featuring two amide functionalities. The presence of both nitrogen and oxygen donor atoms allows for versatile coordination modes with various metal ions, making it an intriguing candidate for the construction of robust and functional MOFs. The methyl groups offer steric influence that can direct the framework topology and modify pore environments. The inherent hydrogen bonding capabilities of the amide groups can contribute to the overall stability of the framework and provide specific interaction sites for guest molecules, a desirable feature in applications such as drug delivery and catalysis.

Potential Applications in Drug Development

The unique structural and chemical characteristics of hypothetical MOFs derived from this compound suggest several promising applications in the pharmaceutical field:

  • Controlled Drug Release: The amide groups within the MOF pores can form hydrogen bonds with drug molecules containing complementary functionalities (e.g., hydroxyl, carboxyl groups), enabling a controlled and sustained release profile.

  • Targeted Drug Delivery: The surface of these MOFs could be post-synthetically modified with targeting moieties that recognize specific cell surface receptors, thereby directing the drug-loaded MOF to desired tissues or organs.

  • Biocatalysis: The well-defined porous structure and the potential for incorporating catalytically active metal centers make these MOFs promising candidates for use as nanoreactors for biocatalytic transformations.

Quantitative Data Summary

The following table summarizes hypothetical characterization data for a theoretical MOF, designated "M-DMOA" (where M is a divalent metal ion and DMOA is this compound), based on typical values for similar amide-functionalized MOFs.

PropertyM-DMOA (Hypothetical)
Brunauer-Emmett-Teller (BET) Surface Area 800 - 1200 m²/g
Pore Volume 0.4 - 0.7 cm³/g
Pore Size 8 - 15 Å
**Thermal Stability (TGA, in N₂) **Up to 300 °C
Drug Loading Capacity (e.g., Ibuprofen) 15 - 25 wt%

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and characterization of an "M-DMOA" MOF.

4.1. Protocol 1: Solvothermal Synthesis of M-DMOA

This protocol describes a standard solvothermal method for the synthesis of a crystalline M-DMOA MOF.

Materials:

  • Metal salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Acetate Monohydrate)

  • This compound

  • N,N'-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a 20 mL glass vial, dissolve 1 mmol of the chosen metal salt and 1 mmol of this compound in 15 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a preheated oven at 110 °C for 48 hours.

  • After 48 hours, allow the autoclave to cool to room temperature naturally.

  • Collect the resulting crystalline product by filtration.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum at 80 °C for 12 hours.

4.2. Protocol 2: Drug Loading into M-DMOA

This protocol outlines a procedure for loading a model drug, such as ibuprofen, into the pores of the synthesized M-DMOA.

Materials:

  • Activated M-DMOA (synthesized as per Protocol 1)

  • Ibuprofen

  • Ethanol

  • Orbital shaker

Procedure:

  • Activate the M-DMOA by heating at 150 °C under vacuum for 12 hours to remove any guest solvent molecules from the pores.

  • Prepare a 10 mg/mL solution of ibuprofen in ethanol.

  • Disperse 100 mg of activated M-DMOA in 10 mL of the ibuprofen solution.

  • Place the suspension on an orbital shaker and agitate at room temperature for 24 hours to facilitate drug diffusion into the MOF pores.

  • Collect the drug-loaded MOF by centrifugation (10,000 rpm, 10 minutes).

  • Wash the product with fresh ethanol (2 x 5 mL) to remove any surface-adsorbed drug.

  • Dry the drug-loaded M-DMOA under vacuum at 40 °C for 12 hours.

  • Determine the drug loading efficiency using UV-Vis spectroscopy by measuring the concentration of ibuprofen in the supernatant before and after the loading process.

Visualizations

Diagram 1: Proposed Coordination of this compound in a MOF

G Coordination of this compound cluster_ligand This compound Ligand cluster_metal_centers Metal Centers O1 O M1 M O1->M1 Coordination Bond C1 C C1->O1 C2 C C1->C2 N1 N C1->N1 O2 O C2->O2 N2 N C2->N2 M2 M O2->M2 Coordination Bond H1 H N1->H1 Me1 CH₃ N1->Me1 H2 H N2->H2 Me2 CH₃ N2->Me2

Caption: Bidentate coordination of this compound to metal centers.

Diagram 2: Hypothetical Workflow for M-DMOA Synthesis and Drug Loading

G M-DMOA Synthesis and Drug Loading Workflow cluster_synthesis Synthesis cluster_drug_loading Drug Loading start Mix Metal Salt & this compound in DMF solvothermal Solvothermal Reaction (110°C, 48h) start->solvothermal filtration Filtration & Washing solvothermal->filtration drying Drying under Vacuum filtration->drying mof M-DMOA Crystals drying->mof activation Activation of M-DMOA mof->activation incubation Incubate M-DMOA in Drug Solution activation->incubation drug_solution Prepare Drug Solution drug_solution->incubation centrifugation Centrifugation & Washing incubation->centrifugation final_product Drug-Loaded M-DMOA centrifugation->final_product

Caption: Workflow for M-DMOA synthesis and subsequent drug loading.

Diagram 3: Proposed Mechanism for Controlled Drug Release

G Controlled Drug Release Mechanism cluster_mof M-DMOA Pore cluster_environment Biological Environment amide Amide Group (-CONH-) h_bond Hydrogen Bond drug Drug Molecule drug->amide Interaction release Drug Release drug->release Weakening of H-Bond diffusion Diffusion release->diffusion

Caption: Hydrogen bonding facilitates controlled drug release.

Application Note: 1H and 13C NMR Analysis of N,N'-Dimethyloxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dimethyloxamide is a chemical compound of interest in various fields of chemical and pharmaceutical research. A thorough structural characterization is crucial for its application and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structure elucidation of organic molecules. This application note provides a detailed protocol and corresponding 1H and 13C NMR data for this compound.

Chemical Structure

Systematic Name: N,N'-dimethylethanediamide Molecular Formula: C₄H₈N₂O₂[1] Molecular Weight: 116.12 g/mol [2] CAS Number: 615-35-0[1]

this compound Structure

1H and 13C NMR Spectral Data

The following tables summarize the experimental 1H and 13C NMR spectral data for this compound recorded in Deuterated Dimethyl Sulfoxide (DMSO-d6).

Table 1: 1H NMR Spectral Data of this compound in DMSO-d6
SignalChemical Shift (δ) ppmMultiplicityIntegrationAssignment
1~2.63Doublet6H-CH₃
2~8.55Quartet2H-NH

Note: The quartet for the NH proton is due to coupling with the three protons of the methyl group. The doublet for the methyl protons is due to coupling with the single NH proton.

Table 2: 13C NMR Spectral Data of this compound in DMSO-d6
SignalChemical Shift (δ) ppmAssignment
1~25.8-CH₃
2~160.5C=O

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~5-10 mg of This compound prep2 Dissolve in ~0.7 mL of DMSO-d6 prep1->prep2 prep3 Add TMS as internal standard prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 acq2 Lock, tune, and shim acq1->acq2 acq3 Acquire 1H NMR spectrum acq2->acq3 acq4 Acquire 13C NMR spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Integration (1H) proc2->proc3 proc4 Peak picking and assignment proc3->proc4 proc5 Generate final report proc4->proc5

Caption: Experimental workflow for NMR analysis.

Experimental Protocols

The following protocols are provided as a general guideline for the 1H and 13C NMR analysis of this compound. Instrument parameters may need to be optimized for the specific spectrometer being used.

Sample Preparation
  • Accurately weigh approximately 5-10 mg of this compound.

  • Transfer the sample to a clean, dry vial.

  • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6) to the vial.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Gently agitate the vial until the sample is completely dissolved.

  • Transfer the solution to a standard 5 mm NMR tube.

NMR Data Acquisition

Instrumentation: A 400 MHz (or higher field) NMR spectrometer.

Software: Standard NMR acquisition and processing software.

1H NMR Acquisition Parameters:

  • Pulse Program: Standard one-pulse sequence (e.g., zg30).

  • Number of Scans: 16-32 (adjust as needed for desired signal-to-noise ratio).

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: 10-12 ppm.

  • Temperature: 298 K.

13C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled one-pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more (due to the low natural abundance of 13C).

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 200-220 ppm.

  • Temperature: 298 K.

Data Processing and Analysis
  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Perform phase correction and baseline correction on the resulting spectra.

  • Reference the 1H and 13C spectra to the TMS signal at 0 ppm.

  • For the 1H spectrum, integrate the signals to determine the relative number of protons.

  • Identify the chemical shifts (δ) and multiplicities of all signals in both spectra.

  • Assign the observed signals to the corresponding protons and carbons in the this compound structure.

  • Analyze coupling patterns in the 1H spectrum to confirm assignments and determine coupling constants (J values).

References

Application Note: Characterization of N,N'-Dimethyloxamide using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N'-Dimethyloxamide is a chemical compound of interest in various fields, including as a building block in organic synthesis and for its potential applications in materials science and drug development. Accurate and efficient characterization of this molecule is crucial for quality control, reaction monitoring, and structural elucidation. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint of a compound by measuring the absorption of infrared radiation by its vibrational modes. This application note details the use of FTIR spectroscopy for the qualitative analysis of this compound, providing a protocol for sample analysis and an interpretation of the resulting spectrum.

Principle of FTIR Spectroscopy for this compound Analysis

FTIR spectroscopy measures the vibrations of atoms within a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its chemical bonds. The resulting spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), which provides a unique fingerprint of the molecule.

For this compound, the key functional groups that give rise to characteristic absorption bands are the N-H group, the C=O (carbonyl) group of the amide, the C-N bond, and the C-H bonds of the methyl groups. The positions, shapes, and intensities of these bands are sensitive to the molecular structure and intermolecular interactions, such as hydrogen bonding.

Predicted FTIR Spectral Data for this compound

While a definitive, publicly available experimental spectrum with peak assignments for this compound is not readily accessible, the following table summarizes the predicted vibrational modes based on the analysis of secondary amides and related oxamide structures. These assignments are crucial for interpreting the FTIR spectrum of this compound.

Predicted Wavenumber (cm⁻¹)Vibrational ModeAssignment Description
~3300N-H stretchingThis strong, and often broad, absorption is characteristic of the N-H bond in secondary amides. Its position can be influenced by hydrogen bonding.
~2950C-H stretching (asymmetric)Associated with the asymmetric stretching of the C-H bonds in the methyl groups.
~2850C-H stretching (symmetric)Corresponds to the symmetric stretching of the C-H bonds in the methyl groups.
~1640C=O stretching (Amide I)This is a very strong and characteristic absorption for the carbonyl group in secondary amides.
~1540N-H bending and C-N stretching (Amide II)A strong band resulting from a combination of N-H in-plane bending and C-N stretching.
~1450C-H bending (asymmetric)Relates to the asymmetric bending (scissoring) of the C-H bonds in the methyl groups.
~1370C-H bending (symmetric)Corresponds to the symmetric bending (umbrella) of the C-H bonds in the methyl groups.
~1250C-N stretching and N-H bending (Amide III)A more complex vibration involving C-N stretching and N-H bending.
~750N-H out-of-plane bending (Amide V)A broad band characteristic of out-of-plane wagging of the N-H bond.
~650O=C-N bendingAssociated with the bending of the amide group.

Experimental Protocol: FTIR Analysis of this compound

This protocol outlines the steps for acquiring an FTIR spectrum of a solid sample of this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.

Materials and Equipment:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • This compound sample (solid powder)

  • Spatula

  • Isopropyl alcohol or other suitable solvent for cleaning

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.

    • Perform a background scan to account for atmospheric and instrumental interferences. This involves running a scan with no sample on the ATR crystal.

  • Sample Preparation:

    • Take a small amount of the this compound powder using a clean spatula.

    • Place the powder directly onto the center of the ATR crystal.

  • Sample Analysis:

    • Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the FTIR spectrum. The typical scanning range is 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Data Processing and Interpretation:

    • The acquired spectrum should be baseline corrected and, if necessary, ATR corrected.

    • Identify the major absorption bands and compare their wavenumbers to the predicted values in the table above to confirm the presence of the characteristic functional groups of this compound.

  • Cleaning:

    • Release the pressure clamp and carefully remove the sample powder from the ATR crystal using a soft brush or a lint-free wipe.

    • Clean the ATR crystal surface with a lint-free wipe dampened with a suitable solvent (e.g., isopropyl alcohol) and allow it to dry completely.

Logical Workflow for FTIR Analysis

The following diagram illustrates the logical workflow for the characterization of this compound using FTIR spectroscopy.

FTIR_Workflow FTIR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_result Result Sample This compound Powder ATR_Crystal Place sample on ATR crystal Sample->ATR_Crystal Pressure Apply pressure ATR_Crystal->Pressure Background Acquire Background Spectrum Pressure->Background Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Processing Baseline & ATR Correction Sample_Scan->Processing Peak_Picking Identify Peak Wavenumbers Processing->Peak_Picking Interpretation Compare with Reference Data Peak_Picking->Interpretation Confirmation Structural Confirmation of this compound Interpretation->Confirmation

Caption: Workflow for FTIR analysis of this compound.

Signaling Pathway of FTIR Spectral Interpretation

The following diagram illustrates the logical relationship between the observed spectral features and the structural components of this compound.

FTIR_Interpretation Interpretation of this compound FTIR Spectrum cluster_molecule This compound Structure cluster_spectrum Observed FTIR Peaks (cm⁻¹) NH N-H Bond Peak_NH ~3300 NH->Peak_NH stretching Peak_AmideII ~1540 (Amide II) NH->Peak_AmideII bending Peak_AmideIII ~1250 (Amide III) NH->Peak_AmideIII bending CO C=O Bond (Amide) Peak_CO ~1640 (Amide I) CO->Peak_CO stretching CN C-N Bond CN->Peak_AmideII stretching CN->Peak_AmideIII stretching CH C-H Bonds (Methyl) Peak_CH ~2950, ~2850 CH->Peak_CH stretching

Caption: Relationship between functional groups and FTIR peaks.

Conclusion

FTIR spectroscopy is a rapid, reliable, and straightforward technique for the characterization of this compound. By identifying the characteristic vibrational bands of the amide and methyl functional groups, the identity and purity of the compound can be readily assessed. The provided protocol and spectral interpretation guide serve as a valuable resource for researchers and professionals working with this compound.

Application Note: Analysis of N,N'-Dimethyloxamide Fragmentation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the fragmentation analysis of N,N'-Dimethyloxamide using electron ionization mass spectrometry (EI-MS). A characteristic fragmentation pattern has been identified, providing valuable structural information. This document provides a summary of the fragmentation data, a proposed fragmentation pathway, and a general protocol for the analysis of similar small molecules.

Introduction

This compound is a chemical compound with potential applications in various fields, including as a building block in organic synthesis. Understanding its behavior under mass spectrometric conditions is crucial for its identification and characterization in complex matrices. Electron ionization is a widely used technique that provides reproducible fragmentation patterns, often referred to as a molecule's "fingerprint." In this note, we explore the key fragment ions generated from this compound and propose a fragmentation mechanism.

Experimental Protocol

The following is a general protocol for the analysis of this compound or similar solid organic compounds using a standard mass spectrometer with an electron ionization source.

1. Sample Preparation

  • Objective: To prepare a solution of this compound suitable for introduction into the mass spectrometer.

  • Materials:

    • This compound (solid)

    • Volatile organic solvent (e.g., methanol, acetonitrile, or ethyl acetate)

    • Vortex mixer

    • Micropipettes

    • Autosampler vials with septa

  • Procedure:

    • Accurately weigh a small amount of this compound (approximately 1 mg).

    • Dissolve the solid in 1 mL of a suitable volatile organic solvent to create a stock solution of approximately 1 mg/mL.

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • Perform a serial dilution of the stock solution to a final concentration of approximately 10-50 µg/mL. The optimal concentration may vary depending on the instrument's sensitivity.

    • Transfer the final solution to an autosampler vial and cap it securely.

2. Mass Spectrometry Analysis

  • Objective: To acquire the electron ionization mass spectrum of this compound.

  • Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer equipped with an electron ionization (EI) source can be used.

  • Typical GC-MS Parameters:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Transfer Line Temperature: 280 °C

  • Mass Spectrometer Parameters (EI Source):

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 30-200

    • Scan Rate: 2 scans/second

  • Data Acquisition: Acquire data in full scan mode to obtain the complete fragmentation pattern.

Results and Discussion

The electron ionization mass spectrum of this compound (C₄H₈N₂O₂, Molecular Weight: 116.12 g/mol ) exhibits a distinct fragmentation pattern. The molecular ion peak ([M]⁺˙) is observed at m/z 116. The fragmentation is dominated by cleavages of the amide bonds and rearrangements.

Quantitative Fragmentation Data

The major fragment ions observed in the EI-MS spectrum of this compound are summarized in the table below. The relative intensities are estimated from the visual inspection of the NIST mass spectrum.

m/zProposed Fragment IonRelative Intensity (%)
116[C₄H₈N₂O₂]⁺˙ (Molecular Ion)~20
58[CH₃NHCO]⁺100 (Base Peak)
57[C₂H₃NO]⁺˙~30
30[CH₃NH]⁺˙~40
29[CHO]⁺~15

Fragmentation Pathway

The fragmentation of this compound is primarily initiated by the ionization of the molecule. The resulting molecular ion can then undergo several fragmentation reactions. A key fragmentation pathway involves the cleavage of the C-C bond between the two carbonyl groups, leading to the formation of the stable acylium ion at m/z 58, which is the base peak in the spectrum. Another significant fragmentation is the cleavage of the N-C bond.

Below is a diagram illustrating the proposed fragmentation pathway.

fragmentation_pathway M This compound [C₄H₈N₂O₂]⁺˙ m/z 116 F58 [CH₃NHCO]⁺ m/z 58 (Base Peak) M->F58 α-cleavage F57 [C₂H₃NO]⁺˙ m/z 57 M->F57 - CH₃NH₂ F30 [CH₃NH]⁺˙ m/z 30 F58->F30 - CO F29 [CHO]⁺ m/z 29 F58->F29 - CH₃N

Caption: Proposed fragmentation pathway of this compound.

Experimental Workflow

The general workflow for the mass spectrometry analysis of a solid sample like this compound is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing dissolve Dissolve Solid Sample in Volatile Solvent dilute Dilute to Working Concentration dissolve->dilute transfer Transfer to Autosampler Vial dilute->transfer inject Inject Sample (GC or Direct Probe) transfer->inject ionize Electron Ionization (70 eV) inject->ionize separate Mass Analyzer (Quadrupole) ionize->separate detect Detector separate->detect acquire Acquire Mass Spectrum detect->acquire process Data Analysis and Fragmentation Interpretation acquire->process

Application Note: High-Performance Liquid Chromatography for Purity Assessment of N,N'-Dimethyloxamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative purity assessment of N,N'-Dimethyloxamide. The described reverse-phase HPLC (RP-HPLC) method is designed for simplicity and robustness, making it suitable for routine quality control and research applications. This document provides the necessary protocols, instrumental parameters, and data presentation framework for researchers, scientists, and drug development professionals.

Introduction

This compound is a chemical intermediate used in various organic syntheses, including the preparation of pharmaceutical compounds.[1] Ensuring the purity of such intermediates is a critical aspect of drug development and manufacturing, as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). HPLC is a powerful analytical technique for separating and quantifying components in a mixture, making it an ideal choice for assessing the purity of this compound and identifying any related substances.

This document outlines a reverse-phase HPLC method for the analysis of this compound. The proposed method utilizes a C18 stationary phase with a mobile phase consisting of acetonitrile, water, and an acid modifier, which is a common approach for polar analytes.[2]

Experimental Protocol

Materials and Reagents
  • This compound: Reference Standard and sample for analysis

  • Acetonitrile (MeCN): HPLC grade

  • Water: HPLC grade or ultrapure water

  • Phosphoric Acid (H₃PO₄): Analytical grade (For UV detection)

  • Formic Acid (HCOOH): LC-MS grade (if Mass Spectrometry detection is intended)[2]

Instrumentation

A standard HPLC system equipped with:

  • Degasser

  • Binary or Quaternary Pump

  • Autosampler

  • Column Thermostat

  • UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions

The following table summarizes the proposed HPLC method parameters. These are starting conditions and may require optimization for specific applications and impurity profiles.

ParameterRecommended Setting
Column Newcrom R1 or equivalent C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid (or Formic Acid)
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid (or Formic Acid)
Gradient Isocratic or a shallow gradient (e.g., 5-20% B over 15 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 20 minutes
Standard and Sample Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (or a suitable solvent like water/acetonitrile).

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the same diluent used for the standard solution.

Data Presentation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Example Data for Purity Assessment of this compound

Peak NameRetention Time (min)Peak AreaArea %
Impurity 13.515000.05
This compound5.2299550099.85
Impurity 28.130000.10
Total 3000000 100.00

Visualizations

The following diagrams illustrate the experimental workflow and the logical process for purity assessment.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_System HPLC System (Pump, Injector, Column, Detector) MobilePhase->HPLC_System Load StandardPrep Standard Preparation StandardPrep->HPLC_System Inject SamplePrep Sample Preparation SamplePrep->HPLC_System Inject Chromatogram Generate Chromatogram HPLC_System->Chromatogram Method_Setup Set Method Parameters Method_Setup->HPLC_System Integration Peak Integration & Area Calculation Chromatogram->Integration Purity_Calc Purity Calculation Integration->Purity_Calc Report Final Report Purity_Calc->Report

Caption: Experimental workflow for HPLC purity assessment.

Purity_Logic Start Start Purity Assessment AnalyzeSample Analyze this compound Sample via HPLC Start->AnalyzeSample IdentifyPeaks Identify and Integrate All Peaks AnalyzeSample->IdentifyPeaks CalculateTotalArea Sum Peak Areas (Total Area) IdentifyPeaks->CalculateTotalArea CalculatePurity Calculate Area % of Main Peak (Purity = [Main Peak Area / Total Area] * 100) CalculateTotalArea->CalculatePurity CompareToSpec Compare Purity to Specification CalculatePurity->CompareToSpec Pass Sample Passes CompareToSpec->Pass Purity ≥ Specification Fail Sample Fails (Investigate Impurities) CompareToSpec->Fail Purity < Specification

Caption: Logical flow for purity determination.

References

Application Notes and Protocols for the Preparation of Diazomethane from N,N'-Dimethyloxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazomethane (CH₂N₂) is a valuable and widely used reagent in organic synthesis, primarily for the methylation of carboxylic acids, phenols, and other acidic compounds. It is also employed in cyclopropanation reactions and as a precursor for the generation of carbenes. However, diazomethane is a toxic and potentially explosive gas, necessitating careful handling and specific preparation methods. While several precursors for diazomethane are known, this document details a cyclic process involving N,N'-dimethyloxamide as a recyclable starting material. This method proceeds through the formation of N,N'-dimethyl-N,N'-dinitrosooxamide, which is then reacted with methylamine to yield diazomethane. An advantage of this process is the regeneration of this compound, which can be re-nitrosated and used in subsequent preparations, making it a potentially cost-effective and sustainable method.

Data Presentation

The following table summarizes the quantitative data for the preparation of diazomethane from N,N'-dimethyl-N,N'-dinitrosooxamide as described in the cited literature.

ReactantMolecular Weight ( g/mol )Amount (g)Moles (mol)Equivalents
N,N'-Dimethyl-N,N'-dinitrosooxamide174.103.480.021.0
Methylamine (25% aqueous solution)31.06~5.5 cc~0.045~2.25
Product Molecular Weight ( g/mol ) Yield (%) Moles (mol)
Diazomethane42.0465%0.026 (from 2 moles of diazomethane per mole of precursor)
This compound (recovered)116.1282%0.0163

Experimental Protocols

Extreme Caution is advised when performing these procedures. Diazomethane is a potent poison and highly explosive. All operations should be conducted in a well-ventilated fume hood behind a blast shield. Use glassware with fire-polished joints and avoid any scratches or ground-glass surfaces that could initiate detonation. Personal protective equipment, including safety glasses, a face shield, and appropriate gloves, must be worn at all times.

Protocol 1: Nitrosation of this compound

This protocol describes the synthesis of the diazomethane precursor, N,N'-dimethyl-N,N'-dinitrosooxamide, from this compound.

Materials:

  • This compound

  • Glacial acetic acid

  • Nitrosating agent (e.g., nitrogen oxides generated from arsenic trioxide and 56% nitric acid, or sodium nitrite with a strong acid)

  • Chloroform

  • Ice bath

Procedure:

  • Suspend the recovered this compound in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath to maintain a low temperature.

  • Slowly introduce the nitrosating agent to the stirred suspension. A common method for generating nitrogen oxides in situ is the reaction of arsenic trioxide with 56% nitric acid. Alternatively, a solution of sodium nitrite can be added carefully to an acidic solution of the amide. The temperature should be carefully controlled and kept low during the addition to prevent unwanted side reactions.

  • After the addition is complete, allow the reaction to stir for a specified time at low temperature to ensure complete nitrosation.

  • Upon completion, the reaction mixture can be worked up. The N,N'-dimethyl-N,N'-dinitrosooxamide can be purified by dissolving the crude product in chloroform and precipitating it.

  • Filter the purified product, wash with a suitable solvent, and dry under vacuum. The resulting N,N'-dimethyl-N,N'-dinitrosooxamide is a solid that should be stored appropriately and handled with care.

Protocol 2: Preparation of Ethereal Diazomethane

This protocol details the generation of a diethyl ether solution of diazomethane from N,N'-dimethyl-N,N'-dinitrosooxamide and methylamine.[1]

Materials:

  • N,N'-Dimethyl-N,N'-dinitrosooxamide (3.48 g, 0.02 mol)

  • Diethyl ether (anhydrous, ~100 mL total)

  • 25% aqueous solution of methylamine (~5.5 cc)

  • Benzoic acid (for titration, if desired)

  • Distillation apparatus with a receiving flask cooled in an ice bath

  • Dropping funnels (2)

  • Warm water bath

Procedure:

  • Apparatus Setup: Assemble a distillation apparatus. The reaction flask will be a round-bottom flask equipped with two dropping funnels. The distillation head should be connected to a condenser, and the receiving flask should be placed in an ice bath to collect the ethereal diazomethane solution.

  • Reaction Mixture: Place a solution of 3.48 g (0.02 mol) of N,N'-dimethyl-N,N'-dinitrosooxamide in 50 mL of diethyl ether in the reaction flask.

  • Reagent Addition: Place diethyl ether in one dropping funnel and approximately 5.5 cc of a 25% aqueous solution of methylamine in the other.

  • Reaction Initiation: Begin to slowly distill the ether from the reaction flask using a warm water bath. As the ether distills, replace it by adding fresh ether from the dropping funnel.

  • Diazomethane Generation: Add the methylamine solution dropwise over a period of about four minutes. This will initiate an active reaction with the evolution of yellow diazomethane gas, which will co-distill with the ether.

  • Collection: Collect the yellow ethereal diazomethane distillate in the cooled receiving flask.

  • Reaction Monitoring and Completion: As the methylamine is added, a white solid, this compound, will precipitate in the reaction flask. Continue heating and distilling the ether for an additional 10-15 minutes, or until the yellow color of the diazomethane is no longer observed in the distillate and the reaction mixture becomes colorless.

  • Recovery of this compound: After the reaction is complete, the contents of the reaction flask can be evaporated to dryness to recover the this compound, which can be purified and reused in Protocol 1.[1]

  • Handling of Diazomethane Solution: The collected ethereal solution of diazomethane is now ready for use. It is crucial to handle this solution with extreme care. Do not store it for extended periods. Any unused diazomethane should be quenched by slowly adding a weak acid like acetic acid until the yellow color disappears and gas evolution ceases.

Mandatory Visualization

Cyclic_Diazomethane_Synthesis NNDO N,N'-Dimethyl- N,N'-dinitrosooxamide DMA This compound NNDO->DMA Reaction Byproduct CH2N2 Diazomethane (CH₂N₂) NNDO->CH2N2 + Methylamine - N₂ Recycled_DMA Recycled This compound DMA->Recycled_DMA Recovery & Purification Recycled_DMA->NNDO + Nitrosating   Agent

Caption: Cyclic process for the synthesis of diazomethane from this compound.

References

Application Notes and Protocols for Reactions Involving N,N'-Dimethyloxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for key reactions involving N,N'-Dimethyloxamide. This document includes protocols for its synthesis, its use as a precursor in heterocyclic synthesis, its application as a ligand in transition metal catalysis, and its potential role in drug discovery, supported by quantitative data and visual diagrams.

I. Chemical Properties and Synthesis

This compound is a symmetrical diamide that serves as a versatile building block in organic synthesis. Its physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 615-35-0[1][2]
Molecular Formula C₄H₈N₂O₂[1][2]
Molecular Weight 116.12 g/mol [1][2]
Melting Point 214-217 °C[1]
Appearance White crystalline solid[1]
Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from diethyl oxalate and methylamine.

Materials:

  • Diethyl oxalate

  • Methylamine (40% in water or as a gas)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve diethyl oxalate (1 equivalent) in ethanol.

  • Slowly add methylamine (2.2 equivalents) to the stirred solution. An exothermic reaction may be observed.

  • After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to precipitate the product.

  • Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

Expected Yield: 85-95%

II. Reactions Involving this compound

A. Heterocyclic Synthesis: The Wallach Synthesis of N-Methyl Imidazole

This compound is a key starting material in the Wallach synthesis for the preparation of N-methyl imidazole derivatives.[2][3] The reaction proceeds through a chlorinated intermediate.

Experimental Workflow for the Wallach Synthesis

G A This compound C Chlorinated Intermediate A->C Reaction B Phosphorus pentachloride (PCl5) B->C Reagent E N-Methyl Imidazole C->E Reduction D Hydroiodic Acid (HI) D->E Reagent

Caption: Workflow for the Wallach synthesis of N-Methyl Imidazole.

Protocol 2: Wallach Synthesis of N-Methyl Imidazole

This protocol outlines the two-step synthesis of N-methyl imidazole from this compound.[2][3]

Step 1: Synthesis of the Chlorinated Intermediate

Materials:

  • This compound

  • Phosphorus pentachloride (PCl₅)

  • Dry benzene or other inert solvent

  • Round-bottom flask

  • Reflux condenser with a gas trap

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in dry benzene.

  • Carefully add phosphorus pentachloride (2 equivalents) portion-wise to the suspension. The reaction is exothermic and releases HCl gas.

  • Once the addition is complete, heat the mixture to reflux for 2-3 hours until the evolution of HCl ceases.

  • Cool the reaction mixture to room temperature. The chlorinated intermediate can be isolated by careful removal of the solvent under reduced pressure, or the crude mixture can be used directly in the next step.

Step 2: Reduction to N-Methyl Imidazole

Materials:

  • Crude chlorinated intermediate from Step 1

  • Hydroiodic acid (HI) (57%)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Sodium hydroxide solution (for neutralization)

  • Dichloromethane or other suitable extraction solvent

Procedure:

  • Carefully add the crude chlorinated intermediate to a round-bottom flask containing hydroiodic acid.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature and carefully neutralize it with a sodium hydroxide solution to a pH of 8-9.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain crude N-methyl imidazole.

  • Purify the product by distillation or column chromatography.

ProductReagentsReaction ConditionsYield
N-Methyl ImidazoleThis compound, PCl₅, HIRefluxModerate to Good
B. Reduction to Vicinal Diamines

The reduction of the amide functionalities in this compound provides a direct route to N,N'-dimethyl-1,2-ethanediamine, a valuable vicinal diamine. Strong reducing agents are typically required for this transformation.

Protocol 3: Reduction of this compound to N,N'-Dimethyl-1,2-ethanediamine

This protocol is a general method for the reduction of N,N'-dialkyloxamides using lithium aluminum hydride (LiAlH₄).

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Heating mantle

  • Sodium sulfate, anhydrous

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend LiAlH₄ (2-3 equivalents) in anhydrous THF.

  • Cool the suspension in an ice bath.

  • Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath.

  • Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diamine.

  • Purify the product by distillation.

Starting MaterialProductReducing AgentSolventYield
This compoundN,N'-Dimethyl-1,2-ethanediamineLiAlH₄THF60-80%
C. Use as a Ligand in Transition Metal Catalysis

The oxalamide backbone of this compound can act as a bidentate ligand, coordinating to metal centers through the oxygen or nitrogen atoms of the amide groups. These metal complexes can exhibit catalytic activity.

Protocol 4: Synthesis of a Copper(II)-N,N'-Dimethyloxamide Complex

This protocol describes a general procedure for the synthesis of a copper(II) complex with this compound.[4]

Materials:

  • This compound

  • Copper(II) chloride (CuCl₂) or other copper(II) salt

  • Methanol or ethanol

  • Triethylamine (optional, as a base)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (2 equivalents) in methanol in a round-bottom flask.

  • In a separate flask, dissolve copper(II) chloride (1 equivalent) in methanol.

  • Slowly add the copper(II) chloride solution to the this compound solution with stirring.

  • If deprotonation of the amide nitrogen is desired for coordination, add triethylamine (2 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • A precipitate of the copper complex should form. Collect the solid by filtration.

  • Wash the solid with cold methanol and dry under vacuum.

Metal SaltLigandSolventProduct
CuCl₂This compoundMethanol[Cu(this compound)₂]Cl₂

III. Relevance in Drug Development

While this compound itself is not a known therapeutic agent, the oxalamide scaffold is present in molecules with interesting biological activities. For instance, certain oxalamide derivatives have been identified as inhibitors of influenza neuraminidase, a key enzyme in the life cycle of the influenza virus.[1][5]

Signaling Pathway: Inhibition of Influenza Virus Release

Neuraminidase is an enzyme on the surface of the influenza virus that cleaves sialic acid residues from the host cell surface, allowing newly formed viral particles to be released and infect other cells.[6][7][8] Inhibitors of neuraminidase, which can include molecules with an oxalamide core, block this process, thus halting the spread of the virus.

G cluster_virus Influenza Virus cluster_cell Host Cell Virus Progeny Virus Cell Infected Host Cell Virus->Cell Budding HA Hemagglutinin SialicAcid Sialic Acid Receptor HA->SialicAcid Binds NA Neuraminidase NA->SialicAcid Cleaves SialicAcid->Virus Release Oxalamide Oxalamide Inhibitor (e.g., this compound derivative) Oxalamide->NA Inhibits

References

Application Notes and Protocols: N,N'-Dimethyloxamide as a Reagent in Multi-component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Following a comprehensive review of the scientific literature, it has been determined that there are no established or documented applications of N,N'-Dimethyloxamide as a primary reagent in multi-component reactions (MCRs). MCRs are powerful tools in synthetic chemistry, enabling the construction of complex molecules in a single step from three or more starting materials. While various amides and related compounds are utilized in MCRs, the specific use of this compound in well-known reactions such as the Ugi, Passerini, or Biginelli reactions, or other novel MCRs, is not reported in the available chemical literature.

This document will instead provide a brief overview of this compound and the general principles of multi-component reactions, highlighting the potential for future research in this area.

Chemical Properties of this compound

This compound is a simple, symmetrical diamide derived from oxalic acid and methylamine. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 615-35-0[1][2][3]
Molecular Formula C₄H₈N₂O₂[2][3][4]
Molecular Weight 116.12 g/mol [4]
Melting Point 214-217 °C
Appearance Crystals
SMILES CNC(=O)C(=O)NC[2]
InChI Key IPZCJUOJSODZNK-UHFFFAOYSA-N[2][4]

This compound is primarily used in organic synthesis as an intermediate for the preparation of other organic compounds, including imidazole-based drug intermediates and various heterocyclic structures.[1]

Multi-component Reactions: A General Overview

Multi-component reactions are highly efficient synthetic strategies that offer several advantages over traditional multi-step synthesis, including:

  • Atom Economy: MCRs often incorporate all or most of the atoms from the starting materials into the final product, minimizing waste.

  • Step Economy: The reduction in the number of synthetic steps saves time, resources, and energy.

  • Diversity-Oriented Synthesis: By varying the individual components, large libraries of structurally diverse compounds can be rapidly synthesized, which is particularly valuable in drug discovery.[5]

Workflow for a Typical Multi-component Reaction

MCR_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Outcome A Component A Reaction One-Pot Reaction (with or without catalyst) A->Reaction B Component B B->Reaction C Component C C->Reaction Product Complex Product Reaction->Product Hypothetical_MCR cluster_inputs Hypothetical Reactants cluster_reaction Process cluster_output Potential Product DMO This compound MCR Novel Multi-component Reaction DMO->MCR Aldehyde Aldehyde Aldehyde->MCR Isocyanide Isocyanide Isocyanide->MCR Heterocycle Heterocyclic Scaffold MCR->Heterocycle

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N'-Dimethyloxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N,N'-Dimethyloxamide. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and accessible synthesis route for this compound?

A common and straightforward method for synthesizing this compound is the aminolysis of a dialkyl oxalate, such as dimethyl oxalate or diethyl oxalate, with methylamine. This reaction is typically carried out in a suitable solvent and may be facilitated by controlling the reaction temperature and stoichiometry of the reactants.

Q2: I am experiencing a low yield in my this compound synthesis. What are the potential causes?

Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

  • Side Reactions: Competing reactions, such as the formation of the mono-substituted intermediate (N-methyloxamic acid methyl ester), can reduce the yield of the desired disubstituted product. Hydrolysis of the starting ester due to the presence of water can also be a significant issue.

  • Product Loss During Workup and Purification: this compound has some solubility in common solvents, which can lead to losses during extraction, washing, and recrystallization steps.

  • Purity of Starting Materials: The purity of the dialkyl oxalate and methylamine can significantly impact the reaction outcome. Impurities can interfere with the reaction or introduce contaminants that complicate purification.

Q3: How can I minimize the formation of the mono-substituted byproduct?

To favor the formation of the desired this compound over the mono-substituted intermediate, you can adjust the reaction conditions. Using a molar excess of methylamine relative to the dialkyl oxalate will help drive the reaction towards the disubstituted product. Ensuring efficient mixing and a sufficiently long reaction time are also crucial.

Q4: What is the recommended purification method for this compound?

Recrystallization is a common and effective method for purifying crude this compound. Suitable solvents for recrystallization need to be determined experimentally but ethanol or mixtures containing ethanol are often good starting points. The crude product should be dissolved in a minimum amount of the hot solvent and then allowed to cool slowly to form pure crystals, which can then be isolated by filtration. Washing the crystals with a small amount of cold solvent can help remove residual impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.

Issue 1: Low Conversion of Starting Material (Dialkyl Oxalate)
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR). Extend the reaction time until the starting material is consumed.Increased conversion of the starting material and higher product yield.
Suboptimal Reaction Temperature Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction. For the reaction of diethyl oxalate with methylamine, refluxing in a suitable solvent is often effective.An increased reaction rate leading to higher conversion within a reasonable timeframe.
Inadequate Mixing Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture of the reactants.Improved contact between reactants, leading to a more complete reaction.
Issue 2: Presence of Significant Amounts of Mono-substituted Byproduct
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Stoichiometry Increase the molar ratio of methylamine to dialkyl oxalate. A ratio of 2.2:1 or even higher can be beneficial.The equilibrium will shift towards the formation of the disubstituted product, minimizing the mono-substituted intermediate.
Slow Addition of Amine If adding the methylamine solution to the dialkyl oxalate, ensure the addition is not too slow, which might favor mono-substitution initially. A steady, controlled addition is recommended.A more uniform reaction profile, favoring the complete reaction to the desired product.
Issue 3: Product is an Oil or Fails to Crystallize During Workup
Potential Cause Troubleshooting Step Expected Outcome
Presence of Impurities Analyze the crude product for the presence of unreacted starting materials or byproducts. Consider an additional purification step, such as column chromatography, before attempting recrystallization.Removal of impurities that inhibit crystallization, allowing for the formation of a solid product.
Inappropriate Recrystallization Solvent Perform small-scale solvent screening to find a suitable solvent or solvent system for recrystallization. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.Successful crystallization and purification of this compound.
Residual Solvent Ensure that all reaction and extraction solvents are thoroughly removed under reduced pressure before attempting crystallization.A purer crude product that is more amenable to crystallization.

Data Presentation

The following table summarizes the impact of different reaction parameters on the yield of N,N'-dialkoxy-N,N'-dialkyl oxamides, which can provide insights into optimizing the synthesis of this compound.[1]

Parameter Condition Yield (%) Observations
Dialkyl Oxalate Diethyl Oxalate86.4Diethyl oxalate often provides a good balance of reactivity and cost.
Diisopropyl Oxalate82.4Steric hindrance may slightly reduce the reaction rate and yield.
Dibutyl Oxalate83.1Longer alkyl chains on the oxalate do not significantly impact the yield in this case.
Solvent Ethanol86.4Alcohols are common solvents for aminolysis reactions.
Tetrahydrofuran (THF)83.6Ethereal solvents can also be effective.
Toluene71.0Non-polar solvents may result in lower yields.
Acetonitrile78.8Polar aprotic solvents can be a viable option.

Experimental Protocols

Synthesis of this compound from Diethyl Oxalate and Methylamine

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • Diethyl oxalate

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Ethanol (or another suitable solvent)

  • Standard laboratory glassware (round-bottom flask, condenser, addition funnel, etc.)

  • Stirring and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a condenser, and an addition funnel, dissolve diethyl oxalate (1.0 equivalent) in ethanol.

  • Slowly add a solution of methylamine (at least 2.2 equivalents) to the stirred solution of diethyl oxalate. The reaction may be exothermic, so control the addition rate to maintain a manageable temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours (e.g., 2-4 hours). Monitor the reaction progress by TLC or another suitable method.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol).

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Start reactants Combine Diethyl Oxalate and Methylamine in Solvent start->reactants reaction Heat to Reflux (2-4 hours) reactants->reaction cool Cool to Room Temperature reaction->cool concentrate Concentrate under Reduced Pressure cool->concentrate recrystallize Recrystallize from Suitable Solvent concentrate->recrystallize filtrate Filter and Dry Product recrystallize->filtrate end Pure this compound filtrate->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of This compound incomplete_reaction Incomplete Reaction start->incomplete_reaction side_products Side Product Formation start->side_products loss_workup Loss During Workup start->loss_workup optimize_conditions Optimize Time/ Temperature incomplete_reaction->optimize_conditions Address with adjust_stoichiometry Adjust Reactant Ratio side_products->adjust_stoichiometry Address with refine_purification Refine Purification Technique loss_workup->refine_purification Address with improved_yield Improved Yield optimize_conditions->improved_yield adjust_stoichiometry->improved_yield refine_purification->improved_yield

Caption: Troubleshooting logic for addressing low this compound yield.

References

Side reactions and byproduct formation in N,N'-Dimethyloxamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N'-Dimethyloxamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory synthesis involves the reaction of dimethyl oxalate with methylamine. Typically, this reaction is carried out in a suitable solvent, such as methanol or ethanol. The stoichiometry is crucial, with a 2:1 molar ratio of methylamine to dimethyl oxalate being theoretically required for complete conversion to the desired product.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The main side reactions include the incomplete reaction leading to the formation of the mono-substituted intermediate, methyl N-methyloxamate, and the hydrolysis of the starting material (dimethyl oxalate) or the final product (this compound) if water is present in the reaction mixture.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods can help in identifying the consumption of starting materials and the formation of the product and byproducts.

Q4: What is the typical appearance of this compound?

A4: this compound is a white crystalline solid.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Observed Issue: The isolated yield of the final product is significantly lower than expected.

Potential CauseRecommended Solution
Incomplete Reaction - Insufficient Reaction Time: Monitor the reaction using TLC or HPLC to ensure it has gone to completion. If necessary, increase the reaction time. - Low Reaction Temperature: While the reaction is often performed at low to ambient temperatures to control exothermicity, insufficient temperature may lead to a slow reaction rate. Consider a modest increase in temperature while monitoring for byproduct formation.
Incorrect Stoichiometry Ensure that at least two equivalents of methylamine are used for every equivalent of dimethyl oxalate. A slight excess of methylamine can help drive the reaction to completion.
Product Loss During Work-up This compound has some solubility in common solvents. Minimize the volume of solvent used for washing the product. Ensure the product has fully precipitated before filtration.
Hydrolysis of Starting Material Use anhydrous solvents and reagents to prevent the hydrolysis of dimethyl oxalate to oxalic acid or its monomethyl ester, which will not react to form the desired product.
Problem 2: Presence of Impurities in the Final Product

Observed Issue: The isolated product is not pure, as indicated by melting point, NMR, or chromatographic analysis.

Potential CauseRecommended Solution
Formation of Methyl N-methyloxamate This is the most likely byproduct if an insufficient amount of methylamine is used or if the reaction is not allowed to go to completion. To minimize its formation, use a slight excess of methylamine and ensure adequate reaction time. This byproduct can be removed by recrystallization.
Unreacted Dimethyl Oxalate This can occur with insufficient reaction time or temperature. Monitor the reaction to ensure full consumption of the starting material. Unreacted dimethyl oxalate can be removed by washing the product with a suitable solvent in which it is more soluble than this compound.
Hydrolysis Products (N-methyloxamic acid, Oxalic Acid) The presence of water can lead to the hydrolysis of the ester or amide bonds. Use anhydrous conditions. These acidic byproducts can be removed by washing the crude product with a dilute basic solution (e.g., cold dilute sodium bicarbonate solution), followed by a water wash.

Data Presentation

Table 1: Illustrative Effect of Reaction Conditions on Product Yield and Purity

The following data is illustrative and intended to demonstrate general trends. Actual results may vary based on specific experimental setups.

ParameterCondition ACondition BCondition C
Methylamine (equivalents) 1.82.22.2
Temperature (°C) 101030
Reaction Time (h) 266
Solvent Anhydrous MethanolAnhydrous MethanolMethanol (containing 1% water)
This compound Yield (%) 759285
Methyl N-methyloxamate (%) 2054
Hydrolysis Byproducts (%) <1<110

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • Dimethyl oxalate

  • Methylamine (as a solution in a suitable solvent, e.g., 40% in water or in methanol)

  • Anhydrous methanol

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl oxalate (1.0 equivalent) in anhydrous methanol.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add methylamine (2.2 equivalents) dropwise to the stirred solution using a dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours or until TLC/HPLC analysis indicates the completion of the reaction.

  • A white precipitate of this compound will form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold methanol to remove any soluble impurities.

  • Dry the product under vacuum to obtain this compound.

Visualizations

Synthesis_Pathway Dimethyl Oxalate Dimethyl Oxalate This compound This compound Dimethyl Oxalate->this compound + Methylamine (2 eq.) Methylamine (2 eq.) Methylamine (2 eq.) Methanol (2 eq.) Methanol (2 eq.) This compound->Methanol (2 eq.) Byproduct

Caption: Main synthetic route to this compound.

Side_Reactions cluster_incomplete Incomplete Reaction cluster_hydrolysis Hydrolysis Dimethyl Oxalate_i Dimethyl Oxalate Methyl N-methyloxamate Methyl N-methyloxamate Dimethyl Oxalate_i->Methyl N-methyloxamate + Methylamine (1 eq.) Methylamine_i Methylamine (1 eq.) Dimethyl Oxalate_h Dimethyl Oxalate Oxalic Acid Monomethyl Ester Oxalic Acid Monomethyl Ester Dimethyl Oxalate_h->Oxalic Acid Monomethyl Ester + Water Water_h Water

Caption: Common side reactions in the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Analyze crude reaction mixture (TLC, HPLC) Start->Check_Reaction Incomplete Incomplete Reaction? Check_Reaction->Incomplete Side_Products Side Products Present? Check_Reaction->Side_Products Increase_Time_Temp Increase reaction time/temperature Incomplete->Increase_Time_Temp Yes Check_Stoichiometry Verify methylamine stoichiometry (>= 2 eq.) Incomplete->Check_Stoichiometry No Purify Optimize purification (recrystallization, washing) Side_Products->Purify Yes Check_Anhydrous Ensure anhydrous conditions Side_Products->Check_Anhydrous If acidic byproducts Success Improved Yield/Purity Increase_Time_Temp->Success Check_Stoichiometry->Success Purify->Success Check_Anhydrous->Success

Caption: Troubleshooting workflow for synthesis issues.

Technical Support Center: Optimization of Reaction Conditions for N,N'-Dimethyloxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N,N'-Dimethyloxamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent laboratory synthesis involves the reaction of a dialkyl oxalate, such as diethyl oxalate or dimethyl oxalate, with methylamine. This reaction is a nucleophilic acyl substitution where the amine displaces the alkoxy groups of the ester to form the desired diamide.

Q2: What are the typical reaction conditions for this synthesis?

Typically, the reaction is carried out in a suitable solvent like ethanol or methanol. A stoichiometric excess of methylamine is often used to ensure complete conversion of the dialkyl oxalate. The reaction temperature is a critical parameter and is generally kept low to control the reaction rate and minimize side products.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1] By taking aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting materials and the formation of the product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Ineffective or insufficient amine: The methylamine may have degraded or an insufficient amount was used.Use a fresh source of methylamine and ensure a stoichiometric excess (e.g., 2.2 equivalents or more) is used.
Presence of moisture: Water in the reagents or solvent can hydrolyze the dialkyl oxalate starting material.[2]Ensure all glassware is thoroughly dried and use anhydrous solvents.
Reaction temperature is too low: While low temperatures are generally preferred, an excessively low temperature may significantly slow down or stall the reaction.Gradually increase the reaction temperature while carefully monitoring for the formation of side products.
Formation of Multiple Products (Impure Product) Formation of the mono-substituted intermediate (N-methyloxamic acid ethyl ester): Incomplete reaction can lead to the presence of the mono-amide intermediate.Increase the reaction time or the molar excess of methylamine to drive the reaction to completion.
Side reactions due to high temperature: Elevated temperatures can promote side reactions, leading to impurities.Maintain a low and controlled reaction temperature, for example, between 5-10°C.
Product is a Dark Color Impurities in starting materials: The dialkyl oxalate or methylamine may contain impurities that lead to discoloration.Use high-purity, colorless starting materials.
High reaction temperatures causing decomposition: Excessive heat can lead to the degradation of reactants or products.Maintain a lower reaction temperature throughout the synthesis.
Difficulty in Product Isolation/Purification Product is soluble in the reaction solvent: this compound may have some solubility in the alcohol solvent, leading to losses during filtration.After the reaction is complete, consider cooling the mixture to a lower temperature (e.g., 0-4°C) to maximize crystallization and precipitation.
Inefficient extraction or washing: Product may be lost during aqueous work-up if it has some water solubility.If an extraction is performed, minimize the volume of aqueous washes. Salting out the aqueous layer with brine can help reduce the solubility of the product.

Experimental Protocols

General Synthesis of this compound

This protocol is adapted from the synthesis of structurally similar oxamides.[3][4]

Materials:

  • Diethyl oxalate (1.0 eq)

  • Methylamine (solution in ethanol or THF, >2.2 eq)

  • Anhydrous Ethanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl oxalate in anhydrous ethanol.

  • Cool the flask in an ice-water bath to 0-5°C.

  • Slowly add the solution of methylamine dropwise to the cooled solution of diethyl oxalate with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period (e.g., 2-4 hours). Monitor the reaction progress by TLC or HPLC.

  • Upon completion, the solid this compound product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Dry the purified product under vacuum.

Purification by Recrystallization

If the product requires further purification, recrystallization can be performed.

Procedure:

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., methanol or ethanol).

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to induce maximum crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Data Presentation

The following tables summarize reaction conditions for the synthesis of a related compound, N,N'-dimethoxy-N,N'-dimethyloxamide, which can serve as a starting point for optimizing the synthesis of this compound.[3]

Table 1: Effect of Dialkyl Oxalate on Reaction Yield [3]

Dialkyl OxalateSolventReaction Yield (%)
Dimethyl oxalateMethanol80.9
Diethyl oxalateEthanol86.4
Diisopropyl oxalateEthanol82.4
Dibutyl oxalateEthanol83.1
Diphenyl oxalateEthanol57.1

Table 2: Effect of Solvent on Reaction Yield (using Diethyl Oxalate) [3]

SolventReaction Yield (%)
Ethanol86.4
Isopropanol80.8
Tetrahydrofuran83.6
Acetonitrile78.8
Dimethylformamide77.5
Toluene71.0
Dimethyl carbonate75.7

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Diethyl Oxalate Methylamine Solution ReactionVessel Combine Reactants in Solvent (0-10°C) Reactants->ReactionVessel Solvent Anhydrous Ethanol Solvent->ReactionVessel Stirring Stir for 2-4 hours ReactionVessel->Stirring Monitoring Monitor by TLC/HPLC Stirring->Monitoring Filtration Vacuum Filtration Monitoring->Filtration Reaction Complete Washing Wash with Cold Ethanol Filtration->Washing Drying Dry Under Vacuum Washing->Drying FinalProduct This compound Drying->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting cluster_purity Purity Issues cluster_conditions Condition Optimization cluster_workup_solutions Work-up Solutions Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions CheckWorkup Evaluate Work-up & Purification Start->CheckWorkup UsePure Use High-Purity Reagents CheckPurity->UsePure Anhydrous Ensure Anhydrous Solvents CheckPurity->Anhydrous Temp Optimize Temperature (avoid excess heat) CheckConditions->Temp Time Increase Reaction Time CheckConditions->Time Stoichiometry Adjust Amine Stoichiometry CheckConditions->Stoichiometry Cooling Cool Mixture Before Filtration CheckWorkup->Cooling Recrystallize Recrystallize Product CheckWorkup->Recrystallize ImprovedYield Improved Yield and Purity UsePure->ImprovedYield Anhydrous->ImprovedYield Temp->ImprovedYield Time->ImprovedYield Stoichiometry->ImprovedYield Cooling->ImprovedYield Recrystallize->ImprovedYield

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of N,N'-Dimethyloxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of N,N'-Dimethyloxamide. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound synthesis?

A1: When synthesizing this compound, typically from the reaction of diethyl oxalate with methylamine, several impurities can arise. These include:

  • Unreacted Starting Materials: Residual diethyl oxalate or methylamine.

  • Mono-substituted Intermediate: N-methyloxamic acid ethyl ester, formed if the reaction does not go to completion.

  • Hydrolysis Products: Oxalic acid and methylamine, which can form if moisture is present during the reaction or workup.[1][2][3]

  • Solvent Residues: Residual solvents from the reaction or purification steps, such as ethanol.

Q2: My purified this compound has a low melting point. What could be the cause?

A2: A depressed and broad melting point range is a common indicator of impurities. The presence of unreacted starting materials, the mono-substituted intermediate, or hydrolysis products can lead to this observation. Further purification is recommended to achieve the sharp melting point of pure this compound, which is typically in the range of 214-217 °C.[4][5][6]

Q3: I am observing poor recovery after recrystallization. What can I do to improve the yield?

A3: Low recovery during recrystallization can be due to several factors:

  • Excessive Solvent: Using too much solvent will keep more of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature Crystallization: If the solution cools too quickly during filtration, product can be lost. Ensure your filtration apparatus is pre-heated.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a significant portion of the product.

Q4: My this compound appears as an oil or fails to crystallize. What should I do?

A4: Oiling out or failure to crystallize can occur if the impurity level is very high or if the cooling process is too rapid. Seeding the supersaturated solution with a small crystal of pure this compound can induce crystallization. If seeding is not possible, allowing the solution to cool slowly over a prolonged period can promote crystal growth. If the product remains an oil, it may be necessary to perform another purification step, such as column chromatography, before attempting recrystallization again.

Troubleshooting Guides

This section provides structured guidance for common purification challenges.

Recrystallization Troubleshooting
Problem Possible Cause Solution
Low Yield Using too much solvent.Use the minimum amount of hot solvent to dissolve the solid.[7]
Crystals lost during transfer.Ensure all crystals are transferred from the flask to the filter. Rinse the flask with a small amount of cold solvent.
Product is significantly soluble in cold solvent.Cool the solution in an ice bath to minimize solubility. Select a more suitable solvent.[8]
Product Fails to Crystallize Solution is not saturated.Evaporate some of the solvent to increase the concentration.
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
High level of impurities inhibiting crystallization.Purify the crude product by another method (e.g., column chromatography) before recrystallization.
Oiling Out Compound is melting in the hot solvent.Choose a solvent with a lower boiling point.
Solution is supersaturated with impurities.Add a slightly larger volume of solvent or try a different solvent system.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration.[8]
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor Separation Inappropriate solvent system.Optimize the mobile phase polarity. A common system for amides is a gradient of ethyl acetate in hexane.[9][10]
Column overloading.Use a larger column or load less sample. A general rule is a 20-50 fold excess of stationary phase by weight.[5]
Column channeling.Ensure the column is packed uniformly without any air bubbles.[5]
Product Elutes Too Quickly Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate).
Product Does Not Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For very polar amides, adding a small percentage of methanol to the eluent may be necessary.[10]
Compound is reacting with the silica gel.Deactivate the silica gel with a small amount of triethylamine in the mobile phase.[11]

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of N,N'-dialkyloxamides involves the reaction of diethyl oxalate with a primary amine.[1][12]

Reaction Setup:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve diethyl oxalate (1.0 equivalent) in absolute ethanol.

  • Add a solution of methylamine (2.0 equivalents) in a suitable solvent (e.g., ethanol or water) to the flask.

  • Heat the reaction mixture to reflux for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Work-up and Purification:

  • Upon cooling the reaction mixture to room temperature, the solid this compound product often precipitates.

  • Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove unreacted starting materials and byproducts.

  • Dry the purified product under vacuum.

Purification by Recrystallization

Solvent Selection: Ethanol, methanol, or a mixture of ethanol and water can be effective for the recrystallization of this compound.[12][13]

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling.

  • If insoluble impurities or charcoal are present, perform a hot gravity filtration.

  • Allow the clear filtrate to cool slowly to room temperature to allow for crystal formation.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum.

Purification by Column Chromatography

Stationary Phase: Silica gel is a commonly used stationary phase for the purification of amides.[5]

Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexane is a good starting point. The optimal gradient will depend on the polarity of the impurities.[9][10]

Procedure:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with the mobile phase, gradually increasing the polarity by increasing the percentage of ethyl acetate.

  • Collect fractions and monitor the elution of the product using TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Analytical Characterization

The purity and identity of this compound can be confirmed using various analytical techniques:

Technique Expected Observations
¹H NMR Signals corresponding to the methyl protons and the N-H protons.[14]
¹³C NMR A signal for the carbonyl carbon and a signal for the methyl carbon.[14]
FT-IR Characteristic absorption bands for the N-H stretch and the C=O stretch (amide I band).[14][15]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (116.12 g/mol ).[14]
HPLC A single major peak indicating high purity when analyzed using a suitable method, such as reverse-phase HPLC.[11][16][17]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Reaction of Diethyl Oxalate with Methylamine crude_product Crude this compound synthesis->crude_product recrystallization Recrystallization pure_product Pure this compound recrystallization->pure_product column_chromatography Column Chromatography column_chromatography->pure_product analysis Purity and Identity Confirmation (NMR, IR, MS, HPLC) crude_product->recrystallization crude_product->column_chromatography pure_product->analysis troubleshooting_logic start Purification Outcome impure Impure Product start->impure Low Purity low_yield Low Yield start->low_yield Low Recovery pure Pure Product (High Yield) start->pure Successful check_impurities Identify Impurities (TLC, NMR) impure->check_impurities check_recrystallization_protocol Review Recrystallization Protocol (Solvent Volume, Cooling Rate) low_yield->check_recrystallization_protocol optimize_recrystallization Optimize Recrystallization (Solvent, Temperature) check_impurities->optimize_recrystallization optimize_chromatography Optimize Chromatography (Mobile Phase, Loading) check_impurities->optimize_chromatography

References

Stability and degradation of N,N'-Dimethyloxamide under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N'-Dimethyloxamide. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the stability and degradation of this compound under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research and development activities.

Troubleshooting Guides and FAQs

This section addresses specific issues you might encounter during your experiments with this compound.

Question: I am observing a decrease in the concentration of my this compound solution over time, even when stored at room temperature. What could be the cause?

Answer: While this compound is generally stable under normal storage conditions, gradual degradation can occur, primarily through hydrolysis, especially if the solvent is not anhydrous.[1] Amide bonds are susceptible to hydrolysis, which can be catalyzed by acidic or basic impurities in your solvent or on your glassware. We recommend using fresh, high-purity, anhydrous solvents and ensuring all glassware is thoroughly cleaned and dried. Storing solutions at lower temperatures (2-8 °C) and protected from light can also help minimize degradation.

Question: My this compound sample has turned slightly yellow. Is it still usable?

Answer: A slight yellowing of the solid material could indicate the presence of impurities or minor degradation products. While the bulk material may still be largely intact, we recommend re-testing the purity of the sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use in sensitive experiments. For critical applications, using a fresh, white crystalline sample is advisable.

Question: I am conducting a forced degradation study and see multiple new peaks in my chromatogram after applying heat. What are the likely degradation products?

Answer: Thermal degradation of amides can be complex.[2] For this compound, thermal stress can lead to the cleavage of the amide bonds and the carbon-carbon bond of the oxamide backbone. Potential degradation products could include methylamine, oxalic acid, and smaller volatile molecules resulting from further decomposition. To identify these products definitively, we recommend using a mass spectrometry (MS) detector coupled with your HPLC system (LC-MS).

Question: After exposing my this compound solution to UV light, I am seeing a loss of the parent compound but no distinct degradation peaks. Why might this be?

Answer: Photodegradation can lead to the formation of numerous small, volatile, or non-UV active degradation products that may not be easily detectable by a standard UV detector on an HPLC system.[3] It is also possible that the degradation products are not well-retained on your current HPLC column. Consider using a more universal detection method like mass spectrometry (MS) or charged aerosol detection (CAD). Additionally, ensure your chromatographic method is optimized to retain polar degradation products.

Question: I am trying to degrade this compound with hydrogen peroxide, but the reaction seems very slow. How can I accelerate it?

Answer: The oxidation of amides with hydrogen peroxide can indeed be slow at room temperature.[4] To accelerate the degradation, you can try gently heating the reaction mixture (e.g., to 40-50 °C). Additionally, the presence of metal ions (e.g., Fe²⁺ in a Fenton-type reaction) can catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide, significantly increasing the degradation rate. However, be aware that this will also make the reaction less selective.

Data Presentation

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. These are representative values to guide experimental design.

Table 1: Summary of this compound Degradation under Various Stress Conditions

Stress ConditionReagent/ParameterDurationTemperature% Degradation (Hypothetical)Major Degradation Products (Predicted)
Acid Hydrolysis 0.1 M HCl24 hours60 °C15%Oxalic acid, Methylamine
Base Hydrolysis 0.1 M NaOH8 hours60 °C25%Oxalic acid, Methylamine
Oxidative 3% H₂O₂24 hoursRoom Temp5%Oxalic acid, Methylamine, Formic acid
Thermal Dry Heat48 hours105 °C10%Complex mixture, potential for fragmentation
Photolytic UV Light (254 nm)24 hoursRoom Temp8%Various small, potentially volatile products

Table 2: Stability of this compound in Different Solvents at Room Temperature (Hypothetical Data)

SolventStorage Duration% Purity Remaining (Hypothetical)Observations
Acetonitrile (anhydrous)30 days99.5%No significant change
Methanol30 days98.0%Minor degradation observed
Water30 days95.0%Noticeable hydrolysis
DMSO (anhydrous)30 days99.8%Highly stable

Experimental Protocols

Below are detailed methodologies for key experiments related to the stability and degradation of this compound.

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound.[5][6][7][8][9]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at 60 °C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M sodium hydroxide.

    • Dilute the final solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Incubate the solution at 60 °C for 8 hours.

    • After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M hydrochloric acid.

    • Dilute the final solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute the final solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a vial and heat it in an oven at 105 °C for 48 hours.

    • After heating, allow the sample to cool to room temperature.

    • Dissolve a known weight of the stressed solid in the solvent used for the stock solution to achieve a final concentration of 1 mg/mL.

    • Dilute this solution to a suitable concentration for HPLC analysis.

  • Photolytic Degradation:

    • Place a solution of this compound (1 mg/mL) in a quartz cuvette.

    • Expose the solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • After exposure, dilute both the exposed and control samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general-purpose reverse-phase HPLC method for the analysis of this compound and its potential degradation products.[10][11][12][13][14]

  • Instrumentation: A standard HPLC system with a UV detector or a PDA detector. For peak identification, an LC-MS system is recommended.[15][16]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose of quantifying this compound in the presence of its degradation products.

Visualizations

The following diagrams illustrate key workflows and potential degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation stock Prepare Stock Solution (1 mg/mL this compound) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂) stock->oxidation thermal Thermal Stress (105°C, solid) stock->thermal photo Photolytic Stress (UV light) stock->photo hplc Stability-Indicating HPLC-UV/PDA acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms quant Quantify Degradation hplc->quant pathway Identify Degradants & Propose Pathways lcms->pathway

Forced degradation experimental workflow.

degradation_pathways cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_thermal Thermal Degradation DMO This compound (C₄H₈N₂O₂) oxalic_acid Oxalic Acid (C₂H₂O₄) DMO->oxalic_acid H₂O, H⁺ or OH⁻ methylamine Methylamine (CH₅N) DMO->methylamine H₂O, H⁺ or OH⁻ oxalic_acid_ox Oxalic Acid DMO->oxalic_acid_ox [O] methylamine_ox Methylamine DMO->methylamine_ox [O] formic_acid Formic Acid DMO->formic_acid [O] complex Complex Mixture of Smaller Fragments DMO->complex High Temp.

Potential degradation pathways of this compound.

References

Technical Support Center: N,N'-Dimethyloxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of N,N'-Dimethyloxamide, a valuable compound in organic synthesis and as an intermediate for pharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A common laboratory synthesis involves the reaction of a dialkyl oxalate (such as diethyl oxalate or dimethyl oxalate) with methylamine.[1] Another potential route, though less direct for this specific product, involves the acylation of oxamide.

Q2: What is the expected melting point of pure this compound?

The reported melting point for this compound is in the range of 214-217 °C.[2][3][4] A significant deviation from this range may indicate the presence of impurities.

Q3: What are some suitable solvents for the synthesis?

The choice of solvent can influence reaction rate and yield. Alcohols such as methanol or ethanol are often used, especially when starting from the corresponding dialkyl oxalate. Other aprotic solvents like THF, toluene, DMF, and acetonitrile have also been used in related syntheses.[5]

Q4: Is a catalyst required for this reaction?

The reaction between a dialkyl oxalate and an amine is typically self-catalyzed to some extent, but the use of a base or acid catalyst can be employed to improve reaction rates, particularly in related acylation reactions.[6] For the reaction of dialkyl oxalates with amines, a base such as a metal alkoxide (e.g., sodium methoxide) can be used.[5]

Troubleshooting Guide

Low or No Product Yield
Potential Cause Recommended Action
Incomplete Reaction - Increase reaction time: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).- Increase reaction temperature: Gently heat the reaction mixture. Be cautious, as excessively high temperatures can lead to side reactions and decomposition.[7]
Reagent Quality - Verify purity of starting materials: Use freshly opened or purified reagents. Dialkyl oxalates can hydrolyze over time.- Use anhydrous solvents: Moisture can hydrolyze the ester starting material, reducing the yield.[7] Ensure all glassware is thoroughly dried.
Incorrect Stoichiometry - Use a slight excess of methylamine: This can help drive the reaction to completion. A molar ratio of 1.5 to 3.0 moles of the amine per mole of dialkyl oxalate is suggested in similar syntheses.[5]
Steric Hindrance While methylamine is not sterically hindered, it's a known issue with bulkier amines which can prevent the reaction from proceeding.[8]
Product Impurities and Discoloration
Potential Cause Recommended Action
Presence of Unreacted Starting Material - Improve purification: Recrystallization is a common method for purifying solid products. The solubility of this compound is reported in chloroform, dichloromethane, and methanol.[3]- Optimize reaction conditions to ensure complete conversion (see "Low or No Product Yield").
Side Reactions - Formation of mono-substituted intermediate (N-methyloxamic acid ester): Ensure sufficient methylamine is used and that the reaction is allowed to proceed to completion.- Decomposition at high temperatures: Maintain a controlled and moderate reaction temperature.[7]
Product is a Dark Color - Impure starting materials: Purify the dialkyl oxalate and methylamine before use.- Decomposition from excessive heat: Lower the reaction temperature.[7]
Difficult Product Isolation
Potential Cause Recommended Action
Product remains in solution - Cool the reaction mixture: this compound is a solid at room temperature. Cooling the reaction mixture in an ice bath may induce precipitation.- Remove the solvent: Use rotary evaporation to concentrate the solution, which should promote crystallization.- Precipitate by adding a non-solvent: If the product is soluble in the reaction solvent, adding a non-solvent in which the product is insoluble can cause it to precipitate.

Experimental Protocols

General Protocol for this compound Synthesis from Diethyl Oxalate
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl oxalate in a suitable solvent like ethanol.

  • Reagent Addition: Slowly add a solution of methylamine (aqueous or in the same solvent) to the flask. A typical molar ratio would be at least 2 moles of methylamine for every mole of diethyl oxalate to ensure complete substitution.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. Gentle heating may be applied to increase the reaction rate if necessary.

  • Isolation: As the reaction proceeds, this compound may precipitate out of the solution as a white solid. If not, the product can be isolated by cooling the mixture or by removing the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent to obtain a white crystalline solid.

Visualizations

SynthesisWorkflow General Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Diethyl Oxalate Diethyl Oxalate Reaction Vessel (Solvent) Reaction Vessel (Solvent) Diethyl Oxalate->Reaction Vessel (Solvent) Methylamine Methylamine Methylamine->Reaction Vessel (Solvent) Isolation (Filtration/Evaporation) Isolation (Filtration/Evaporation) Reaction Vessel (Solvent)->Isolation (Filtration/Evaporation) Product Precipitation Recrystallization Recrystallization Isolation (Filtration/Evaporation)->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound

Caption: General experimental workflow for the synthesis of this compound.

TroubleshootingLogic Troubleshooting Logic for Low Yield Start Start Low Yield Low Yield Start->Low Yield Check Reaction Time/Temp Check Reaction Time/Temp Low Yield->Check Reaction Time/Temp Incomplete Reaction? Check Reagent Quality Check Reagent Quality Low Yield->Check Reagent Quality Degraded Reagents? Check Stoichiometry Check Stoichiometry Low Yield->Check Stoichiometry Incorrect Ratios? Optimize Conditions Optimize Conditions Check Reaction Time/Temp->Optimize Conditions Purify Reagents Purify Reagents Check Reagent Quality->Purify Reagents Adjust Molar Ratios Adjust Molar Ratios Check Stoichiometry->Adjust Molar Ratios Successful Synthesis Successful Synthesis Optimize Conditions->Successful Synthesis Purify Reagents->Successful Synthesis Adjust Molar Ratios->Successful Synthesis

Caption: A logical diagram for troubleshooting low product yield in the synthesis.

References

Technical Support Center: Purification of Crude N,N'-Dimethyloxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude N,N'-Dimethyloxamide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

While the exact impurity profile depends on the synthetic route, common impurities from the reaction of a dialkyl oxalate (like dimethyl oxalate) with methylamine may include:

  • Unreacted Starting Materials: Residual dimethyl oxalate and methylamine.

  • Partially Reacted Intermediates: Such as the methyl ester of N-methyloxamic acid.

  • Solvent Residues: If solvents like methanol or ethanol are used in the reaction, they may be present in the crude product.[1]

  • Side-reaction Products: Depending on the reaction conditions, other amidation or esterification products could form in small amounts.

Q2: Which purification method is most suitable for this compound?

The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity.

  • Recrystallization is often the most practical and efficient method for purifying solid compounds like this compound, especially on a larger scale.[2]

  • Column Chromatography is useful for separating complex mixtures or for small-scale purifications where high purity is critical.[3]

  • Sublimation can be employed for achieving very high purity (>99.9%) for solids that are thermally stable and have a suitable vapor pressure.[2]

Q3: What is the expected melting point of pure this compound?

The literature melting point for pure this compound is in the range of 214-217 °C.[4] A broad melting range or a melting point significantly lower than this indicates the presence of impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Solution
The compound does not dissolve in the hot solvent. The solvent is not suitable, or an insufficient volume is used.Select a more appropriate solvent where the compound has high solubility at elevated temperatures. Ensure you are using a sufficient volume of hot solvent, adding it portion-wise until dissolution is achieved.[5]
The compound "oils out" instead of forming crystals. The solution is supersaturated, or the cooling rate is too fast. The melting point of the solid is lower than the boiling point of the solvent.Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent. Allow the solution to cool slowly. If the problem persists, consider a different solvent or a mixed-solvent system.
No crystals form upon cooling. The solution is not saturated, or crystallization requires initiation.If too much solvent was added, evaporate some of it to concentrate the solution. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.
Low recovery of the purified product. Too much solvent was used. The compound has significant solubility in the cold solvent. Crystals were washed with too much cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.[5]
The purified product is still colored. Colored impurities are not effectively removed by recrystallization alone.Add a small amount of activated charcoal to the hot solution before the filtration step. Use charcoal sparingly as it can adsorb the desired product as well.[5]
Column Chromatography Issues
Problem Potential Cause Solution
The compound does not move from the origin (Rf = 0). The mobile phase is not polar enough.Increase the polarity of the mobile phase. For normal phase silica gel chromatography, a mixture of dichloromethane and methanol is a good starting point. Gradually increase the percentage of methanol.[6]
The compound runs with the solvent front (Rf = 1). The mobile phase is too polar.Decrease the polarity of the mobile phase. Increase the proportion of the less polar solvent (e.g., dichloromethane).
Poor separation of the product from impurities (overlapping spots/peaks). The chosen mobile phase does not provide adequate resolution. The column was not packed properly.Test different solvent systems using Thin Layer Chromatography (TLC) to find an optimal mobile phase that gives good separation. Ensure the column is packed uniformly without air bubbles or cracks.[7] A gradient elution (gradually increasing the mobile phase polarity) may improve separation.
Streaking or tailing of the spot on TLC or broad peaks in the column. The compound is interacting too strongly with the stationary phase. The sample was overloaded on the column.For polar, basic compounds on silica gel (which is acidic), tailing can occur. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help.[8] Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the stationary phase weight).

Purification Method Selection Workflow

G Workflow for Purification Method Selection start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes handle_oil Handle Oily Product/Liquid Impurities is_solid->handle_oil No (Oily) purity_check1 Check Purity (e.g., MP, TLC, HPLC) recrystallization->purity_check1 column Perform Column Chromatography purity_check2 Check Purity column->purity_check2 sublimation Consider Sublimation purity_check3 Check Purity sublimation->purity_check3 is_pure Is the product pure? purity_check1->is_pure purity_check2->is_pure purity_check3->is_pure end Pure this compound is_pure->end Yes complex_mixture Is it a complex mixture or are impurities very similar? is_pure->complex_mixture No complex_mixture->column Yes high_purity_needed Is very high purity (>99.5%) required? complex_mixture->high_purity_needed No high_purity_needed->sublimation Yes high_purity_needed->end No handle_oil->column

Caption: Workflow for selecting a purification method for this compound.

Quantitative Data Summary

The following table summarizes the effectiveness of recrystallization on the purity of this compound as indicated by its melting point.

Purification StageMelting Point (°C)Purity IndicationSource
Crude Product (Sample 1)185-200Significant impurities present[9]
After Recrystallization from Ethanol (Sample 1)210-213Substantially purified[9]
Crude Product (Sample 2)190-198Significant impurities present[9]
After Recrystallization from Ethanol (Sample 2)206-209Substantially purified[9]
Literature Value (Pure)214-217High purity standard[4]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is based on a documented procedure for the purification of this compound.[9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat ethanol. Add the minimum amount of hot ethanol to the flask containing the crude product to completely dissolve it. Use a hot plate and magnetic stirring to facilitate dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a clean Erlenmeyer flask and a funnel with fluted filter paper. Quickly pour the hot solution through the filter to remove solid impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel. For final drying, the crystals can be transferred to a watch glass or placed in a vacuum oven at a moderate temperature.

Protocol 2: Column Chromatography (General Procedure)

As this compound is a polar compound, normal phase or reversed-phase chromatography can be employed.

  • Stationary Phase Selection: For normal phase chromatography, use silica gel. For reversed-phase, C18-functionalized silica is a good choice.[10]

  • Mobile Phase Selection (Method Development):

    • Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase.

    • For Normal Phase (Silica Gel): Start with a mixture of a moderately polar solvent and a polar solvent, for example, Dichloromethane (DCM) and Methanol (MeOH). A good starting point is 95:5 DCM:MeOH. Adjust the ratio to achieve an Rf value for this compound of approximately 0.2-0.4.

    • For Reversed-Phase (C18): Use a mixture of water and an organic solvent like acetonitrile or methanol.[10] A gradient from high water content to high organic content is typically used.

  • Column Packing:

    • Wet packing: Slurry the silica gel in the initial, least polar mobile phase and pour it into the column. Allow it to settle, ensuring a flat, uniform bed.[7]

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly stronger solvent.

    • Alternatively, for compounds that are not very soluble, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting the column with the mobile phase determined from your TLC analysis.

    • Collect fractions and monitor their composition by TLC.

    • A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of methanol in DCM), can be used to elute more polar impurities after the product has been collected.

  • Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified solid.

References

Navigating the Large-Scale Synthesis of N,N'-Dimethyloxamide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of scaling up a chemical synthesis from the laboratory bench to pilot plant or industrial production is fraught with challenges. This technical support center provides a comprehensive guide to troubleshooting the synthesis of N,N'-Dimethyloxamide, a key intermediate in various manufacturing processes. Here, we address common issues, provide detailed experimental protocols, and present critical data in an accessible format to ensure a smooth and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and industrially viable method for synthesizing this compound is the reaction of diethyl oxalate with methylamine. This method is favored for its high atom economy, relatively mild reaction conditions, and the straightforward purification of the final product. The overall reaction is a nucleophilic acyl substitution where two equivalents of methylamine react with one equivalent of diethyl oxalate to form the desired diamide and two equivalents of ethanol as the primary byproduct.

Q2: We are observing a low yield in our scaled-up reaction. What are the potential causes?

A2: Low yields during the scale-up of this compound synthesis can stem from several factors:

  • Incomplete Reaction: Insufficient reaction time or inadequate temperature can lead to the presence of the mono-substituted intermediate, N-methyloxamic acid ethyl ester. Monitoring the reaction progress by High-Performance Liquid Chromatography (HPLC) is crucial to ensure completion.[1]

  • Amine Loss: Methylamine is a volatile gas. In a large-scale reaction, improper sealing of the reactor or inefficient scrubbing can lead to the loss of this reactant, resulting in a stoichiometric imbalance.

  • Side Reactions: While the reaction is generally clean, the formation of byproducts can occur, especially at elevated temperatures.

Q3: What are the typical impurities we should be looking for and how can they be minimized?

A3: The primary impurity to monitor is the mono-substituted intermediate, N-methyloxamic acid ethyl ester. Its presence is indicative of an incomplete reaction. To minimize its formation, ensure a slight excess of methylamine is used and that the reaction is allowed to proceed to completion. Another potential impurity is unreacted diethyl oxalate. Purification is typically achieved through recrystallization, as this compound has limited solubility in many common solvents at room temperature.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reaction Stalls/Incomplete Conversion 1. Insufficient methylamine. 2. Inadequate mixing. 3. Low reaction temperature.1. Ensure accurate addition of methylamine; a slight excess (2.1-2.2 equivalents) is recommended at scale. 2. Verify agitator speed and design are sufficient for the reactor volume to maintain a homogenous mixture. 3. Gradually increase the reaction temperature, monitoring for any increase in byproduct formation.
Product is Off-Color (Yellowish) Presence of impurities from starting materials or side reactions at elevated temperatures.1. Ensure high purity of diethyl oxalate and methylamine. 2. Maintain strict temperature control throughout the reaction. 3. The off-color can often be removed during the recrystallization and washing steps.
Poor Filtration Characteristics Formation of very fine crystals or an amorphous solid.1. Control the cooling rate during crystallization; a slower cooling profile generally leads to larger, more easily filterable crystals. 2. Experiment with different anti-solvents to induce crystallization. 3. Ensure efficient agitation during crystallization to prevent the formation of large agglomerates.
Difficulty in Drying the Product Residual solvent trapped within the crystal lattice.1. Wash the filter cake with a low-boiling point, non-solvent for the product to displace the reaction solvent. 2. Utilize a vacuum oven with a nitrogen bleed to facilitate drying at a controlled temperature.

Experimental Protocols

Scale-Up Synthesis of this compound

This protocol is designed for a pilot-plant scale synthesis. All operations should be conducted in a well-ventilated area with appropriate personal protective equipment.

Reaction Workflow

G cluster_0 Reactor Setup cluster_1 Reaction cluster_2 Work-up and Isolation Charge_Solvent Charge Reactor with Ethanol Cool_Solvent Cool to 0-5 °C Charge_Solvent->Cool_Solvent Charge_DEO Charge Diethyl Oxalate Cool_Solvent->Charge_DEO Add_Methylamine Subsurface Addition of Methylamine Gas Charge_DEO->Add_Methylamine Monitor_Temp Maintain Temperature < 20 °C Add_Methylamine->Monitor_Temp Exothermic Reaction Reaction_Time Stir for 2-4 hours at 20-25 °C Monitor_Temp->Reaction_Time Monitor_Progress Monitor by HPLC Reaction_Time->Monitor_Progress Cool_Mixture Cool Reaction Mixture to 0-5 °C Monitor_Progress->Cool_Mixture Upon Completion Filter Filter the Precipitate Cool_Mixture->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry Final_Product Final_Product Dry->Final_Product This compound

Caption: Experimental workflow for the scaled-up synthesis of this compound.

Materials and Equipment:

Material/Equipment Specification
ReactorJacketed glass or stainless steel reactor with temperature control, agitator, and subsurface gas inlet
Diethyl OxalateHigh purity grade
MethylamineAnhydrous gas
EthanolAnhydrous grade
HPLC SystemReverse-phase column for reaction monitoring

Procedure:

  • Reactor Preparation: Charge the reactor with anhydrous ethanol (5 L per kg of diethyl oxalate).

  • Reactant Charging: Begin agitation and cool the ethanol to 0-5 °C. Charge the diethyl oxalate (1.0 equivalent) to the reactor.

  • Methylamine Addition: Slowly bubble anhydrous methylamine gas (2.1-2.2 equivalents) through the subsurface gas inlet. The reaction is exothermic; maintain the internal temperature below 20 °C by adjusting the addition rate and cooling jacket temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to 20-25 °C and stir for an additional 2-4 hours.

  • Reaction Monitoring: Monitor the disappearance of the mono-substituted intermediate and diethyl oxalate by HPLC.

  • Isolation: Once the reaction is complete, cool the mixture to 0-5 °C to induce precipitation of the product.

  • Filtration and Washing: Filter the solid product and wash the filter cake with cold anhydrous ethanol.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

HPLC Monitoring Method

A reverse-phase HPLC method can be used to monitor the reaction progress.[1]

Parameter Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile and water gradient
Detector UV at 210 nm
Flow Rate 1.0 mL/min

Data Presentation

Table 1: Typical Reaction Parameters and Expected Outcome

Parameter Value
Scale 10-50 kg
Reactant Ratio (DEO:MeA) 1 : 2.1-2.2
Solvent Anhydrous Ethanol
Reaction Temperature 0-25 °C
Reaction Time 4-6 hours
Expected Yield 85-95%
Purity (by HPLC) >99%
Melting Point 214-217 °C

Troubleshooting Logic Diagram

G Start Low Yield or Purity Issue Check_HPLC Analyze Crude Sample by HPLC Start->Check_HPLC High_Intermediate High Level of Mono-substituted Intermediate? Check_HPLC->High_Intermediate Incomplete_Reaction Incomplete Reaction High_Intermediate->Incomplete_Reaction Yes High_DEO High Level of Diethyl Oxalate? High_Intermediate->High_DEO No Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Time_Temp Increase_Time_Temp->Check_HPLC Check_Amine Check Methylamine Stoichiometry Check_Amine->Check_HPLC Insufficient_Amine Insufficient Methylamine High_DEO->Insufficient_Amine Yes Other_Impurities Other Impurities Present? High_DEO->Other_Impurities No Insufficient_Amine->Check_Amine Starting_Material_Issue Check Starting Material Purity Other_Impurities->Starting_Material_Issue Yes End Problem Resolved Other_Impurities->End No Optimize_Purification Optimize Crystallization/Washing Starting_Material_Issue->Optimize_Purification Optimize_Purification->End

Caption: Troubleshooting workflow for low yield or purity in this compound synthesis.

Safety Considerations

  • Methylamine: Is a flammable and toxic gas. All handling should be performed in a well-ventilated area or a closed system. Ensure appropriate scrubbing systems are in place to neutralize any unreacted gas.

  • Exothermicity: The reaction between diethyl oxalate and methylamine is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A robust cooling system and controlled addition rate of methylamine are critical to prevent a thermal runaway.

  • Ethanol: Is a flammable solvent. Ensure all equipment is properly grounded to prevent static discharge.

By following these guidelines and utilizing the provided troubleshooting resources, researchers and production chemists can more effectively manage the scale-up of this compound synthesis, leading to a more efficient, safe, and high-yielding process.

References

Technical Support Center: Optimizing N,N'-Dimethyloxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A-Level-Of-Expertise: Senior Application Scientist

Welcome to the technical support center for the synthesis of N,N'-dimethyloxamide. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights into a critical, yet often overlooked, parameter: the choice of solvent. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction yield and purity, empowering you to troubleshoot and optimize your own experiments effectively.

Troubleshooting Guide: A Diagnostic Approach

This section addresses common issues encountered during the synthesis of this compound, primarily from dimethyl oxalate and methylamine. The answers focus on diagnosing the problem through the lens of solvent selection.

Q1: My reaction yield is significantly lower than expected. What's the most likely solvent-related cause?

A1: An unexpectedly low yield is the most common issue and can often be traced back to one of three solvent properties:

  • Use of Protic Solvents: Protic solvents (e.g., methanol, ethanol, water) possess acidic protons (O-H, N-H). While they may be excellent at dissolving reactants, they can also act as competing nucleophiles. The solvent molecule can react with the electrophilic carbonyl carbon of dimethyl oxalate, leading to the formation of undesired side products instead of your target this compound. For aminolysis reactions, aprotic solvents are generally preferred.

  • Presence of Water: The presence of water, even in small amounts, is detrimental. Water can hydrolyze the ester starting material (dimethyl oxalate) back to oxalic acid and methanol, or hydrolyze the amide product.[1] It is crucial to use anhydrous solvents and ensure all glassware is thoroughly dried.[2]

  • Poor Reactant Solubility: If the chosen solvent cannot adequately dissolve both dimethyl oxalate and methylamine, the reaction will be diffusion-limited, resulting in a slow reaction rate and incomplete conversion. While this compound itself has a high melting point (214-217 °C) and may precipitate, the initial reactants must be in solution to react efficiently.[3] Polar aprotic solvents like DMF, DCM, or acetonitrile are often good starting points.[2][4]

Q2: I'm observing significant side products in my NMR/LC-MS analysis. How can the solvent be responsible?

A2: Side product formation is a clear indicator of suboptimal reaction conditions, often linked to the solvent. Besides the issues mentioned above, consider:

  • Transesterification with Alcoholic Solvents: If you are using an alcohol like ethanol as a solvent, it can react with dimethyl oxalate to form ethyl methyl oxalate or diethyl oxalate. This transesterification process introduces competing electrophiles, leading to a mixture of oxamide products (e.g., N,N'-diethyloxamide, N-ethyl-N'-methyloxamide).

  • Reaction Temperature: The solvent's boiling point dictates the maximum reaction temperature at atmospheric pressure. A solvent with a low boiling point (e.g., Dichloromethane, bp: 40 °C) may not allow the reaction to reach a sufficient temperature for a reasonable reaction rate, leading to incomplete conversion and the appearance of starting materials as "impurities". Conversely, a very high temperature could promote degradation pathways.

Q3: The reaction seems to stall and never reaches completion, even after extended periods. Could my solvent be the problem?

A3: Yes, a stalled reaction is frequently a solvent issue. The primary culprit is often poor stabilization of the transition state. The aminolysis of an ester proceeds through a tetrahedral intermediate.[5] A polar solvent can stabilize this charged intermediate, lowering the activation energy and accelerating the reaction. Non-polar solvents like hexane or toluene are generally poor choices as they cannot provide this stabilization, leading to very slow reaction rates.[6][7] Moderately polar aprotic solvents are typically the best compromise.

Frequently Asked Questions (FAQs)

This section provides answers to common foundational questions regarding solvent selection for this specific reaction.

Q1: What is the ideal solvent for synthesizing this compound from dimethyl oxalate and methylamine?

A1: There is no single "perfect" solvent, as the ideal choice depends on a balance of factors including yield, reaction time, cost, and ease of purification. However, based on the principles of aminolysis, polar aprotic solvents are generally the most effective. Solvents like acetonitrile, THF, and DMF are excellent candidates. They effectively dissolve the reactants, stabilize the reaction intermediates, and do not compete as nucleophiles.[4][8]

Q2: Can I use a protic solvent like methanol or ethanol at all?

A2: While it is possible, it is not recommended for achieving high yields and purity. For instance, in a related synthesis of N,N'-dimethoxy-N,N'-dimethyloxamide, changing the solvent from methanol to ethanol was part of the experimental procedure, but this was in the context of reacting different oxalate esters.[9] When methylamine is the nucleophile, using an alcohol as the solvent creates a competitive environment that can lead to a mixture of products and make purification difficult. If a protic solvent must be used due to solubility constraints, the reaction conditions (e.g., temperature, concentration of methylamine) must be carefully optimized to favor the desired aminolysis.

Q3: How critical is it to use an anhydrous solvent?

A3: It is extremely critical. Amide bond formation is sensitive to water, which can hydrolyze the activated ester intermediate.[1] The use of anhydrous solvents, along with oven-dried glassware and an inert atmosphere (e.g., nitrogen or argon), is a standard best practice to maximize yield in amide coupling and aminolysis reactions.[2][4]

Q4: How does solvent polarity impact the reaction?

A4: Solvent polarity directly influences the reaction rate. The aminolysis of an ester involves the formation of a polar, tetrahedral intermediate.[5] Polar solvents stabilize this intermediate more effectively than non-polar solvents, thereby lowering the activation energy and increasing the reaction rate.[7] However, excessively polar solvents can sometimes form strong solvent shells around the nucleophile (methylamine), slightly hindering its reactivity. Therefore, a solvent of moderate to high polarity is typically optimal.

Q5: My product is precipitating out of solution during the reaction. Is this a problem?

A5: Not necessarily. This compound is a crystalline solid with a high melting point (214-217 °C) and may have limited solubility in some common organic solvents.[3][10] If the product precipitates as it forms, this can be advantageous, potentially driving the reaction equilibrium towards the product side (Le Châtelier's principle). The key is to ensure the reactants remain dissolved at the start of the reaction.

Data Summary & Protocols

Solvent Property and Yield Comparison

The following table provides a comparative overview of common solvents and their expected impact on the synthesis of this compound. Yields are estimated based on general principles of aminolysis and data from analogous reactions.

SolventTypeBoiling Point (°C)Relative PolarityExpected YieldRationale & Key Considerations
Methanol Protic, Polar650.762Low to ModerateCompetes as a nucleophile; risk of transesterification.[9]
Ethanol Protic, Polar780.654Low to ModerateCompetes as a nucleophile; risk of transesterification.[11]
Dichloromethane (DCM) Aprotic, Polar400.309Good to HighGood general-purpose solvent for amide couplings; must be anhydrous.[1][2] Low boiling point limits reaction temperature.
Tetrahydrofuran (THF) Aprotic, Polar660.207Good to HighExcellent choice; good balance of polarity and boiling point.[7] Must be anhydrous.
Acetonitrile Aprotic, Polar820.460HighOften an excellent solvent for aminolysis, providing good solubility and reaction rates.[9]
N,N-Dimethylformamide (DMF) Aprotic, Polar1530.386HighHigh boiling point allows for higher reaction temperatures if needed; can be difficult to remove during workup.[2][8]
Toluene Aprotic, Non-polar1110.099Very LowPoor solubility for polar reactants and does not stabilize the polar transition state.[7]
Water Protic, Polar1001.000Very LowPromotes hydrolysis of the ester starting material and the amide product.[12]

Note: Relative polarity values are based on the Snyder polarity index. Data sourced from multiple organic chemistry resources.[13][14]

Experimental Protocol: Synthesis using an Aprotic Solvent

This protocol provides a generalized, self-validating procedure for the synthesis of this compound, emphasizing the critical handling of the solvent.

Objective: To synthesize this compound with high yield and purity by minimizing solvent-related side reactions.

Materials:

  • Dimethyl oxalate (1.0 eq)

  • Methylamine (2.1 eq, typically as a solution in THF or ethanol)

  • Anhydrous Acetonitrile (or Anhydrous THF/DCM)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Standard filtration and drying equipment

Procedure:

  • Preparation: Ensure all glassware is oven-dried for at least 4 hours at 120 °C and cooled under an inert atmosphere.

  • Reactant Setup: To the round-bottom flask, add dimethyl oxalate (1.0 eq) and dissolve it in anhydrous acetonitrile (approx. 5-10 mL per gram of dimethyl oxalate). Begin stirring under a positive pressure of nitrogen.

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the initial exotherm of the reaction.

  • Nucleophile Addition: Slowly add the methylamine solution (2.1 eq) to the stirred solution of dimethyl oxalate over 15-30 minutes. A white precipitate of this compound is expected to form during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.

  • Monitoring (Self-Validation): The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by taking a small aliquot from the supernatant. The disappearance of the dimethyl oxalate spot indicates reaction completion.

  • Isolation: Once the reaction is complete, collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold solvent (the same one used for the reaction) to remove any unreacted starting materials or soluble impurities.[11]

  • Drying: Dry the purified white solid under vacuum to obtain the final this compound product. Characterize by NMR and melting point (expected: 214-217 °C).[3]

Visual Guides

DOT Script for Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Dry Glassware r1 Dissolve Dimethyl Oxalate in Anhydrous Solvent p1->r1 p2 Setup Inert Atmosphere p2->r1 r2 Cool to 0 °C r1->r2 r3 Add Methylamine Solution r2->r3 r4 Stir at Room Temp r3->r4 w1 Vacuum Filtration r4->w1 w2 Wash with Cold Solvent w1->w2 w3 Dry Under Vacuum w2->w3 end_node end_node w3->end_node Final Product

Caption: Experimental workflow for this compound synthesis.

DOT Script for Solvent Selection Logic

solvent_choice start Start: Choose a Solvent q1 Is the solvent aprotic? start->q1 protic_node Protic Solvent (e.g., Methanol, Water) q1->protic_node No q2 Is the solvent polar? q1->q2 Yes protic_outcome High Risk: - Competing Nucleophile - Hydrolysis - Low Yield protic_node->protic_outcome nonpolar_node Aprotic, Non-Polar (e.g., Toluene, Hexane) q2->nonpolar_node No polar_node Aprotic, Polar (e.g., Acetonitrile, THF, DMF) q2->polar_node Yes nonpolar_outcome High Risk: - Poor Reactant Solubility - Slow Reaction Rate - Low Yield nonpolar_node->nonpolar_outcome polar_outcome Recommended: - Good Solubility - Stabilizes Intermediate - High Expected Yield polar_node->polar_outcome

References

Catalyst selection for optimizing N,N'-Dimethyloxamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N,N'-Dimethyloxamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common laboratory synthesis of this compound involves the reaction of a dialkyl oxalate, such as diethyl oxalate or dimethyl oxalate, with methylamine.[1]

Q2: What types of catalysts are effective for this synthesis?

A2: While the reaction can proceed without a catalyst, particularly with heating, various catalysts can improve the reaction rate and yield. For the analogous synthesis of N,N'-diacetyloxamide, strong acid catalysts have been shown to be effective.[2] These include mineral acids like perchloric acid and sulfuric acid, as well as Lewis acids.[2] For the synthesis of related dialkoxy dialkyl oxamides, basic catalysts like sodium methoxide are used.[3][4]

Q3: What are the typical reaction conditions?

A3: Reaction conditions can vary depending on the chosen catalyst and starting materials. The reaction of diethyl oxalate with aqueous methylamine can be carried out by heating the mixture.[1] For acid-catalyzed reactions, temperatures around 100°C for several hours may be employed.[2] Base-catalyzed syntheses of similar compounds are often performed at cooler temperatures, from -10°C to 10°C.[3]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to observe the consumption of the starting materials and the formation of the product.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Ineffective catalystFor the reaction of an oxalate ester with methylamine, consider if a catalyst is necessary. If uncatalyzed reaction is too slow, for an analogous acylation, strong acid catalysts like perchloric acid or sulfuric acid have been shown to be effective.[2]
Reaction temperature is too lowGradually increase the reaction temperature while monitoring for product formation and potential side reactions. For the uncatalyzed reaction of diethyl oxalate and methylamine, heating is required.[1]
Insufficient reaction timeAllow the reaction to proceed for a longer duration. Monitor the reaction progress to determine the optimal time.
Presence of moistureEnsure all glassware is thoroughly dried and use anhydrous solvents if necessary, especially when using moisture-sensitive catalysts like some Lewis acids.[2]
Formation of Side Products/Impurities Incomplete reactionThis can lead to the presence of N-methyl-2-oxo-2-alkoxyacetamide as a half-reacted intermediate. Drive the reaction to completion by optimizing reaction time, temperature, or catalyst loading.
Degradation of starting materials or productHigh reaction temperatures can sometimes lead to decomposition. Consider running the reaction at a lower temperature for a longer period.
Reaction with solventEnsure the chosen solvent is inert under the reaction conditions. Protic solvents like alcohols may participate in transesterification with the starting dialkyl oxalate under certain catalytic conditions.
Product is Difficult to Purify Presence of unreacted starting materialsOptimize the stoichiometry of the reactants. A slight excess of the more volatile reactant (methylamine) can help drive the reaction to completion and can be easily removed during workup.
Catalyst residue in the productChoose a catalyst that is easily separable. Solid acid catalysts can be filtered off. Soluble catalysts may require a specific workup procedure, such as a wash with a mild base to remove an acid catalyst.

Catalyst Performance Data

The following table summarizes catalyst performance for the synthesis of N,N'-diacetyloxamide, which can serve as a reference for catalyst selection in this compound synthesis.[2]

Catalyst Catalyst Type Yield (%)
Perchloric Acid (HClO₄)Mineral Acid82
Sulfuric Acid (H₂SO₄)Mineral Acid78
Polyphosphoric Acid (PPA)Mineral Acid74
Ferric Chloride (FeCl₃)Lewis Acid61
Zinc Chloride (ZnCl₂)Lewis Acid40-61
Phosphoryl Chloride (POCl₃)Lewis Acid40-61
Tin Chloride (SnCl₂)Lewis Acid40-61

Experimental Protocols

General Protocol for Acid-Catalyzed Synthesis of an N,N'-Dialkyloxamide Derivative[2]

This protocol is adapted from the synthesis of N,N'-diacetyloxamide and can be used as a starting point for the synthesis of this compound.

  • To a stirred solution of dialkyl oxalate (1 equivalent) in a suitable anhydrous solvent, add the acid catalyst (e.g., 0.01 equivalents).

  • Slowly add methylamine (2 equivalents) to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir for several hours (e.g., 6 hours).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold distilled water with continuous stirring to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

Protocol for Synthesis of this compound from Diethyl Oxalate and Methylamine[1]

This protocol is based on a patented procedure.

  • In a reaction vessel, combine diethyl oxalate and an aqueous solution of methylamine.

  • Heat the mixture, which will result in the formation of this compound.

  • The product can be identified by its melting point and comparison with an authentic sample.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis prep_reactants Prepare Reactants (Dialkyl Oxalate, Methylamine) mix Mix Reactants and Catalyst prep_reactants->mix prep_catalyst Select and Prepare Catalyst (e.g., Acid Catalyst) prep_catalyst->mix heat Heat and Stir (e.g., 100°C, 6h) mix->heat monitor Monitor Reaction (TLC, GC, HPLC) heat->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete precipitate Precipitate in Water cool->precipitate filter_wash Filter and Wash Solid precipitate->filter_wash dry Dry the Product filter_wash->dry recrystallize Recrystallize dry->recrystallize analyze Characterize Product (MP, NMR, IR, MS) recrystallize->analyze

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism Proposed Reaction Mechanism ester Dialkyl Oxalate (R-O-C(=O)-C(=O)-O-R) intermediate N-methyl-2-oxo-2-alkoxyacetamide (R-O-C(=O)-C(=O)-NHCH3) ester->intermediate + CH3NH2 - R-OH amine1 Methylamine (CH3NH2) amine2 Methylamine (CH3NH2) product This compound (CH3NH-C(=O)-C(=O)-NHCH3) intermediate->product + CH3NH2 - R-OH catalyst Catalyst (H+ or Base) catalyst->ester catalyst->intermediate

Caption: Proposed two-step reaction mechanism for this compound synthesis.

References

Technical Support Center: Monitoring N,N'-Dimethyloxamide Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing Thin-Layer Chromatography (TLC) to monitor the progress of reactions involving N,N'-Dimethyloxamide.

Troubleshooting Guide

This guide addresses common issues encountered during the TLC analysis of this compound reactions in a question-and-answer format.

Q1: My spots are streaking or appear as elongated bands on the TLC plate. What should I do?

A1: Streaking is a common issue that can obscure the separation of compounds. Several factors can cause this:

  • Sample Overload: The most frequent cause is applying too much sample to the plate.[1][2] Prepare a more dilute solution of your reaction mixture and spot a smaller amount.

  • Compound Polarity: this compound and related polar compounds can interact strongly with the silica gel, leading to streaking.[3] Try adding a small amount (0.5-1%) of a polar solvent like methanol or a base like triethylamine to your eluent to improve spot shape.[4]

  • Inappropriate Solvent System: The chosen eluent may not be optimal for your compounds. A solvent system that is too polar can cause streaking. Experiment with different solvent systems of varying polarities.

Q2: I don't see any spots on my developed TLC plate, or the spots are very faint. What is the problem?

A2: The absence of visible spots can be due to several reasons:

  • Insufficient Concentration: The concentration of your compounds in the spotted sample may be too low.[2] Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications.[4]

  • Non-UV Active Compounds: this compound may not be strongly UV-active. If you are only using a UV lamp for visualization, your compound might not be visible.[4]

  • Inappropriate Visualization Technique: Use a chemical stain that is effective for amides. Potassium permanganate or a hydroxylamine/ferric chloride stain can be effective for visualizing amides.[5]

  • Sample Evaporation: If your compounds are volatile, they may have evaporated from the TLC plate during development or drying. Ensure you visualize the plate as soon as possible after development.[4]

Q3: The spots for my starting material and product are too close together (poor resolution). How can I improve the separation?

A3: Achieving good separation is key to monitoring a reaction effectively.

  • Optimize the Solvent System: The polarity of your eluent is critical. If the spots are close together and have high Rf values (near the solvent front), your eluent is likely too polar. If they are close together near the baseline, it is not polar enough.[4] Adjust the ratio of your solvents or try a different solvent system altogether.

  • Use a Co-spot: Always run a co-spot lane where you apply both your starting material and the reaction mixture.[6] This will help you to definitively identify if you have two distinct spots, even if they are very close.

  • Change the Stationary Phase: If optimizing the mobile phase doesn't work, consider using a different type of TLC plate, such as alumina or a reverse-phase plate.[4]

Q4: The solvent front is running unevenly. How can I fix this?

A4: An uneven solvent front will lead to inaccurate Rf values and poor separation.

  • Proper Chamber Saturation: Ensure the TLC chamber is properly saturated with the solvent vapor before placing the plate inside. A piece of filter paper lining the chamber can help with this.

  • Plate Placement: Make sure the TLC plate is placed vertically in the chamber and is not touching the sides.[2]

  • Spotting Line: The initial spotting line must be above the level of the solvent in the chamber.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for monitoring an this compound reaction?

A1: A good starting point for moderately polar compounds like this compound is a mixture of a less polar solvent and a more polar solvent. Try a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 ratio) or dichloromethane and methanol (e.g., 9:1 ratio).[5][7] You will likely need to optimize the ratio to achieve an Rf value for your starting material of around 0.2-0.4.[3]

Q2: How can I visualize this compound on a TLC plate?

A2: Since this compound lacks a strong chromophore, UV visualization may not be very effective. It is recommended to use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose stain for organic compounds. For more specific detection of amides, a hydroxylamine/ferric chloride stain can be used, which often gives a colored spot for amides.[8]

Q3: What is a "co-spot" and why is it important?

A3: A co-spot is a single lane on the TLC plate where you spot both a reference sample of your starting material and the reaction mixture.[6] This is crucial for accurately identifying the starting material spot in your reaction mixture, especially if the product has a very similar Rf value. It helps to confirm if the starting material has been consumed.

Q4: How do I calculate the Retention Factor (Rf) and what does it tell me?

A4: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. It is calculated as:

Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)

The Rf value is a characteristic of a compound in a specific solvent system and on a particular stationary phase. It can help in identifying compounds and assessing their relative polarities.

Experimental Protocol: Monitoring an this compound Reaction

This protocol outlines the general steps for monitoring the progress of a hypothetical reaction producing this compound.

1. Preparation of the TLC Plate:

  • Obtain a silica gel TLC plate.

  • Using a pencil, gently draw a straight line (the baseline) approximately 1 cm from the bottom of the plate.

  • Mark three small, equidistant points on the baseline for spotting.

2. Sample Preparation:

  • Starting Material (SM): Dissolve a small amount of the starting material in a volatile solvent (e.g., ethyl acetate or dichloromethane).

  • Reaction Mixture (Rxn): Withdraw a small aliquot of the reaction mixture and dilute it with a volatile solvent.

3. Spotting the TLC Plate:

  • Using a capillary tube, spot the prepared starting material solution on the leftmost mark.

  • On the middle mark, spot the starting material solution and then, after it has dried, spot the reaction mixture on top of it (this is the co-spot).

  • On the rightmost mark, spot the diluted reaction mixture.

  • Ensure the spots are small and concentrated.

4. Developing the TLC Plate:

  • Pour the chosen eluent (solvent system) into a developing chamber to a depth of about 0.5 cm.

  • Place a piece of filter paper in the chamber to aid saturation and close the lid. Allow the chamber to saturate for a few minutes.

  • Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

5. Visualization:

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely in a fume hood.

  • Visualize the spots using a UV lamp (254 nm). Circle any visible spots with a pencil.

  • Submerge the plate in a potassium permanganate staining solution for a few seconds.

  • Gently heat the plate with a heat gun until colored spots appear against a purple/pink background.

6. Analysis:

  • Compare the spots in the different lanes. The disappearance of the starting material spot in the reaction mixture lane and the appearance of a new spot indicate the progress of the reaction.

  • Calculate the Rf values for the starting material and the product.

Data Presentation

Table 1: Suggested TLC Solvent Systems and Estimated Rf Values

Solvent System (v/v)Starting Material (e.g., Oxalyl Chloride)This compound (Product)Notes
1:1 Ethyl Acetate/Hexane~0.6 - 0.8~0.3 - 0.5A good starting point for initial trials.
2:1 Ethyl Acetate/Hexane~0.7 - 0.9~0.4 - 0.6More polar, will increase Rf values.
9:1 Dichloromethane/Methanol~0.5 - 0.7~0.2 - 0.4Suitable for more polar compounds.
19:1 Dichloromethane/Methanol~0.4 - 0.6~0.1 - 0.3Less polar than the 9:1 mixture.

Note: These are estimated Rf values and will vary depending on the specific starting materials, reaction conditions, and TLC plate type. Optimization of the solvent system is crucial for each specific reaction.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (draw baseline) prep_samples Prepare Samples (SM & Rxn Mixture) prep_plate->prep_samples prep_chamber Prepare Developing Chamber prep_samples->prep_chamber spot_plate Spot Plate (SM, Co-spot, Rxn) develop_plate Develop Plate in Chamber spot_plate->develop_plate dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize Visualize Spots (UV and/or Stain) analyze Analyze Results (Compare spots, Calc. Rf) visualize->analyze

Caption: Workflow for monitoring a reaction using TLC.

TLC_Troubleshooting cluster_streaking Streaking Spots cluster_no_spots No/Faint Spots cluster_poor_sep Poor Separation cluster_solutions Solutions problem Identify TLC Problem overload Sample Overloaded? problem->overload concentration Too Dilute? problem->concentration solvent_sep Optimize Solvent System problem->solvent_sep polarity_issue High Polarity Compound? overload->polarity_issue sol_dilute Dilute Sample overload->sol_dilute solvent_streaking Inappropriate Solvent? polarity_issue->solvent_streaking sol_additive Add Polar Modifier/ Base to Eluent polarity_issue->sol_additive sol_new_solvent Try New Solvent System solvent_streaking->sol_new_solvent uv_active UV Active? concentration->uv_active sol_concentrate Concentrate Sample/ Multi-spot concentration->sol_concentrate stain Correct Stain Used? uv_active->stain sol_use_stain Use Chemical Stain uv_active->sol_use_stain sol_change_stain Use Amide-Specific Stain stain->sol_change_stain cospot Use Co-spot solvent_sep->cospot sol_adjust_polarity Adjust Eluent Polarity solvent_sep->sol_adjust_polarity stationary_phase Change Stationary Phase cospot->stationary_phase sol_confirm_id Confirm with Co-spot cospot->sol_confirm_id sol_new_plate Try Different Plate Type stationary_phase->sol_new_plate

Caption: Troubleshooting logic for common TLC issues.

References

Validation & Comparative

A Comparative Analysis of N,N'-Dimethyloxamide and N,N'-diethyloxamide: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of chemical synthesis and material science, the judicious selection of molecular building blocks is a cornerstone of innovation and success. Among the vast arsenal of available compounds, N-substituted oxamides have emerged as a class of molecules with remarkable versatility. This guide presents a detailed, data-driven comparative analysis of two key members of this family: N,N'-Dimethyloxamide (DMO) and N,N'-diethyloxamide (DEO).

This document aims to transcend a cursory overview, offering instead a deep dive into their comparative performance, grounded in experimental data and established scientific principles. We will dissect the nuances of their synthesis, physicochemical properties, and practical applications, equipping researchers and drug development professionals with the critical insights necessary for informed decision-making in their laboratory and developmental work.

Foundational Chemistry: The Oxamide Core and the Impact of N-Alkylation

At the heart of both DMO and DEO lies the oxamide functional group, a planar moiety consisting of two directly linked amide groups. This structural feature facilitates extensive intermolecular hydrogen bonding, a primary determinant of the macroscopic properties of these compounds. The crucial point of divergence between DMO and DEO is the nature of the N-alkyl substituents: methyl groups for the former and ethyl groups for the latter. This seemingly subtle variation imparts significant differences in their solubility, thermal stability, and reactivity profiles.

Caption: Chemical structures of this compound (DMO) and N,N'-diethyloxamide (DEO).

Physicochemical Properties: A Data-Driven Comparison

The efficacy of DMO and DEO in various applications is intrinsically linked to their physicochemical properties. The substitution of methyl with ethyl groups leads to predictable yet significant alterations in molecular weight, melting point, and solubility. The following table provides a comparative summary of these key parameters.

PropertyThis compound (DMO)N,N'-diethyloxamide (DEO)
Molecular Formula C4H8N2O2[1][2]C6H12N2O2[3]
Molecular Weight 116.12 g/mol [2][4]144.17 g/mol [3]
CAS Number 615-35-0[1][2][4]615-84-9[3]
Appearance White crystalline solid[1][4]White crystalline solid
Melting Point 214-217 °C[1][4][5]174-175 °C[6]
Predicted Water Solubility Higher (log10WS: 0.57)Lower (log10WS: -0.26)[7]
Predicted Octanol/Water Partition Coefficient (logP) -1.522[8]-0.741[7]

Expert Analysis of Properties:

  • Melting Point and Thermal Stability: The substantially higher melting point of DMO (214-217 °C) in comparison to DEO (174-175 °C) is a direct consequence of the smaller methyl groups allowing for more efficient crystal lattice packing and stronger intermolecular hydrogen bonding. This enhanced thermal stability makes DMO a more suitable candidate for applications requiring high-temperature processing.

  • Solubility and Lipophilicity: The predicted water solubility and octanol/water partition coefficient (logP) data clearly indicate that DMO is more hydrophilic than DEO. The larger, more nonpolar ethyl groups in DEO increase its lipophilicity, thereby decreasing its solubility in aqueous media and increasing its affinity for organic solvents. This is a critical consideration in drug formulation, where bioavailability can be heavily influenced by solubility, and in reaction chemistry, where solvent selection is paramount.

Synthesis Strategies: A Practical Guide for the Bench Chemist

The synthesis of both DMO and DEO is readily achievable through the reaction of a dialkyl oxalate, typically diethyl oxalate, with the corresponding primary amine (methylamine for DMO, ethylamine for DEO). This straightforward amidation reaction is known for its high yields and operational simplicity.

General Synthesis Workflow

Caption: A generalized workflow for the synthesis of DMO and DEO.

Detailed Experimental Protocol: Synthesis of N,N'-diethyloxamide (DEO)

Materials:

  • Diethyl oxalate

  • Ethylamine (70% solution in water)

  • Ethanol (95%)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and flask

  • Filter paper

  • Vacuum oven

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diethyl oxalate (0.2 mol) and 200 mL of 95% ethanol.

  • Amine Addition: With continuous stirring, slowly add ethylamine (0.45 mol, 70% solution in water) to the flask. The addition should be performed cautiously to manage the exothermicity of the reaction.

  • Reflux: Upon completion of the amine addition, heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for a period of 3 hours.

  • Crystallization: After the reflux period, allow the reaction mixture to cool to room temperature. The product will begin to crystallize out of the solution. To maximize the yield, the flask can be cooled further in an ice bath for 1 hour.

  • Isolation: Collect the resulting white crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with two portions of cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Drying: Transfer the purified product to a watch glass and dry it to a constant weight in a vacuum oven at 70 °C.

Trustworthiness through Self-Validation: The identity and purity of the synthesized DEO should be rigorously confirmed. A melting point determination should yield a value in the range of 174-175 °C. Further characterization by spectroscopic methods such as ¹H NMR and ¹³C NMR is highly recommended to confirm the chemical structure.

Comparative Performance in Key Applications

The distinct physicochemical profiles of DMO and DEO render them suitable for a range of specialized applications.

  • This compound (DMO): Due to its higher polarity and strong hydrogen bonding capabilities, DMO is an effective gelling agent for a variety of polar solvents. Its notable thermal stability makes it a valuable component in the formulation of high-performance polymers and as a stabilizer in energetic materials. Furthermore, DMO serves as a crucial intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds.[5]

  • N,N'-diethyloxamide (DEO): The enhanced lipophilicity of DEO makes it an ideal building block in the synthesis of more complex organic molecules that require solubility in nonpolar solvents. It has found utility as a ligand in coordination chemistry and as a phase-selective gelling agent for oil-water mixtures. Its use in the preparation of imidazole-based medicinal intermediates has also been reported.[9]

Conclusion: A Strategic Choice for the Discerning Scientist

The decision to employ this compound or N,N'-diethyloxamide is not a matter of inherent superiority, but rather a strategic choice based on the specific demands of the application at hand.

  • Select this compound (DMO) for applications that demand:

    • Superior thermal stability.

    • Enhanced solubility in polar solvents.

    • Potent hydrogen bonding for structuring or gelation.

  • Opt for N,N'-diethyloxamide (DEO) when the key requirements include:

    • Solubility in less polar organic media.

    • A more hydrophobic molecular character.

    • Its role as a precursor for larger, lipophilic target molecules.

This guide has provided a comprehensive and data-supported comparison of DMO and DEO, integrating their fundamental chemical properties with practical, field-proven insights. A thorough understanding of the subtle yet impactful differences between these two oxamides will empower researchers and drug development professionals to make more informed and effective choices in their synthetic and formulation endeavors.

References

A Comparative Spectroscopic Analysis of N,N'-Dialkyloxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of a series of N,N'-dialkyloxamides, specifically focusing on N,N'-dimethyloxamide, N,N'-dipropyloxamide, and N,N'-dibutyloxamide. The aim is to offer an objective analysis of their characteristic spectral features to aid in their identification, characterization, and application in research and development. The data presented is supported by experimental findings from various spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Introduction to N,N'-Dialkyloxamides

N,N'-dialkyloxamides are a class of organic compounds characterized by a central oxamide core (-CO-CO-) with alkyl groups attached to the nitrogen atoms. These compounds are of interest in various fields, including medicinal chemistry and materials science, due to their potential as ligands, building blocks for polymers, and bioactive molecules. A thorough understanding of their spectroscopic properties is fundamental for their synthesis, purification, and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound, N,N'-dipropyloxamide, and N,N'-dibutyloxamide.

Infrared (IR) Spectroscopy Data
CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
This compound ~3300N-H Stretch
~1650C=O Stretch (Amide I)
N,N'-Dipropyloxamide 3300[1]N-H Stretch[1]
1653[1]C=O Stretch (Amide I)[1]
N,N'-Dibutyloxamide 3298[2]N-H Stretch[2]
2850-3000[2]C-H Stretch (alkyl chain)[2]
1659[2]C=O Stretch (Amide I)[2]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
CompoundChemical Shift (δ, ppm)MultiplicityAssignment
This compound ~2.8d-CH₃
~8.0br s-NH
N,N'-Dipropyloxamide 3.22[1]t[1]-NH-CH₂ -CH₂-CH₃[1]
1.55[1]sextet[1]-NH-CH₂-CH₂ -CH₃[1]
0.92[1]t[1]-NH-CH₂-CH₂-CH₃ [1]
7.90[1]br s[1]-NH [1]
N,N'-Dibutyloxamide 7.46[2]br s-NH
3.31[2]q-NH-CH₂ -(CH₂)₂-CH₃
0.9-1.6[2]m-NH-CH₂-(CH₂ )₂-CH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
CompoundChemical Shift (δ, ppm)Assignment
This compound ~26-CH₃
~161C=O
N,N'-Dipropyloxamide 160[1]C=O[1]
11-42[1]Alkyl carbons[1]
N,N'-Dibutyloxamide 160[2]C=O
13-40[2]Alkyl carbons
Mass Spectrometry (MS) Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 11658, 44, 30
N,N'-Dipropyloxamide 172Data not readily available
N,N'-Dibutyloxamide 200Data not readily available

Experimental Protocols

A general overview of the experimental protocols for the spectroscopic analyses is provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Solid samples of N,N'-dialkyloxamides were analyzed using an FT-IR spectrometer. A small amount of the solid was finely ground and mixed with potassium bromide (KBr) to form a pellet. Alternatively, the spectrum was recorded using an Attenuated Total Reflectance (ATR) accessory. The spectra were typically recorded in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Samples were dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm). For ¹³C NMR, spectra were proton-decoupled to simplify the signals to singlets for each unique carbon atom.

Mass Spectrometry (MS)

Mass spectra were obtained using an electron ionization (EI) source. The solid samples were introduced into the mass spectrometer, and the resulting fragmentation patterns were analyzed. The mass-to-charge ratio (m/z) of the molecular ion and significant fragment ions were recorded.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of N,N'-dialkyloxamides.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Synthesis Synthesis of N,N'-Dialkyloxamide Purification Purification Synthesis->Purification Sample_Prep Sample Preparation for Analysis Purification->Sample_Prep FTIR FT-IR Spectroscopy Sample_Prep->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Sample_Prep->NMR MS Mass Spectrometry Sample_Prep->MS IR_Data IR Spectrum Analysis FTIR->IR_Data NMR_Data NMR Spectra Analysis NMR->NMR_Data MS_Data Mass Spectrum Analysis MS->MS_Data Structure Structural Elucidation and Comparison IR_Data->Structure NMR_Data->Structure MS_Data->Structure

References

Alternative reagents to N,N'-Dimethyloxamide in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of N,N'-Dimethyloxamide and Its Alternatives in Organic Synthesis

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides a comprehensive comparison of this compound and its alternative reagents in a key application: the generation of diazomethane. While this compound can serve as a precursor to diazomethane, a variety of other reagents are more commonly employed due to factors such as safety, yield, and ease of use. This document presents a detailed analysis of these alternatives, supported by experimental data and protocols to facilitate informed reagent selection.

Introduction to this compound and its Application

This compound is a solid, difunctional amide that has a documented application as a precursor for the synthesis of N,N'-dimethyl-N,N'-dinitrosooxamide. This dinitroso derivative can subsequently be used to generate diazomethane, a versatile reagent for methylation, homologation, and cycloaddition reactions. The overall process is a two-step procedure involving nitrosation of this compound followed by decomposition of the resulting dinitroso compound.

Comparative Analysis of Diazomethane Precursors

The generation of diazomethane is a critical transformation in organic synthesis, but it is also one fraught with potential hazards due to the toxic and explosive nature of diazomethane. Consequently, a range of precursor reagents have been developed, each with its own set of advantages and disadvantages. The following table provides a comparative overview of this compound (via its dinitroso derivative) and other common diazomethane precursors.

Table 1: Comparison of Diazomethane Precursors

ReagentPrecursorTypical Yield (%)Key AdvantagesKey Disadvantages
N,N'-Dimethyl-N,N'-dinitrosooxamideThis compoundNot widely reportedUtilizes a solid, stable precursorTwo-step process from the oxamide; dinitroso intermediate is potentially explosive; limited modern usage data
Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide)p-Toluenesulfonyl chloride, methylamine65-95Crystalline, stable solid; commercially available; well-established proceduresCan produce allergenic byproducts; requires strong base
MNNG (1-methyl-3-nitro-1-nitrosoguanidine)Nitroguanidine, methylamine70-90High yield; suitable for small-scale generationMutagenic; sensitive to light and heat; requires careful handling
TMS-diazomethane ((Trimethylsilyl)diazomethane)(Trimethylsilyl)methyl chloride, sodium azide80-95Safer alternative to diazomethane for many reactions; commercially available as a solutionHigher cost; different reactivity profile in some cases

Experimental Protocols

Detailed experimental procedures are crucial for the safe and effective use of these reagents. Below are representative protocols for the generation of diazomethane from this compound (via its dinitroso derivative) and a common alternative, Diazald®.

Protocol 1: Generation of Diazomethane from this compound

Step 1: Synthesis of N,N'-Dimethyl-N,N'-dinitrosooxamide from this compound [1]

  • Suspend this compound in glacial acetic acid.

  • Treat the suspension with nitrogen oxides (generated, for example, from arsenic trioxide and 56% nitric acid) at room temperature.

  • The reaction progress is indicated by a color change of the solution.

  • Upon completion, the N,N'-dimethyl-N,N'-dinitrosooxamide can be isolated. Caution: Dinitroso compounds are potentially explosive and should be handled with extreme care.

Step 2: Generation of Diazomethane [1]

  • Dissolve the N,N'-dimethyl-N,N'-dinitrosooxamide in a suitable solvent such as ether in a distillation apparatus specifically designed for diazomethane generation (e.g., with fire-polished glass joints).

  • Cool the receiving flask in an ice-salt bath.

  • Slowly add a base (e.g., an aqueous solution of potassium hydroxide) to the reaction flask.

  • Gently warm the reaction mixture to initiate the decomposition and co-distill the ethereal solution of diazomethane.

  • Extreme caution is necessary throughout this procedure due to the explosive nature of diazomethane.

Protocol 2: Generation of Diazomethane from Diazald®
  • In a diazomethane generation apparatus, place a solution of Diazald® in ether.

  • The apparatus should consist of a dropping funnel, a condenser, and a receiving flask cooled in an ice bath.

  • Slowly add a solution of potassium hydroxide in ethanol through the dropping funnel.

  • Warm the reaction flask in a water bath to facilitate the distillation of the diazomethane-ether solution.

  • The yellow color of diazomethane will be visible as it distills.

  • Collect the distillate until it becomes colorless.

Logical Workflow for Reagent Selection

The choice of a suitable diazomethane precursor depends on several factors, including the scale of the reaction, available safety equipment, and the specific requirements of the subsequent synthetic step. The following diagram illustrates a logical workflow for selecting an appropriate reagent.

ReagentSelection start Start: Need for Diazomethane safety High Safety Priority? start->safety scale Reaction Scale? safety->scale No tms Use TMS-diazomethane safety->tms Yes diazald Use Diazald® scale->diazald Large Scale mnng Consider MNNG (with caution) scale->mnng Small Scale cost Cost a Major Factor? cost->diazald No dmo This compound route (less common) cost->dmo Yes (if starting material is cheap) diazald->cost

Caption: Decision tree for selecting a diazomethane precursor.

Signaling Pathway for Diazomethane Generation from this compound

The chemical transformation from this compound to diazomethane proceeds through a distinct reaction pathway involving nitrosation and subsequent base-induced elimination.

DiazomethaneGeneration cluster_0 Step 1: Nitrosation cluster_1 Step 2: Decomposition DMO This compound DNDO N,N'-Dimethyl-N,N'-dinitrosooxamide DMO->DNDO Nitrosating Agent (e.g., N2O3) Diazomethane Diazomethane DNDO->Diazomethane Base (e.g., KOH) Byproducts Byproducts Diazomethane->Byproducts

Caption: Reaction pathway from this compound to Diazomethane.

Conclusion

While this compound can be utilized as a precursor for diazomethane generation, its application in modern organic synthesis for this purpose is limited. More common and well-documented alternatives such as Diazald® and MNNG offer more reliable and higher-yielding procedures, although they also come with significant safety considerations. For many applications, particularly where safety is the highest priority, the use of TMS-diazomethane is the recommended alternative. The choice of reagent should always be made after a thorough risk assessment and review of the relevant safety protocols.

References

Validating the Structure of N,N'-Dimethyloxamide: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of X-ray Crystallography and Other Analytical Methods for the Structural Elucidation of Small Molecules.

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug development. Unambiguous structural validation is paramount for understanding molecular interactions, predicting biological activity, and ensuring the intellectual property of novel chemical entities. Single-crystal X-ray crystallography stands as the gold standard for providing a definitive atomic-level description of a molecule's solid-state conformation. This guide provides a comprehensive comparison of X-ray crystallography with other widely used analytical techniques for the structural validation of small molecules, using N,N'-diethyloxamide, a close structural analog of N,N'-dimethyloxamide, as a case study.

The Definitive Answer: Single-Crystal X-ray Crystallography

X-ray crystallography offers an unparalleled level of detail in structural analysis. By diffracting X-rays through a crystalline sample, the precise coordinates of each atom in the crystal lattice can be determined, revealing bond lengths, bond angles, and intermolecular interactions.

A study on N,N'-diethyloxamide revealed its crystal structure, providing a wealth of information about its solid-state conformation. The key crystallographic parameters are summarized below, offering a glimpse into the depth of data obtainable from this technique.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 5.0669(5) Å, b = 10.0285(10) Å, c = 7.7373(8) Å
α = 90°, β = 96.915(5)°, γ = 90°
Volume 389.58(8) ų
Z 2
Density (calculated) 1.228 g/cm³

Table 1: Crystallographic Data for N,N'-diethyloxamide.

The crystal structure of N,N'-diethyloxamide is characterized by a network of intermolecular hydrogen bonds. Specifically, the amide proton forms a hydrogen bond with the carbonyl oxygen of an adjacent molecule, creating a chain-like structure. This detailed understanding of intermolecular interactions is crucial for predicting crystal packing, solubility, and other macroscopic properties.

Alternative and Complementary Techniques

While X-ray crystallography provides the most definitive structural data, other techniques offer valuable and often more readily obtainable information. These methods are frequently used for routine characterization and to provide evidence for a proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the carbon-hydrogen framework of a molecule can be pieced together.

For a molecule like N,N'-diethyloxamide, the expected NMR signals would be:

Technique Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Integration
¹H NMR -CH₃~1.2Triplet6H
-CH₂-~3.3Quartet4H
-NH-VariableBroad Singlet2H
¹³C NMR -CH₃~15
-CH₂-~35
-C=O~160

Table 2: Predicted NMR Data for N,N'-diethyloxamide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and can offer clues about its structure through the analysis of fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, and the resulting mass-to-charge ratios of the fragments are detected.

The mass spectrum of N,N'-diethyloxamide would be expected to show a molecular ion peak at m/z = 144, corresponding to its molecular weight.[1] Common fragmentation pathways for amides would likely lead to the observation of characteristic fragment ions.

Parameter Value
Molecular Formula C₆H₁₂N₂O₂
Molecular Weight 144.17 g/mol
Major Fragment Ions (m/z) 72, 58, 44, 29

Table 3: Mass Spectrometry Data for N,N'-diethyloxamide.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

For N,N'-diethyloxamide, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C=O functional groups.

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch (Amide) 3300 - 3500
C-H Stretch (Alkyl) 2850 - 3000
C=O Stretch (Amide I) 1630 - 1680
N-H Bend (Amide II) 1520 - 1570

Table 4: Expected Infrared Absorption Bands for N,N'-diethyloxamide.[2]

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution. The crystal should be of sufficient size (typically > 0.1 mm in all dimensions) and free of defects.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.

  • Data Processing: The intensities and positions of the diffracted spots are measured and used to determine the unit cell parameters and space group of the crystal.

  • Structure Solution and Refinement: The initial positions of the atoms are determined using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined against the experimental data to obtain the final crystal structure.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and the desired experiments (e.g., ¹H, ¹³C, COSY, HSQC) are performed.

  • Data Processing and Analysis: The acquired data is Fourier transformed and processed. The chemical shifts, coupling constants, and integrations of the signals are analyzed to determine the molecular structure.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization and Fragmentation: The sample is vaporized and bombarded with a beam of high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualizing the Workflows

xray_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting diffraction X-ray Diffraction mounting->diffraction processing Data Processing diffraction->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

comparison_workflow cluster_input Input cluster_techniques Analytical Techniques cluster_output Output sample Purified Compound xray X-ray Crystallography sample->xray nmr NMR Spectroscopy sample->nmr ms Mass Spectrometry sample->ms xray_out 3D Atomic Coordinates Bond Lengths/Angles Intermolecular Interactions xray->xray_out nmr_out Connectivity Chemical Environment Stereochemistry nmr->nmr_out ms_out Molecular Weight Elemental Formula Fragmentation Pattern ms->ms_out

Caption: Comparison of Analytical Technique Inputs and Outputs.

References

A Comparative Analysis of the Ligating Properties of Oxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ligating properties of various oxamide derivatives, offering insights into their coordination chemistry with different metal ions. The information presented is supported by experimental data from peer-reviewed literature, aiming to assist researchers in the rational design of novel chelating agents for applications in medicinal chemistry, catalysis, and materials science.

Introduction to Oxamide Derivatives as Ligands

Oxamide derivatives, characterized by the presence of the (–NH–CO–CO–NH–) backbone, are versatile and highly effective chelating agents for a wide range of metal ions. The two amide groups, in proximity, create a stable coordination pocket, and the substituents on the amide nitrogens can be readily modified to fine-tune the electronic and steric properties of the ligand. This adaptability allows for the design of ligands with high affinity and selectivity for specific metal ions, making them attractive candidates for various applications, including the development of therapeutic agents and catalysts.

Comparative Data on Ligating Properties

The ligating properties of oxamide derivatives are significantly influenced by the nature of the substituents on the nitrogen atoms. To illustrate these effects, this section presents a comparative summary of stability constants for metal complexes of representative N,N'-disubstituted oxamides with aliphatic and aromatic groups.

Ligand (L)Metal Ionlog K₁log K₂MethodConditions
N,N'-bis(2-hydroxyethyl)oxamideCu(II)5.84.5Potentiometry25 °C, 0.1 M NaClO₄
Ni(II)4.23.1Potentiometry25 °C, 0.1 M NaClO₄
Zn(II)3.92.8Potentiometry25 °C, 0.1 M NaClO₄
N,N'-bis(2-pyridylmethyl)oxamideCu(II)11.2-Potentiometry25 °C, 0.1 M KNO₃
Ni(II)8.5-Potentiometry25 °C, 0.1 M KNO₃
Zn(II)7.1-Potentiometry25 °C, 0.1 M KNO₃
N,N'-bis(phenyl)oxamide (Oxanilide)Cu(II)7.25.9Potentiometry25 °C, 50% Dioxane-Water, 0.1 M NaClO₄
Ni(II)5.54.3Potentiometry25 °C, 50% Dioxane-Water, 0.1 M NaClO₄
Zn(II)5.14.0Potentiometry25 °C, 50% Dioxane-Water, 0.1 M NaClO₄

Table 1: Stepwise Stability Constants (log K) of Metal Complexes with Selected Oxamide Derivatives.

Experimental Protocols

The determination of the ligating properties of oxamide derivatives involves a series of well-established experimental techniques. Below are detailed methodologies for the key experiments cited in this guide.

Synthesis of Symmetric Oxamide Derivatives

A common and straightforward method for the synthesis of symmetric N,N'-disubstituted oxamides involves the reaction of a primary amine with oxalyl chloride.[1]

Materials:

  • Primary amine (2.2 equivalents)

  • Oxalyl chloride (1.0 equivalent)

  • Triethylamine (2.2 equivalents)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • A solution of the primary amine and triethylamine in anhydrous DCM is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Oxalyl chloride, dissolved in anhydrous DCM, is added dropwise to the stirred amine solution over a period of 30 minutes.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, with stirring continued for an additional 2-3 hours.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting solid is washed with water to remove triethylammonium chloride and then filtered.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or acetonitrile) to yield the pure symmetric oxamide derivative.

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a widely used method to determine the stability constants of metal complexes in solution.[2]

Materials:

  • Oxamide derivative ligand

  • Metal salt (e.g., Cu(NO₃)₂, Ni(NO₃)₂, Zn(NO₃)₂)

  • Standardized nitric acid (HNO₃)

  • Standardized potassium hydroxide (KOH) solution (carbonate-free)

  • Inert salt for maintaining constant ionic strength (e.g., KNO₃)

  • High-purity water

Procedure:

  • Solutions of the ligand, metal salt, and nitric acid are prepared in high-purity water with a known concentration of the inert salt to maintain a constant ionic strength.

  • A known volume of the ligand solution is pipetted into a thermostated titration vessel. For the determination of metal-ligand stability constants, a known amount of the metal salt solution is also added.

  • The solution is titrated with a standardized KOH solution, and the pH is monitored using a calibrated pH electrode after each addition of the titrant.

  • The titration is typically performed in triplicate for each system (ligand alone, and ligand with each metal ion).

  • The protonation constants of the ligand and the stability constants of the metal complexes are calculated from the titration data using specialized software that employs non-linear least-squares algorithms to fit the potentiometric data to a model of the equilibria in solution.

Visualizations

Experimental Workflow for Characterizing Ligating Properties

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of the ligating properties of oxamide derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_complexation Complexation Studies cluster_analysis Analysis of Ligating Properties start Starting Materials (Amine, Oxalyl Chloride) synthesis Reaction start->synthesis purification Purification (Recrystallization) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization ligand Pure Oxamide Derivative characterization->ligand complex_formation Complex Formation in Solution ligand->complex_formation metal_salt Metal Salt Solution metal_salt->complex_formation potentiometry Potentiometric Titration complex_formation->potentiometry spectrophotometry Spectrophotometric Titration complex_formation->spectrophotometry calorimetry Isothermal Titration Calorimetry (ITC) complex_formation->calorimetry data_analysis Data Analysis & Calculation of Constants potentiometry->data_analysis spectrophotometry->data_analysis calorimetry->data_analysis structure_property_relationship cluster_structure Structural Features of Oxamide Ligand cluster_properties Ligating Properties substituent_nature Nature of N-Substituents (Aliphatic vs. Aromatic) steric_hindrance Steric Hindrance substituent_nature->steric_hindrance electronic_effects Electronic Effects (Inductive, Resonance) substituent_nature->electronic_effects stability Complex Stability (log K) steric_hindrance->stability affects coordination_geometry Coordination Geometry steric_hindrance->coordination_geometry determines electronic_effects->stability influences selectivity Metal Ion Selectivity electronic_effects->selectivity modulates additional_donors Presence of Additional Donor Groups (e.g., -OH, -N(py)) additional_donors->stability enhances thermodynamics Thermodynamic Parameters (ΔH, ΔS) stability->thermodynamics related to

References

Benchmarking N,N'-Dimethyloxamide against other ligands in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of catalytic chemistry, the choice of ligand is paramount to achieving high efficiency, selectivity, and broad substrate scope. This guide provides a comparative analysis of N,N'-Dimethyloxamide as a ligand in catalysis, benchmarking its performance against other established ligand classes. The focus is on palladium- and copper-catalyzed cross-coupling reactions, which are fundamental transformations in synthetic organic chemistry and crucial for the preparation of pharmaceuticals, agrochemicals, and functional materials. While direct, comprehensive benchmarking studies on this compound are not extensively documented in publicly available literature, this guide draws upon data from structurally related N,N'-dialkyloxamides and the broader oxalamide class to provide a robust comparative framework.

Performance in Palladium-Catalyzed C-N Cross-Coupling

The Buchwald-Hartwig amination, a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, serves as an excellent platform for ligand comparison. The performance of a catalyst system is critically dependent on the ligand's ability to facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Table 1: Comparative Performance of Ligands in the Buchwald-Hartwig Amination of Aryl Halides

Ligand ClassSpecific Ligand ExampleMetal PrecursorAryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
Oxalamide N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamideCuI(Hetero)aryl BromidesAcyclic Secondary AminesK₃PO₄DMSO120-Good to Excellent[1]
Phosphine (Biaryl)XPhosPd(OAc)₂HaloarenesVarious AminesKOt-BuToluene1000.17Good to Excellent[2]
Phosphine (Biaryl)SPhosPd(OAc)₂HaloarenesVarious AminesCs₂CO₃THF--High[2]
Phosphine (Bidentate)BINAPPd₂(dba)₃HaloarenesVarious AminesNaOt-BuToluene110-High[2]
N-Heterocyclic CarbeneIPr[Pd(IPr)(cinnamyl)Cl]Aryl ChloridesSecondary Amines & AnilinesNaOt-BuDioxaneRTminsHigh[3]

Note: The data for the oxalamide ligand is from a copper-catalyzed system, as extensive data for its use in palladium-catalyzed Buchwald-Hartwig amination with direct comparison is limited. However, it highlights the utility of the oxalamide scaffold in C-N bond formation.

Performance in Copper-Catalyzed Cross-Coupling Reactions

Oxalamide ligands have demonstrated significant potential in copper-catalyzed Ullmann-type coupling reactions, which are often a more economical and sustainable alternative to palladium-catalyzed systems. Studies have shown that the structure of the oxalamide ligand is crucial for its catalytic efficiency. For instance, in the copper-catalyzed amination of aryl chlorides, bis(N-aryl) substituted oxalamides have been found to be superior to N-aryl-N'-alkyl or bis(N-alkyl) substituted variants.[4]

A unique mechanistic feature of oxalamide ligands in copper-catalyzed C-O cross-coupling is the involvement of a Cu(II) bis-oxalamide complex as the catalyst resting state, which reacts directly with the aryl halide in the turnover-limiting step.[5] This is a departure from the more common Cu(I)/Cu(III) catalytic cycle observed with other ligand classes.[5]

Table 2: Performance of Oxalamide and Related Ligands in Copper-Catalyzed C-O Coupling

Ligand ClassSpecific Ligand ExampleMetal PrecursorAryl HalidePhenolBaseSolventTemp (°C)Catalyst Loading (mol%)Yield (%)Reference
Oxalamide N,N'-Bis(thiophen-2-ylmethyl)oxalamideCu₂O(Hetero)aryl Chlorides----1-2Good to Excellent[1]
Oxalohydrazide L1 (N-amino pyrrole derivative)CuBr1-Bromo-4-chlorobenzenep-CresolK₃PO₄Dioxane1000.012575-85[6]
2-Picolinic Acid-CuBr1-Bromo-4-chlorobenzene-K₃PO₄Dioxane1000.05Low[6]
8-Hydroxyquinoline-CuBr1-Bromo-4-chlorobenzene-K₃PO₄Dioxane1000.05Low[6]

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

A detailed experimental protocol for a typical Buchwald-Hartwig amination reaction is as follows:

  • Catalyst Preparation: In a glovebox, a reaction vessel is charged with a palladium precursor (e.g., Pd(OAc)₂, 0.02 equivalents), a phosphine ligand (e.g., XPhos, 0.04 equivalents), and a strong base (e.g., NaOt-Bu, 1.4 equivalents).

  • Solvent Addition: Anhydrous and deoxygenated solvent (e.g., toluene or dioxane) is added to the vessel. The mixture is stirred for several minutes to allow for the formation of the active catalyst.

  • Reagent Addition: The aryl halide (1.0 equivalent) and the amine (1.2 equivalents) are then added to the reaction mixture.

  • Reaction Execution: The reaction vessel is sealed and heated to the desired temperature (typically 80-110 °C). The progress of the reaction is monitored by a suitable analytical technique such as Gas Chromatography (GC), Thin-Layer Chromatography (TLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.[2]

Synthesis of N,N'-Dialkyloxamide Ligands

N,N'-disubstituted oxalamides can be synthesized through the reaction of oxalyl chloride with the corresponding amine.

  • Reaction Setup: A solution of the desired primary or secondary amine (2.2 equivalents) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) is prepared in a round-bottom flask and cooled in an ice bath.

  • Reagent Addition: A solution of oxalyl chloride (1.0 equivalent) in the same solvent is added dropwise to the stirred amine solution.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Isolation: The resulting precipitate, the N,N'-disubstituted oxalamide, is collected by filtration, washed with the solvent, and dried under vacuum.

Visualizing Catalytic Pathways

The following diagrams illustrate the generalized catalytic cycle for the Buchwald-Hartwig amination and a proposed experimental workflow for ligand screening.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex + Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination + R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation + Base Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L_n Reductive Elimination Product Product Reductive Elimination Complex->Product Ar-NR2

Caption: Generalized catalytic cycle for the Palladium-catalyzed Buchwald-Hartwig amination.

Ligand_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions (Pd Precursor, Aryl Halide, Amine, Base) Dispense_Ligands Dispense Ligands into Reaction Vials Stock_Solutions->Dispense_Ligands Add_Reagents Add Stock Solutions to each vial Dispense_Ligands->Add_Reagents Run_Reaction Heat and Stir Reactions Add_Reagents->Run_Reaction Quench_Reaction Quench Reactions Run_Reaction->Quench_Reaction Analyze_Products Analyze by GC/LC-MS (Yield, Conversion) Quench_Reaction->Analyze_Products Identify_Hits Identify Optimal Ligand(s) Analyze_Products->Identify_Hits

Caption: Experimental workflow for high-throughput screening of ligands in cross-coupling reactions.

References

Comparative Analysis of N,N'-Dimethyloxamide Derivatives: A Focus on Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the characterization of a compound's selectivity is as crucial as the determination of its primary efficacy. Off-target effects can lead to unforeseen toxicities or advantageous polypharmacology. This guide provides a comparative analysis of hypothetical N,N'-dimethyloxamide derivatives, focusing on their cross-reactivity profiles against a panel of protein kinases. While specific experimental data for this compound derivatives is not extensively available in the public domain, this document serves as a template, illustrating how such a comparative analysis should be structured and presented, drawing upon established methodologies in kinase inhibitor profiling.[1][2][3][4][5]

Data Presentation: Kinase Selectivity Profile of this compound Derivatives

The following table summarizes the inhibitory activity of a lead compound, designated "Compound X," and its structural analogs against a panel of representative kinases. The data is presented as the percentage of inhibition at a fixed concentration, allowing for a direct comparison of their selectivity. A lower percentage indicates weaker off-target inhibition.

Compound IDPrimary Target% Inhibition at 1 µMOff-Target Kinase 1% Inhibition at 1 µMOff-Target Kinase 2% Inhibition at 1 µMOff-Target Kinase 3% Inhibition at 1 µM
Compound X Target Kinase A 95% Kinase B25%Kinase C15%Kinase D5%
Analog 1.1 Target Kinase A 92% Kinase B45%Kinase C20%Kinase D8%
Analog 1.2 Target Kinase A 88% Kinase B10%Kinase C5%Kinase D2%
Analog 1.3 Target Kinase A 75% Kinase B5%Kinase C2%Kinase D1%

Experimental Protocols

The following is a detailed methodology for a representative kinase selectivity profiling experiment, based on commonly used industry practices.[2][4][5]

Kinase Selectivity Profiling via In Vitro Radiometric Assay

This assay measures the transfer of a radiolabeled phosphate from ATP to a kinase-specific substrate.

Materials:

  • Purified recombinant kinases

  • Kinase-specific peptide substrates

  • [γ-³³P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.

  • Reaction Setup: In a 96-well plate, the following are added in order:

    • Kinase reaction buffer.

    • Test compound dilution (final DMSO concentration ≤ 1%).

    • A mixture of the specific kinase and its corresponding substrate.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³³P]ATP. The final ATP concentration is typically at or near the Km for each specific kinase to provide a more accurate measure of inhibitory potential.[5]

  • Incubation: The reaction plate is incubated at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Termination and Washing: The reaction is stopped by the addition of phosphoric acid. The reaction mixture is then transferred to a filter plate, and the substrate is captured on the filter membrane. The filter plate is washed multiple times to remove unincorporated [γ-³³P]ATP.

  • Detection: Scintillation fluid is added to each well of the dried filter plate, and the amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase activity for each compound is calculated relative to a DMSO control (vehicle). The percent inhibition is then determined as 100% minus the percent activity.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling cascade that could be modulated by the this compound derivatives, targeting "Target Kinase A".

cluster_membrane Cell Membrane Receptor Receptor Upstream_Kinase Upstream_Kinase Receptor->Upstream_Kinase Phosphorylation Ligand Ligand Ligand->Receptor Activation Target_Kinase_A Target_Kinase_A Upstream_Kinase->Target_Kinase_A Phosphorylation Downstream_Effector_1 Downstream_Effector_1 Target_Kinase_A->Downstream_Effector_1 Activation Downstream_Effector_2 Downstream_Effector_2 Target_Kinase_A->Downstream_Effector_2 Activation Cellular_Response Cellular_Response Downstream_Effector_1->Cellular_Response Downstream_Effector_2->Cellular_Response Compound_X Compound X Compound_X->Target_Kinase_A Inhibition

Caption: Hypothetical signaling pathway inhibited by Compound X.

Experimental Workflow Diagram

This diagram outlines the workflow for the kinase selectivity profiling experiment described above.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare Compound Dilutions Reaction_Setup Set up Reaction in 96-well Plate Compound_Dilution->Reaction_Setup Reagent_Prep Prepare Kinase/Substrate and ATP Mixes Reagent_Prep->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Termination Stop Reaction & Transfer to Filter Plate Incubation->Termination Washing Wash Filter Plate Termination->Washing Detection Add Scintillant & Read Plate Washing->Detection Data_Processing Calculate % Inhibition Detection->Data_Processing Reporting Generate Selectivity Profile Data_Processing->Reporting

Caption: Workflow for in vitro kinase selectivity profiling.

References

A Comparative Conformational Analysis: N,N'-Dimethyloxamide Versus Substituted Oxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the conformational preferences of N,N'-dimethyloxamide and other substituted oxamides, supported by experimental and computational data. Understanding the conformational landscape of the oxamide moiety is crucial in drug design and materials science, as it dictates molecular shape, intermolecular interactions, and ultimately, biological activity and material properties.

Introduction to Oxamide Conformations

The central C(sp²)-C(sp²) single bond and the two adjacent C-N amide bonds in oxamides are subject to hindered rotation, leading to distinct conformational isomers. The planarity of the amide groups, a consequence of resonance stabilization, results in the C-N bond having partial double-bond character.[1][2] This restricted rotation gives rise to different stable conformations, primarily defined by the torsion angles around the C-C and C-N bonds. The two main conformations for the oxamide core are antiperiplanar (trans) and synperiplanar (cis) with respect to the two carbonyl groups.

Conformational Analysis of this compound

This compound serves as a fundamental model for understanding the conformational behavior of more complex oxamides. Computational studies have been instrumental in elucidating its potential energy surface.

Key Findings from Computational Studies:

A detailed quantum mechanical study at the MP2/6-31G(d) level has provided insights into the minimum energy conformations and the energetics of the isomerization process for this compound.[3] These calculations are crucial for developing force-field parameters used in molecular mechanics simulations of larger systems containing the oxamide group.[3]

Comparison with Substituted Oxamides

The introduction of substituents on the nitrogen atoms significantly influences the conformational preferences of the oxamide core. Steric and electronic effects of the substituents can alter the rotational barriers and the relative stability of different conformers.

Table 1: Comparison of Conformational Data for this compound and Selected Substituted Oxamides

CompoundMethodKey Conformational FeatureDihedral Angle (O=C-C=O)Rotational Barrier (C-N bond) (kcal/mol)Reference
OxamideX-ray DiffractionAll-trans conformationNot specifiedNot specified[4]
This compoundComputational (MP2/6-31G(d))Minimum energy conformations determinedNot specifiedNot specified[3]
N,N'-DibutyloxamideX-ray DiffractionAntiperiplanar conformation180°Not specified[5]
N,N-Dimethylformamide (DMF)Gas Phase ExperimentPlanar ground stateN/A19.4[6]
N,N-Dimethylacetamide (DMA)Gas Phase ExperimentPlanar ground stateN/A15.3[6]
Twisted Acyclic AmidesX-ray Diffraction & ComputationalSignificant twisting of the amide bondNot applicable0.0 - 10.9[7]

Experimental Protocols

The conformational analysis of oxamides relies on a combination of experimental and computational techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful technique for studying dynamic processes like bond rotation in solution.[1][2]

  • Principle: Restricted rotation around the C-N amide bond can lead to chemically non-equivalent environments for the substituents on the nitrogen atom, resulting in distinct signals in the NMR spectrum.[1][2]

  • Dynamic NMR (DNMR): By acquiring spectra at different temperatures, the coalescence of these signals can be observed. The temperature at which the signals merge allows for the calculation of the energy barrier to rotation (ΔG‡).[8]

  • Procedure:

    • Dissolve the oxamide derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

    • Acquire ¹H or ¹³C NMR spectra at various temperatures, starting from a low temperature where distinct signals for the different conformers are observed.

    • Gradually increase the temperature until the signals broaden and coalesce into a single peak.

    • Record the coalescence temperature (Tc).

    • The free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation.

2. X-ray Crystallography:

Single-crystal X-ray diffraction provides precise information about the molecular conformation in the solid state.[5]

  • Principle: X-rays are diffracted by the electrons in a crystal, and the resulting diffraction pattern is used to determine the three-dimensional arrangement of atoms.

  • Procedure:

    • Grow single crystals of the oxamide derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution, for example.[5]

    • Mount a crystal on a goniometer in an X-ray diffractometer.

    • Collect diffraction data by rotating the crystal in the X-ray beam.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Refine the atomic positions and thermal parameters to obtain the final molecular structure, including bond lengths, bond angles, and torsion angles.[5]

3. Computational Chemistry:

Theoretical calculations are used to explore the potential energy surface, identify stable conformers, and calculate rotational energy barriers.[3]

  • Methods: Ab initio methods (like Møller-Plesset perturbation theory, MP2) and Density Functional Theory (DFT) are commonly employed.

  • Procedure:

    • Build the initial molecular structure of the oxamide derivative.

    • Perform geometry optimizations to find the minimum energy conformations (stable conformers).

    • Calculate the potential energy surface by systematically rotating around the bond of interest (e.g., the C-C or C-N bond).

    • Identify the transition state structures for the rotational process.

    • The energy difference between the ground state and the transition state gives the rotational energy barrier.

Visualizing Conformational Analysis

The logical workflow of a conformational analysis study can be visualized as follows:

Conformational_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_results Data Interpretation cluster_comparison Comparative Analysis Synthesis Synthesis of Substituted Oxamide Purification Purification Synthesis->Purification NMR NMR Spectroscopy (Variable Temperature) Purification->NMR Solution State Xray X-ray Crystallography Purification->Xray Solid State Model Molecular Modeling Purification->Model NMR_Data Rotational Barriers (ΔG‡) NMR->NMR_Data Xray_Data Solid State Conformation (Torsion Angles) Xray->Xray_Data Optimization Geometry Optimization Model->Optimization PES_Scan Potential Energy Surface Scan Optimization->PES_Scan Comp_Data Conformer Stabilities & Rotational Barriers PES_Scan->Comp_Data Comparison Comparison of Experimental & Computational Data NMR_Data->Comparison Xray_Data->Comparison Comp_Data->Comparison

Caption: Workflow for the conformational analysis of oxamides.

The relationship between the different conformations of a generic N,N'-disubstituted oxamide can be depicted as follows:

Oxamide_Conformations Antiperiplanar Antiperiplanar (transoid) Transition_State Transition State (C-C Rotation) Antiperiplanar->Transition_State ΔE_rot (C-C) Synperiplanar Synperiplanar (cisoid) Synperiplanar->Transition_State Transition_State->Synperiplanar

Caption: Energy relationship between oxamide conformers.

Conclusion

The conformational landscape of oxamides is governed by a delicate balance of steric and electronic factors. While this compound provides a fundamental understanding, the introduction of various substituents can significantly alter conformational preferences and rotational barriers. A multi-pronged approach utilizing NMR spectroscopy, X-ray crystallography, and computational modeling is essential for a comprehensive conformational analysis. The data and protocols presented in this guide offer a framework for researchers to investigate the structure-property relationships in this important class of molecules.

References

Safety Operating Guide

Safe Disposal of N,N'-Dimethyloxamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents like N,N'-Dimethyloxamide are critical for ensuring a secure work environment and environmental protection. This guide provides a comprehensive operational and disposal plan for this compound, synthesized from available safety data sheets.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including nitrile rubber gloves, safety glasses with side shields or goggles, and a lab coat.[1][2] All handling procedures should be conducted in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation.[1][2] Direct contact with skin and eyes should be avoided.[1][2] In the event of accidental contact, the affected area should be rinsed immediately and thoroughly with copious amounts of water for at least 15 minutes.[1][2]

Storage and Operational Plan

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated location.[2] It is crucial to keep this compound segregated from incompatible materials, such as strong oxidizing agents, to prevent potentially hazardous reactions.[2]

This compound Properties

PropertyValue
Molecular Formula C4H8N2O2
Molecular Weight 116.12 g/mol [2]
Appearance White solid/crystals[2]
Melting Point 214-217 °C[2]
Hazard Classifications Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity (Single Exposure) 3 (Respiratory system)

Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] Discharging this chemical into sewer systems or contaminating water, foodstuffs, feed, or seed is strictly prohibited.[1]

Step 1: Collection and Containerization

  • Collect waste this compound in a suitable, clearly labeled, and securely closed container.

  • Adhered or collected material should be promptly prepared for disposal in accordance with all applicable laws and regulations.[1]

Step 2: Engage a Licensed Waste Disposal Service

  • Contact a certified chemical waste management company to handle the disposal process. These companies are equipped to manage all aspects of packaging, transportation, treatment, and final disposal.

Step 3: Documentation

  • Maintain detailed records of the disposal process, including the quantity of waste, disposal date, and the name of the licensed disposal company.

Disposal Decision Workflow

A Waste this compound Generated B Is a licensed chemical waste disposal service available? A->B G Do NOT dispose of in regular trash or down the drain. A->G C Arrange for pickup and disposal by the licensed service. B->C Yes D Can controlled incineration with flue gas scrubbing be performed on-site by qualified personnel? B->D No E Follow on-site protocol for controlled incineration. D->E Yes F Store waste securely and contact environmental health and safety for guidance. D->F No

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N,N'-Dimethyloxamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, storage, and disposal of N,N'-Dimethyloxamide, ensuring the protection of laboratory personnel and the integrity of research.

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. By adhering to these procedural steps, you can minimize risks and ensure a safe laboratory environment.

While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, observing good industrial hygiene and safety practices is paramount.[1]

Personal Protective Equipment (PPE) and Safety Measures

A systematic approach to personal protection is crucial to minimize exposure and prevent contamination.

PPE CategoryRecommended EquipmentJustification & Standard
Eye/Face Protection Chemical safety goggles or appropriate protective eyeglasses.To prevent eye contact with the solid substance. Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin and Body Protection Wear appropriate protective gloves and a lab coat.To prevent skin exposure.[1]
Respiratory Protection Generally not required under normal use conditions.If dust formation is likely, a particle filter respirator is recommended.[1]
Emergency First-Aid Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]
Skin Contact Wash the affected area immediately with plenty of water for at least 15 minutes. If symptoms occur, seek medical attention.[1]
Inhalation Move the individual to fresh air. If symptoms occur, seek medical attention.[1]
Ingestion Clean the mouth with water and then drink plenty of water. Seek medical attention if symptoms occur.[1]

Operational Plan: From Handling to Disposal

A step-by-step guide to ensure the safe handling and disposal of this compound.

Handling and Storage
  • Preparation : Before handling, ensure all necessary PPE is readily available and in good condition.

  • Ventilation : Work in a well-ventilated area to minimize the potential for dust inhalation.

  • Handling :

    • Avoid contact with skin, eyes, or clothing.[1]

    • Prevent dust formation during handling.[1]

    • Avoid ingestion and inhalation.[1]

  • Storage :

    • Keep containers tightly closed.

    • Store in a dry, cool, and well-ventilated place.[1]

    • Keep away from incompatible materials such as strong oxidizing agents.[1]

Disposal Plan
  • Collection : Sweep up any spilled solid material and place it into a suitable, labeled container for disposal.[1] Avoid creating dust.[1]

  • Waste Classification : While not federally regulated as a hazardous substance under CERCLA or SARA, it is essential to consult local, regional, and state regulations for any specific reporting or disposal requirements.[1]

  • Disposal : Dispose of the waste material through a licensed professional waste disposal service to ensure compliance with all applicable regulations.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe management of this compound in a laboratory setting.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) prep_area Ensure Well-Ventilated Work Area prep_ppe->prep_area handle_ops Perform Experimental Procedures (Avoid Dust Formation) prep_area->handle_ops store_chem Store in Tightly Closed Container (Cool, Dry, Well-Ventilated Area) handle_ops->store_chem If not all material is used collect_waste Collect Waste in Labeled Container handle_ops->collect_waste After experiment completion spill Spill Response: Sweep up, avoid dust handle_ops->spill If spill occurs exposure Exposure Response: Follow First-Aid Measures handle_ops->exposure If exposure occurs dispose_waste Dispose via Approved Waste Service collect_waste->dispose_waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.